molecular formula C8H6ClN3O B057771 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone CAS No. 90734-71-7

1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone

Cat. No.: B057771
CAS No.: 90734-71-7
M. Wt: 195.6 g/mol
InChI Key: ODNBVEIAQAZNNM-UHFFFAOYSA-N
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Description

1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone is a versatile and valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features an imidazopyridazine core, a privileged structure known for its ability to interact with a wide range of biological targets, particularly protein kinases. The chloro substituent at the 6-position and the acetyl group at the 3-position provide critical synthetic handles for further derivatization, making it an essential intermediate for the synthesis of more complex bioactive molecules. Its primary research value lies in the development of small-molecule inhibitors for probing intracellular signaling pathways. Researchers utilize this compound to explore structure-activity relationships (SAR), optimize potency and selectivity against specific kinase targets, and investigate potential therapeutic applications in areas such as oncology and inflammatory diseases. As a key building block, it enables the rapid generation of compound libraries for high-throughput screening, accelerating the hit-to-lead process. This product is intended for laboratory research purposes only and is a crucial tool for scientists focused on expanding the boundaries of chemical biology and therapeutic agent design.

Properties

IUPAC Name

1-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-5(13)6-4-10-8-3-2-7(9)11-12(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNBVEIAQAZNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2N1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90531878
Record name 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90734-71-7
Record name 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine ring system is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its unique electronic and steric properties make it a versatile core for the development of novel therapeutic agents targeting a wide range of biological targets. Notably, derivatives of this scaffold have shown promise as kinase inhibitors, anti-cancer agents, and treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2] The title compound, 1-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethanone (CAS No. 90734-71-7), serves as a key intermediate in the synthesis of more complex molecules within this class, making a reliable and well-understood synthetic protocol for its preparation highly valuable to researchers in the field.[3]

This guide provides a comprehensive overview of a robust and efficient protocol for the synthesis of this compound, grounded in established chemical principles and supported by relevant literature. We will delve into the mechanistic underpinnings of the key reaction steps, provide a detailed experimental procedure, and discuss the rationale behind the choice of reagents and conditions.

Strategic Approach to Synthesis: A Two-Pronged Rationale

Two primary synthetic strategies are considered for the preparation of this compound:

  • Direct Cyclization: This approach involves the condensation of 3-amino-6-chloropyridazine with a suitable α-haloketone bearing the acetyl functionality. This is a convergent and efficient method for the direct construction of the desired imidazo[1,2-b]pyridazine core.

  • Post-Cyclization Acylation: This strategy entails the initial synthesis of the 6-chloroimidazo[1,2-b]pyridazine scaffold, followed by the introduction of the acetyl group at the C-3 position via a Friedel-Crafts acylation or a similar electrophilic substitution reaction.

For the purposes of this guide, we will focus on the Direct Cyclization method, as it offers a more streamlined and atom-economical route to the target molecule.

The Core Reaction: Mechanistic Insights into Imidazo[1,2-b]pyridazine Formation

The cornerstone of this synthesis is the Tschitschibabin-like condensation reaction between an aminopyridazine and an α-haloketone. The generally accepted mechanism proceeds as follows:

  • Nucleophilic Attack: The exocyclic amino group of 3-amino-6-chloropyridazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-haloketone (in this case, 3-chloro-2,4-pentanedione).

  • Intermediate Formation: This initial attack forms a tetrahedral intermediate, which then undergoes dehydration to yield an enamine or imine intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyridazine ring then performs an intramolecular nucleophilic attack on the carbon bearing the halogen, leading to the formation of the five-membered imidazole ring.

  • Aromatization: A final elimination step, typically involving the removal of a proton and the halide ion, results in the formation of the stable, aromatic imidazo[1,2-b]pyridazine ring system.

The presence of the electron-withdrawing chloro group on the pyridazine ring can influence the nucleophilicity of the ring nitrogens, making the reaction regioselective.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar imidazo[1,2-b]pyridazine derivatives.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Amino-6-chloropyridazine5469-69-2C₄H₄ClN₃129.55
3-Chloro-2,4-pentanedione1694-29-7C₅H₇ClO₂134.56
Sodium Bicarbonate144-55-8NaHCO₃84.01
Ethanol (anhydrous)64-17-5C₂H₅OH46.07
Ethyl Acetate141-78-6C₄H₈O₂88.11
Hexanes110-54-3C₆H₁₄86.18
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-6-chloropyridazine (5.0 g, 38.6 mmol) and anhydrous ethanol (50 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Reagents: To the stirred solution, add sodium bicarbonate (4.9 g, 58.3 mmol) followed by the dropwise addition of 3-chloro-2,4-pentanedione (5.7 g, 42.4 mmol) over 10 minutes.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer with two additional portions of ethyl acetate (25 mL each).

  • Purification: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Crystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield this compound as a solid.

Visualizing the Workflow

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Synthesis cluster_workup Product Isolation cluster_purification Purification A Dissolve 3-amino-6- chloropyridazine in Ethanol B Add NaHCO3 and 3-chloro-2,4-pentanedione A->B Proceed C Reflux for 12-18 hours (Monitor by TLC) B->C Heat D Cool and remove solvent C->D Reaction Complete E Aqueous work-up and Extraction with Ethyl Acetate D->E Isolate F Dry, concentrate, and recrystallize E->F Purify G Obtain pure 1-(6-Chloroimidazo [1,2-b]pyridazin-3-yl)ethanone F->G Final Product

Caption: Synthetic workflow for this compound.

Validation and Characterization: Ensuring Product Integrity

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons on the imidazo[1,2-b]pyridazine core and a singlet for the methyl protons of the acetyl group.
¹³C NMR Resonances for the carbonyl carbon of the acetyl group and the carbons of the heterocyclic ring system.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (195.61 g/mol ).
Melting Point A sharp melting point is indicative of high purity.

Alternative Synthetic Route: Friedel-Crafts Acylation

For researchers interested in exploring alternative pathways, the Friedel-Crafts acylation of 6-chloroimidazo[1,2-b]pyridazine presents a viable option. This approach would first require the synthesis of the core heterocycle, which can be achieved through the reaction of 3-amino-6-chloropyridazine with chloroacetaldehyde. Subsequent acylation at the electron-rich C-3 position can be accomplished using an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. This method offers modularity, allowing for the introduction of various acyl groups at the final step.

Visualizing the Friedel-Crafts Acylation Pathway

Friedel_Crafts_Pathway A 3-Amino-6-chloropyridazine C 6-Chloroimidazo[1,2-b]pyridazine A->C B Chloroacetaldehyde B->C E This compound C->E D Acetyl Chloride / Acetic Anhydride + AlCl3 D->E Friedel-Crafts Acylation

Caption: Alternative synthesis via Friedel-Crafts acylation.

Conclusion: A Robust Protocol for a Key Intermediate

The direct cyclization method presented in this guide offers an efficient and reliable pathway for the synthesis of this compound, a valuable intermediate for the development of novel therapeutics. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol, researchers can confidently produce this key building block in high purity. The validation of the final product through rigorous analytical characterization is paramount to ensure its suitability for subsequent synthetic transformations and biological evaluation.

References

An In-depth Technical Guide to 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a nitrogen-containing fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a versatile "privileged scaffold," capable of interacting with a wide array of biological targets, particularly protein kinases. This structural motif is central to numerous drug discovery programs aimed at developing novel therapeutics for oncology, inflammatory disorders, and neurodegenerative diseases.[1][2] Derivatives have shown potent inhibitory activity against key kinases such as BCR-ABL, Tyk2 JH2, and TAK1.[3][4]

This guide provides a comprehensive technical overview of a key building block, 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone (also known as 3-acetyl-6-chloroimidazo[1,2-b]pyridazine). We will detail its synthesis based on established chemical principles, outline its expected analytical characterization, and discuss its reactivity and strategic application in the development of advanced chemical entities.

Physicochemical and Structural Properties

The fundamental properties of the title compound are summarized below. This data provides a baseline for its handling, reaction stoichiometry, and analytical characterization.

PropertyValueSource(s)
CAS Number 90734-71-7[1][5][6]
Molecular Formula C₈H₆ClN₃O[5]
Molecular Weight 195.61 g/mol [5]
IUPAC Name This compoundN/A
InChI Key ODNBVEIAQAZNNM-UHFFFAOYSA-N[6]
SMILES CC(=O)c1cnc2ccc(Cl)nn12[5]

The core structure consists of a planar imidazopyridazine ring system, a feature confirmed by crystallographic studies of analogous compounds.[7] The electron-withdrawing nature of the pyridazine ring is balanced by the electron-donating imidazole portion, rendering the C-3 position susceptible to electrophilic substitution and providing a nucleophilic character to the overall scaffold.

Synthesis Methodologies: A-Field Proven Approach

While a specific, peer-reviewed synthesis for this exact molecule is not prominently published, its structure lends itself to well-established and reliable synthetic strategies for this heterocyclic class. As a Senior Application Scientist, I present the most logical and robust protocol, based on the classic cyclocondensation reaction, which offers high yields and regiochemical control.

Primary Synthetic Route: Regioselective Cyclocondensation

This approach is the most direct and widely employed method for constructing the imidazo[1,2-b]pyridazine scaffold.[8] It relies on the reaction of 6-chloropyridazin-3-amine with a 1,3-bielectrophilic reagent, in this case, a derivative of acetylacetone. The causality of this reaction lies in the differential nucleophilicity of the nitrogens in the aminopyridazine precursor. The endocyclic ring nitrogen is more nucleophilic and initiates the reaction, followed by intramolecular cyclization by the exocyclic amino group to form the imidazole ring.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Cyclocondensation DC_pyridazine 3,6-Dichloropyridazine Amine_pyridazine 6-Chloropyridazin-3-amine DC_pyridazine->Amine_pyridazine NH4OH, heat Pentanedione 3-Chloro-2,4-pentanedione Target This compound Amine_pyridazine->Target Pentanedione->Target

Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol: Cyclocondensation

This protocol is a self-validating system, designed for reproducibility and scalability.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-chloropyridazin-3-amine (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol or n-butanol as the reaction solvent (approx. 10-15 mL per gram of aminopyridazine).

  • Reagent Addition: Add 3-chloro-2,4-pentanedione (1.1 eq) to the stirred suspension. The slight excess ensures the complete consumption of the starting aminopyridazine.

  • Reaction Execution: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the starting amine spot indicates reaction completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

    • Reduce the solvent volume under reduced pressure.

    • Neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. This step removes any HCl generated during the reaction.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Spectroscopic and Analytical Characterization

Full characterization is essential to confirm the structure and purity of the synthesized compound. Based on extensive data from analogous structures, the following spectral properties are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide the definitive structural proof. The chemical shifts are highly predictable based on the electronic environment of each nucleus.

1H NMR (Anticipated) 13C NMR (Anticipated)
Chemical Shift (δ, ppm) Assignment
~ 8.20 (s, 1H)H-2
~ 8.05 (d, J ≈ 9.5 Hz, 1H)H-8
~ 7.30 (d, J ≈ 9.5 Hz, 1H)H-7
~ 2.65 (s, 3H)-CH₃ (acetyl)

Rationale: The H-2 proton is expected to be the most downfield of the heterocyclic protons due to its position within the electron-deficient imidazole ring. The pyridazine protons H-7 and H-8 will appear as doublets with a characteristic ortho-coupling constant. The acetyl methyl group will be a sharp singlet in a typical aliphatic region. In the ¹³C spectrum, the carbonyl carbon will be the most downfield signal.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI-MS).

  • Expected Ion: The primary observed ion will be the protonated molecule [M+H]⁺.

  • Isotopic Pattern: A characteristic isotopic pattern for a monochlorinated compound will be observed, with a prominent [M+H]⁺ peak and a smaller [M+2+H]⁺ peak at approximately one-third the intensity.

  • Calculated m/z for [C₈H₇ClN₃O]⁺: 196.0272.

Infrared (IR) Spectroscopy
  • Key Absorptions: A strong, sharp absorption band is expected in the range of 1670-1690 cm⁻¹ , characteristic of an aryl ketone C=O stretch. Additional bands corresponding to C=N and C=C stretching within the aromatic rings will be observed in the 1450-1600 cm⁻¹ region.

Reactivity and Strategic Applications in Drug Development

This compound is not merely a final product but a versatile intermediate for creating diverse chemical libraries. Its two primary functional handles, the C-6 chloro group and the C-3 acetyl group, allow for orthogonal chemical modifications.

  • C-6 Position Reactivity: The chloro substituent is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a key partner in metal-catalyzed cross-coupling reactions.

    • Suzuki-Miyaura Coupling: This is the most powerful application, allowing the introduction of a wide variety of aryl and heteroaryl groups, which is a common strategy for exploring the SAR of kinase inhibitors.[4][9]

    • Buchwald-Hartwig Amination: The C-6 position can be readily aminated to install piperazines, morpholines, and other amine-containing fragments crucial for improving solubility and targeting specific receptor interactions.[2]

  • C-3 Acetyl Group Reactivity: The ketone functionality offers a gateway to numerous transformations:

    • Reduction: Reduction to a secondary alcohol provides a new hydrogen bond donor.

    • Reductive Amination: Conversion to various amines introduces new basic centers and vectors for further functionalization.

    • Alpha-Halogenation: Enables further substitution reactions at the alpha-carbon.

G cluster_0 C-6 Position Modification cluster_1 C-3 Position Modification Start This compound Suzuki Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst) Start->Suzuki R-B(OH)2 Amination Buchwald-Hartwig Amination (Amine, Pd Catalyst) Start->Amination R2-NH Reduction Reduction (e.g., NaBH4) Start->Reduction ReductiveAmination Reductive Amination (Amine, NaBH(OAc)3) Start->ReductiveAmination

Caption: Reactivity map of the title compound.

Conclusion

This compound is a high-value chemical intermediate, grounded in the medicinally significant imidazo[1,2-b]pyridazine scaffold. While direct, comprehensive literature on this specific molecule is sparse, its synthesis is readily achievable through robust and well-precedented cyclocondensation chemistry. Its true value lies in its potential for divergent synthesis, utilizing the orthogonal reactivity of its C-6 chloro and C-3 acetyl functionalities. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and field-proven protocols necessary to synthesize, characterize, and strategically employ this compound in the pursuit of novel therapeutics.

References

An In-depth Technical Guide to 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone (CAS No. 90734-71-7). This heterocyclic ketone has emerged as a critical building block in medicinal chemistry, primarily due to the established therapeutic relevance of the imidazo[1,2-b]pyridazine scaffold. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic use of this compound. We will delve into the causality behind synthetic choices, the reactivity profile that dictates its synthetic utility, and provide a framework for its application in the development of novel therapeutics.

Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine ring system is a privileged scaffold in medicinal chemistry, recognized for its role in a multitude of biologically active molecules.[1] Its structural resemblance to purines allows it to interact with a wide range of biological targets, particularly protein kinases. The successful development of the kinase inhibitor Ponatinib, which features this core, has spurred significant interest in developing other imidazo[1,2-b]pyridazine-based compounds for various therapeutic areas.[1] Derivatives of this scaffold have shown potent activity as inhibitors of PI3K/mTOR, Mps1, Tyk2, ALK, and Bruton's tyrosine kinase (BTK), highlighting its versatility in targeting key signaling pathways implicated in cancer, inflammation, and autoimmune diseases.[2][3][4][5][6]

This compound serves as a pivotal intermediate in the synthesis of these complex molecules. Its two key functional handles—the reactive chlorine atom at the C-6 position and the acetyl group at the C-3 position—allow for sequential and regioselective modifications, making it an ideal starting point for building diverse chemical libraries for drug screening. This guide will explore the fundamental properties and synthetic manipulations of this key intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in synthesis and analysis.

Physical Properties

The available data for this compound is summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueSource
CAS Number 90734-71-7[4][7]
Molecular Formula C₈H₆ClN₃O[4][7]
Molecular Weight 195.61 g/mol [4][7]
Appearance Light brown to brown solid[5]
Density (Predicted) 1.50 ± 0.1 g/cm³[5]
pKa (Predicted) 0.81 ± 0.30[5]
Storage Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[5]
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazine ring, a singlet for the proton on the imidazole ring, and a singlet for the methyl protons of the acetyl group. The protons on the pyridazine ring (at C-7 and C-8) would likely appear as doublets due to coupling. The C-2 proton on the imidazole ring would be a singlet. The methyl protons of the acetyl group would appear as a sharp singlet, typically in the range of 2.5-2.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all eight carbon atoms. The carbonyl carbon of the acetyl group will be the most downfield signal (typically >190 ppm). The carbons of the heterocyclic core will appear in the aromatic region (approximately 110-150 ppm).

  • Mass Spectrometry (MS): The ESI-MS spectrum is expected to show a prominent [M+H]⁺ peak at m/z 196.0, corresponding to the protonated molecule. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the ketone, typically in the region of 1670-1690 cm⁻¹. Other characteristic peaks will include C-Cl stretching and C-N and C=C stretching vibrations from the heterocyclic rings.

Synthesis and Mechanistic Insights

The synthesis of this compound can be logically approached in two main stages: the construction of the core 6-chloroimidazo[1,2-b]pyridazine scaffold, followed by the regioselective introduction of the acetyl group at the C-3 position.

Synthesis of the 6-Chloroimidazo[1,2-b]pyridazine Core

The most common and effective method for constructing the imidazo[1,2-b]pyridazine ring system involves the condensation of a 3-amino-6-chloropyridazine with an α-haloketone or its equivalent.[10] This is a variation of the classic Tschitschibabin reaction.

A plausible synthetic route starting from commercially available 3,6-dichloropyridazine is outlined below.

Experimental Protocol: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

  • Step 1: Amination of 3,6-Dichloropyridazine.

    • In a sealed pressure vessel, combine 3,6-dichloropyridazine with an excess of aqueous ammonium hydroxide.

    • Heat the mixture to approximately 110°C for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0°C to precipitate the product.

    • Filter the solid, wash with cold water, and dry to yield 6-chloro-3-aminopyridazine. The rationale for using a sealed vessel and heat is to drive the nucleophilic aromatic substitution of one chlorine atom with ammonia, which requires forcing conditions.

  • Step 2: Cyclization to form the Imidazo[1,2-b]pyridazine Ring.

    • Dissolve 6-chloro-3-aminopyridazine in a suitable solvent such as ethanol or 1,2-dimethoxyethane.[8][11]

    • Add an equimolar amount of chloroacetaldehyde (typically as a 40-50% aqueous solution).[11]

    • Reflux the mixture for 3-5 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting crude 6-chloroimidazo[1,2-b]pyridazine can be purified by recrystallization from a suitable solvent like ethanol.[11] The mechanism involves the initial formation of an imine between the amino group of the pyridazine and the aldehyde, followed by an intramolecular nucleophilic attack of the ring nitrogen onto the carbon bearing the chlorine, leading to cyclization and formation of the fused imidazole ring.

C-3 Acylation: A Friedel-Crafts Approach

The introduction of the acetyl group at the C-3 position of the imidazo[1,2-b]pyridazine core is a critical step. The electron-rich nature of the C-3 position on the imidazole ring makes it susceptible to electrophilic substitution.[12] A Friedel-Crafts acylation is the most logical and widely used method for this transformation.[13][14]

The mechanism, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), involves the generation of a highly electrophilic acylium ion from acetic anhydride or acetyl chloride.[13][15] This acylium ion is then attacked by the nucleophilic C-3 position of the imidazo[1,2-b]pyridazine ring.

G cluster_0 Acylium Ion Generation cluster_1 Electrophilic Attack cluster_2 Rearomatization Ac2O Acetic Anhydride Acylium Acylium Ion [CH₃C=O]⁺ Ac2O->Acylium Activation AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium Complex [AlCl₃(OAc)]⁻ Core 6-Chloroimidazo[1,2-b]pyridazine (Nucleophile at C-3) Sigma Sigma Complex (Intermediate) Core->Sigma Attack by C-3 Acylium_ref->Sigma Product This compound ProtonLoss -H⁺ Sigma_ref->Product

Caption: Friedel-Crafts Acylation Mechanism.

Experimental Protocol: Acylation of 6-Chloroimidazo[1,2-b]pyridazine

  • Suspend 6-chloroimidazo[1,2-b]pyridazine in a suitable inert solvent like dichloromethane or 1,2-dichloroethane.

  • Cool the mixture in an ice bath.

  • Add aluminum chloride (AlCl₃) portion-wise. A stoichiometric amount is typically required as the Lewis acid complexes with both the starting material and the ketone product.[14]

  • Slowly add acetic anhydride or acetyl chloride to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Higher temperatures may be required to overcome the activation energy barrier.[13]

  • Carefully quench the reaction by pouring it into a mixture of ice and water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its functional groups, which allows for a wide range of subsequent modifications.

Reactions at the C-6 Position

The chlorine atom at the C-6 position is susceptible to nucleophilic aromatic substitution (SₙAr). This position is activated by the electron-withdrawing nature of the fused heterocyclic system. This reactivity is the cornerstone of its use in library synthesis.

  • Nucleophilic Substitution with Amines: The C-6 chloro group can be displaced by various primary and secondary amines, often under thermal conditions or with the aid of a base. This is a common strategy for introducing diversity and modulating the physicochemical properties of the final compounds.[16]

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-6 position is amenable to modern cross-coupling reactions.

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a wide variety of aryl and heteroaryl substituents.

    • Buchwald-Hartwig Amination: This provides a milder and more general method for C-N bond formation compared to classical SₙAr, enabling the coupling of a broader range of amines and amides.

G cluster_0 C-6 Position Modification cluster_1 C-3 Acetyl Group Modification Start 1-(6-Chloroimidazo[1,2-b] pyridazin-3-yl)ethanone SnAr SₙAr (e.g., R₂NH) Start->SnAr R₂N-Derivative Suzuki Suzuki Coupling (R-B(OH)₂, Pd catalyst) Start->Suzuki Aryl-Derivative Buchwald Buchwald-Hartwig (R₂NH, Pd catalyst) Start->Buchwald Amino-Derivative Reduction Reduction (e.g., NaBH₄) Start->Reduction Alcohol Derivative AlphaHalo α-Halogenation (e.g., NBS) Start->AlphaHalo α-Halo Ketone Condensation Condensation (e.g., Aldol, Claisen) Start->Condensation Elaborated Side Chain

Caption: Synthetic transformations of the title compound.

Reactions of the C-3 Acetyl Group

The acetyl group provides a second point for diversification, allowing for modifications to the side chain at the C-3 position.

  • Reduction: The ketone can be readily reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄). This alcohol can then be used in further functionalization, such as ether or ester formation.

  • α-Halogenation: The α-protons of the acetyl group are acidic and can be removed by a base. The resulting enolate can react with electrophiles. For instance, reaction with N-Bromosuccinimide (NBS) would yield the α-bromoacetyl derivative, a powerful alkylating agent for constructing more complex side chains.

  • Condensation Reactions: The acetyl group can participate in various classical carbon-carbon bond-forming reactions, such as the Aldol or Claisen condensations, to build more elaborate structures off the C-3 position.

Applications in Drug Discovery

As established, the primary application of this compound is as a versatile intermediate in the synthesis of pharmacologically active agents.[4] Its structure is frequently found at the core of molecules designed to be kinase inhibitors. The general strategy involves using the C-6 position to attach a solubilizing group or a moiety that interacts with the solvent-exposed region of a kinase, while the C-3 position is elaborated to interact with the hinge region or other key residues within the ATP-binding pocket.

For example, it can be envisioned as a key starting material for inhibitors of Tyk2, where the C-6 position is functionalized with an amino-dihydropyridinone moiety and the C-3 position is modified with an amide side chain.[4] Similarly, in the development of PI3K/mTOR dual inhibitors, the imidazo[1,2-b]pyridazine core is central, and this intermediate would be an ideal precursor for creating analogs with different substituents at the C-3 and C-6 positions to optimize potency and selectivity.[2]

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its robust synthesis, well-defined reactivity, and the proven biological significance of its core scaffold make it an invaluable tool for drug discovery professionals. The dual functionality of the C-6 chloro group and the C-3 acetyl group provides a reliable and flexible handle for generating chemical diversity, enabling the systematic exploration of structure-activity relationships. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of key intermediates like this compound in accelerating the drug development pipeline is set to increase.

References

Spectroscopic Analysis of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The title compound, 1-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethanone, is a key intermediate and building block in the synthesis of novel pharmaceutical agents.[1][2] Its chemical structure, featuring a chlorinated pyridazine ring fused to an imidazole ring and substituted with an acetyl group, presents a unique electronic and steric environment. A thorough understanding of its spectroscopic properties is paramount for unequivocal structure elucidation, reaction monitoring, and quality control in synthetic and drug discovery workflows.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound. While direct experimental spectra for this specific compound are not widely published, this guide will leverage data from closely related analogues and foundational principles of spectroscopic interpretation to predict and rationalize its spectral characteristics. This approach is designed to equip researchers with the necessary knowledge to confidently identify and characterize this important molecule.

Molecular Structure and Key Features

The structural framework of this compound (C₈H₆ClN₃O) forms the basis for interpreting its spectroscopic data.[3] The fusion of the electron-rich imidazole and electron-deficient pyridazine rings, combined with the electron-withdrawing nature of the chlorine and acetyl substituents, dictates the chemical environment of each atom.

Figure 1. Structure of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental technique for determining the connectivity and chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons on the imidazopyridazine core and the methyl protons of the acetyl group.

Experimental Protocol (General):

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, pulse width, and relaxation delay.

Predicted Spectral Features:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5 - 8.2Doublet1HH-7The proton at the 7-position is expected to be the most deshielded aromatic proton due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing chlorine at the 6-position. It will appear as a doublet due to coupling with H-8.
~8.0 - 7.8Singlet1HH-2The proton on the imidazole ring (C-2) is in a relatively electron-rich environment but is influenced by the adjacent nitrogen and the acetyl group. It is expected to be a sharp singlet.
~7.5 - 7.3Doublet1HH-8This proton is coupled to H-7 and is expected to be upfield relative to H-7.
~2.7 - 2.5Singlet3H-C(O)CH₃The methyl protons of the acetyl group are in a non-aromatic environment and will appear as a characteristic singlet, deshielded by the adjacent carbonyl group.

Rationale Behind Predictions: The chemical shifts are predicted based on the analysis of similar imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine systems.[4] The electron-withdrawing nature of the chloro and acetyl groups will generally lead to a downfield shift of the aromatic protons compared to the unsubstituted parent heterocycle.

G cluster_0 ¹H NMR Workflow Sample Prep Sample Prep Data Acquisition Data Acquisition Sample Prep->Data Acquisition Processing Processing Data Acquisition->Processing Interpretation Interpretation Processing->Interpretation

Figure 2. General workflow for ¹H NMR analysis.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.

Experimental Protocol (General):

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally used compared to ¹H NMR.

  • Instrument: A high-field NMR spectrometer with a broadband probe.

  • Data Acquisition: Standard ¹³C NMR spectra are proton-decoupled to produce singlets for each unique carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted Spectral Features:

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~190 - 185C =OThe carbonyl carbon of the acetyl group is highly deshielded and will appear significantly downfield.
~150 - 140C-5, C-8aThese are bridgehead carbons and carbons bonded to nitrogen, which are typically found in this region.
~135 - 125C-3, C-6The carbon bearing the acetyl group (C-3) and the carbon bearing the chlorine atom (C-6) will be influenced by these substituents.
~120 - 110C-2, C-7, C-8These aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by their position relative to the heteroatoms and substituents.
~30 - 25-C(O)CH₃ The methyl carbon of the acetyl group will be the most upfield signal.

Predicted Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol (General):

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for this type of molecule, typically producing a protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which may lead to more extensive fragmentation.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, offering different levels of resolution and mass accuracy.

Predicted Spectral Features:

  • Molecular Ion: The molecular weight of C₈H₆ClN₃O is 195.61 g/mol . In ESI-MS, a prominent peak at m/z 196.0 should be observed, corresponding to the [M+H]⁺ ion. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) will result in a characteristic M+2 peak at m/z 198.0 with about one-third the intensity of the [M+H]⁺ peak.

  • Key Fragmentation: Under EI or in-source fragmentation conditions, characteristic losses are expected:

    • Loss of the acetyl group (-43 Da): A fragment ion at m/z ~153 could be observed, corresponding to the loss of the CH₃CO radical.

    • Loss of a methyl radical (-15 Da): A fragment at m/z ~181 could arise from the loss of a methyl radical from the molecular ion.

G M+ (m/z 195/197) M+ (m/z 195/197) Fragment 1 (m/z 152/154) Fragment 1 (m/z 152/154) M+ (m/z 195/197)->Fragment 1 (m/z 152/154) - CH3CO Fragment 2 (m/z 180/182) Fragment 2 (m/z 180/182) M+ (m/z 195/197)->Fragment 2 (m/z 180/182) - CH3

Figure 3. Predicted major fragmentation pathways in EI-MS.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is particularly useful for identifying functional groups.

Experimental Protocol (General):

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent (e.g., CCl₄, CHCl₃).

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

Predicted Spectral Features:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100 - 3000C-H stretchAromatic C-H
~1680 - 1660C=O stretchKetone (acetyl group)
~1600 - 1450C=C and C=N stretchAromatic ring vibrations
~1360C-H bendMethyl group of acetyl
~850 - 750C-Cl stretchAryl chloride

The most characteristic peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) stretch of the acetyl group. Its position will be influenced by conjugation with the aromatic system.

Conclusion

The comprehensive spectroscopic characterization of this compound is crucial for its application in synthetic and medicinal chemistry. This guide provides a detailed, albeit predictive, analysis of its ¹H NMR, ¹³C NMR, mass spectrometry, and IR data. The predicted spectral features are based on established principles and data from analogous structures. Researchers working with this compound can use this guide as a foundational reference for interpreting their own experimental data, ensuring accurate identification and characterization. The methodologies and rationales presented herein are designed to be self-validating when applied to experimental results, upholding the principles of scientific integrity.

References

1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone CAS number 90734-71-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone (CAS: 90734-71-7)

Authored by a Senior Application Scientist

Foreword: Unveiling a Privileged Scaffold Intermediate

The imidazo[1,2-b]pyridazine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2] Its derivatives have shown remarkable efficacy as anticancer, anti-inflammatory, and antiviral agents.[2] A notable example is Ponatinib, a potent kinase inhibitor used in cancer therapy, which features this core structure.[2][3]

This guide focuses on a specific, yet pivotal, derivative: This compound , also known as 3-Acetyl-6-chloroimidazo[1,2-b]pyridazine.[4][5] While not an end-product therapeutic itself, this compound serves as a highly versatile intermediate for the synthesis of advanced pharmaceutical agents, particularly in the development of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.[5] Its strategic placement of a reactive chloro group and a modifiable acetyl functional group makes it an invaluable building block for creating diverse chemical libraries aimed at complex biological targets. This document provides a comprehensive overview of its synthesis, characterization, and strategic application in drug discovery workflows.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 90734-71-7[4][5]
Molecular Formula C₈H₆ClN₃O-
Molecular Weight 195.61 g/mol -
IUPAC Name 1-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethan-1-one-
Common Synonyms 3-Acetyl-6-chloroimidazo[1,2-b]pyridazine[5]
Appearance Off-white to pale yellow solid (typical)

Synthesis and Mechanistic Rationale

The synthesis of this compound is not commonly detailed as a final product but can be logically constructed from established reactions for this heterocyclic family. A robust and efficient two-step approach is proposed here, starting from the commercially available 3,6-dichloropyridazine.

Step 1: Synthesis of 6-chloropyridazin-3-amine

The initial step involves a nucleophilic aromatic substitution on 3,6-dichloropyridazine. One chloro group is selectively displaced by an amino group using aqueous ammonia under heat and pressure. This reaction is regioselective and foundational for building the imidazo[1,2-b]pyridazine core.

Step 2: Condensation to form the Imidazo[1,2-b]pyridazine Ring

The core scaffold is typically formed via a condensation reaction between a 3-aminopyridazine derivative and an α-haloketone or α-haloaldehyde.[6] In this workflow, 6-chloropyridazin-3-amine is reacted with 3-chloro-2-butanone (or 3-bromo-2-butanone). The reaction proceeds via initial N-alkylation of the exocyclic amino group, followed by an intramolecular cyclization and dehydration to yield the aromatic bicyclic system. This method directly installs the required acetyl group at the C3 position.

G cluster_0 Step 1: Amination cluster_1 Step 2: Cyclocondensation A 3,6-Dichloropyridazine B 6-Chloropyridazin-3-amine A->B aq. NH4OH, Heat, Pressure C This compound B->C 3-Chloro-2-butanone, Reflux

Figure 1: Proposed synthetic workflow for the target compound.

Analytical Characterization and Validation

Confirming the identity and purity of the synthesized compound is critical. The following protocols represent a self-validating system for structural confirmation.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable solvent (e.g., CDCl₃ or DMSO-d₆), the spectrum is expected to show distinct signals:

    • A singlet for the methyl protons of the acetyl group (-COCH₃) around δ 2.5-2.7 ppm.

    • A singlet for the proton at the C2 position of the imidazo ring (H-2) around δ 8.0-8.2 ppm.

    • Two doublets in the aromatic region corresponding to the pyridazine protons at C7 and C8, exhibiting coupling (J ≈ 9.5 Hz).[7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal key carbon signals:

    • A signal for the carbonyl carbon of the acetyl group around δ 190-195 ppm.

    • A signal for the methyl carbon of the acetyl group around δ 25-30 ppm.

    • Signals corresponding to the carbons of the bicyclic heterocyclic core in the aromatic region (δ 110-155 ppm).[8]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated mass of the protonated molecule (196.02 g/mol ), confirming the molecular weight. The characteristic isotopic pattern for a single chlorine atom (approx. 3:1 ratio for M and M+2 peaks) would provide definitive evidence of its presence.

Purity Assessment
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Purity should be assessed using a C18 column with a gradient elution system, such as methanol/water or acetonitrile/water.[7] A pure sample will exhibit a single major peak, and the purity should ideally be >95% for use in further synthetic applications.

Strategic Role in Drug Discovery

The true value of this compound lies in its potential as a versatile synthetic intermediate. The chloro and acetyl groups serve as orthogonal chemical handles for introducing molecular diversity.

  • C6-Position (Chloro Group): The chlorine atom is a prime site for metal-catalyzed cross-coupling reactions.[9] This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, which is crucial for modulating potency, selectivity, and pharmacokinetic properties.

    • Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a common strategy for engaging with kinase hinge regions.[10]

  • C3-Position (Acetyl Group): The acetyl group can be a point of further derivatization. For example, it can undergo condensation reactions to form hydrazones or be used as a handle to build more complex side chains.

This dual functionality allows the molecule to act as a central hub for generating large libraries of compounds for screening against various therapeutic targets.

G cluster_0 C6-Position Modifications cluster_1 C3-Position Modifications cluster_2 Therapeutic Targets Core 1-(6-Chloroimidazo[1,2-b] pyridazin-3-yl)ethanone Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Core->Suzuki Pd Catalyst, Boronic Acid Buchwald Buchwald-Hartwig (Amine Groups) Core->Buchwald Pd Catalyst, Amine Condensation Condensation Rxns (e.g., Hydrazones) Core->Condensation Hydrazine Deriv. AlphaChem α-Halogenation & Substitution Core->AlphaChem NBS/Br2 Kinase Kinase Inhibitors (Oncology) Suzuki->Kinase Neuro Amyloid Plaque Ligands (Neurodegeneration) Suzuki->Neuro Buchwald->Kinase AntiTB Antimicrobials (Tuberculosis) Condensation->AntiTB

Figure 2: Role as a versatile intermediate for accessing diverse therapeutic targets.

Experimental Protocols

The following protocols are provided as a guide for researchers. All procedures should be conducted by trained personnel in a suitable laboratory environment with appropriate safety precautions.

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound from 6-chloropyridazin-3-amine.

Materials:

  • 6-Chloropyridazin-3-amine

  • 3-Chloro-2-butanone

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 6-chloropyridazin-3-amine (1.0 eq) and anhydrous ethanol.

  • Add sodium bicarbonate (2.0 eq) to the suspension.

  • Add 3-chloro-2-butanone (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12-18 hours, monitoring progress by TLC (Thin Layer Chromatography).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Protocol 2: Analytical Characterization

Objective: To confirm the structure and purity of the synthesized product.

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified product in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis and in a suitable HPLC-grade solvent (e.g., acetonitrile) for MS and HPLC analysis.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Process the data and assign the peaks based on expected chemical shifts and coupling patterns.

  • Mass Spectrometry: Infuse the sample into an ESI-MS instrument and acquire a full scan spectrum in positive ion mode. Verify the [M+H]⁺ peak and the characteristic chlorine isotopic pattern.

  • RP-HPLC: Inject the sample onto a C18 column. Run a standard gradient method (e.g., 10-90% acetonitrile in water over 15 minutes) with UV detection at 254 nm. Integrate the resulting chromatogram to determine the purity percentage.

Conclusion and Future Outlook

This compound is more than just a catalog chemical; it is a strategic entry point into a class of compounds with immense therapeutic potential.[2] Its well-defined structure and dual functional handles make it an ideal platform for developing novel inhibitors for challenging targets like anaplastic lymphoma kinase (ALK)[11], cyclin-dependent kinases (CDKs)[12], and transforming growth factor-β activated kinase (TAK1).[8] Researchers in drug discovery and development can leverage this intermediate to rapidly generate and optimize lead compounds, accelerating the journey from chemical synthesis to clinical candidates. As research into kinase-driven pathologies and neurodegenerative diseases continues to expand, the utility and importance of this versatile building block are set to grow.

References

IUPAC name of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The imidazo[1,2-b]pyridazine scaffold, a purine bioisostere, is recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds, including kinase inhibitors and agents targeting neurodegenerative diseases.[1][2] This document details the compound's physicochemical properties, provides robust, step-by-step protocols for its synthesis and characterization, and explores its strategic application as a versatile intermediate in the development of novel therapeutics. By integrating mechanistic insights with practical methodologies, this guide serves as an essential resource for professionals engaged in pharmaceutical research and development.

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Drug Discovery

Nitrogen-containing fused heterocyclic systems are foundational to the pharmaceutical industry, with a significant percentage of FDA-approved drugs incorporating these scaffolds.[2] Among these, the imidazo[1,2-b]pyridazine core has garnered substantial interest for its structural resemblance to endogenous purines, allowing it to effectively interact with a multitude of biological targets.[2][3]

The therapeutic relevance of this scaffold was prominently highlighted with the FDA's approval of Ponatinib , a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[2] This landmark event spurred further investigation into the scaffold, leading to the discovery of derivatives with a broad spectrum of pharmacological activities, including:

  • Anticancer Agents: Targeting kinases like Anaplastic Lymphoma Kinase (ALK).[4]

  • Anti-inflammatory and Autoimmune Modulators: Through inhibition of pathways involving Tyrosine Kinase 2 (Tyk2).[5]

  • Antiviral and Antiparasitic Compounds: Demonstrating broad-spectrum activity against various pathogens.[1][2]

  • Neuroprotective Agents: Serving as precursors for compounds investigated for Alzheimer's and Parkinson's diseases.[6][7]

This compound (CAS 90734-71-7) emerges as a critical intermediate in this context. Its structure features two key functional handles: a reactive ketone group at the C3 position and a chlorine atom at the C6 position. These sites are amenable to a wide range of chemical transformations, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and downstream applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[8]
Synonyms 3-Acetyl-6-chloroimidazo[1,2-b]pyridazine[6][7][9]
CAS Number 90734-71-7[9]
Molecular Formula C₈H₆ClN₃O[7][8][9]
Molecular Weight 195.61 g/mol [7][9]
Appearance Light brown to brown solid[7]
Storage Conditions Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[7]
InChI Key ODNBVEIAQAZNNM-UHFFFAOYSA-N[8]
Spectroscopic Profile (Predicted)

Definitive structural confirmation relies on a combination of spectroscopic techniques. Based on the known structure, the following spectral characteristics are anticipated.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly informative. Key signals would include a sharp singlet around δ 2.7-2.8 ppm corresponding to the three protons of the acetyl methyl group (CH₃). The proton at the C2 position of the imidazole ring should appear as a singlet around δ 8.0-8.2 ppm. The pyridazine ring protons at C7 and C8 will present as an AX system, appearing as two doublets with a typical ortho-coupling constant (J ≈ 9.5 Hz), likely in the δ 7.2-8.0 ppm range.

  • ¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a downfield signal for the ketone carbonyl carbon (C=O) above δ 190 ppm. The remaining aromatic and heterocyclic carbons would appear between δ 115-150 ppm. The acetyl methyl carbon will be observed upfield, typically around δ 25-30 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 195. A prominent M+2 peak at m/z 197 with approximately one-third the intensity of the M⁺ peak will be observed, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band around 1670-1690 cm⁻¹, characteristic of an aryl ketone C=O stretching vibration. Other significant peaks would include C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a two-stage process: formation of the core heterocyclic scaffold followed by functionalization at the C3 position.

Stage 1: Synthesis of the 6-Chloroimidazo[1,2-b]pyridazine Core

The most common and efficient method for constructing the imidazo[1,2-b]pyridazine ring system is the Tschitschibabin reaction, involving the cyclocondensation of an aminopyridazine with an α-halocarbonyl compound.

Synthesis_Workflow A 3-Amino-6-chloropyridazine C Cyclocondensation Intermediate A->C B 1,3-Dichloroacetone B->C D 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine C->D Dehydration R1 1,2-Dimethoxyethane (DME) Reflux, 48h R1->C

Caption: General workflow for the synthesis of the imidazo[1,2-b]pyridazine core.

Experimental Protocol: Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine [10]

  • Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 equiv) in 1,2-dimethoxyethane (DME), add 1,3-dichloroacetone (1.1 equiv).

    • Scientist's Note: DME is an ideal aprotic solvent with a sufficiently high boiling point (85°C) to drive the reaction to completion without participating in side reactions.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 85-90°C) and stir for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel (eluent: dichloromethane/ethyl acetate, 9:1 v/v) to yield the intermediate product, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, as a white solid.[10]

Stage 2: C3-Acetylation via Friedel-Crafts Reaction

With the core synthesized, the acetyl group can be introduced at the C3 position. The imidazo[1,2-b]pyridazine system is electron-rich, making it susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and sterically accessible site for this reaction.

Acylation_Mechanism cluster_title Core 6-Chloroimidazo[1,2-b]pyridazine Attack Nucleophilic Attack from C3 Core->Attack Reagents + Acetyl Chloride (CH₃COCl) AlCl₃ (Lewis Acid) Complex Electrophile Generation [CH₃C≡O]⁺ Acylium Ion Reagents->Complex Complex->Attack Sigma Sigma Complex (Cationic Intermediate) Attack->Sigma Aromatization Deprotonation & Rearomatization Sigma->Aromatization Product This compound Aromatization->Product

Caption: Proposed mechanism for Friedel-Crafts acylation of the core scaffold.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Suspend 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv) and anhydrous aluminum chloride (AlCl₃, 2.5 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane under an inert atmosphere. Cool the mixture to 0°C in an ice bath.

    • Mechanistic Insight: AlCl₃ is a powerful Lewis acid that coordinates to the acetyl chloride, generating a highly reactive acylium ion electrophile, which is necessary for the reaction to proceed.

  • Addition of Acylating Agent: Add acetyl chloride (1.2 equiv) dropwise to the cooled suspension, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and water to quench the excess AlCl₃.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to obtain the final compound.

Applications in Medicinal Chemistry

The true value of this compound lies in its potential as a versatile platform for generating novel drug candidates. The ketone and chloro functionalities are strategic points for diversification.

Medicinal_Chemistry_Applications Core This compound ModC6 C6-Position Modification (e.g., Suzuki, Buchwald-Hartwig) Core->ModC6 -Cl handle ModC3 C3-Ketone Modification (e.g., Reductive Amination, Condensation) Core->ModC3 -C(O)CH₃ handle Target3 Antiviral / Antiparasitic Agents Core->Target3 Scaffold Activity Target1 Kinase Inhibitors (Tyk2, ALK, etc.) ModC6->Target1 Target2 Neurodegenerative Disease Agents (Alzheimer's, Parkinson's) ModC3->Target2

Caption: Strategic application of the title compound in drug discovery.

  • C6-Position Chemistry: The chlorine atom at the C6 position is a prime site for palladium-catalyzed cross-coupling reactions.[11] Buchwald-Hartwig amination can introduce diverse amine functionalities, a common strategy in kinase inhibitor design.[12] Suzuki or Stille couplings can be used to append various aryl or heteroaryl groups, enabling exploration of new binding pockets.

  • C3-Ketone Chemistry: The ethanone group offers a rich platform for modification. It can undergo reductive amination to install complex side chains, condensation reactions to form chalcones or other conjugated systems, or serve as a handle for building more elaborate heterocyclic rings. This versatility is crucial for developing agents targeting neurodegenerative diseases, where complex pharmacophores are often required.[6]

Analytical Control and Quality Assurance

For any intermediate used in drug development, rigorous quality control is non-negotiable. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.

Protocol: Purity Determination by Reverse-Phase HPLC

  • System: An HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).

    • Example Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at approximately 1 mg/mL. Dilute as needed.

  • Analysis: Inject 10 µL and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of >95% is typically required for use in subsequent synthetic steps.[10]

Conclusion and Future Outlook

This compound is more than a mere chemical reagent; it is a strategically designed building block that provides access to the medicinally significant imidazo[1,2-b]pyridazine chemical space. Its well-defined structure, predictable reactivity, and relevance to high-value therapeutic targets make it an indispensable tool for medicinal chemists. Future research will likely focus on developing more efficient, green synthetic routes to this intermediate and leveraging its dual functional handles to create novel, complex molecules with enhanced potency and selectivity for next-generation therapeutics.

References

An In-depth Technical Guide to the Molecular Structure of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 1-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethanone. The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This document details a robust synthetic pathway to this specific derivative, provides an in-depth analysis of its structural features through predicted spectroscopic data, and discusses its relevance for researchers and professionals in drug development. All methodologies are presented with a focus on mechanistic understanding and reproducibility, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine ring system is a fused heterocyclic structure of significant interest in the field of medicinal chemistry. Its rigid, planar geometry and the specific arrangement of nitrogen atoms make it an effective scaffold for interacting with a variety of biological targets.[1] Derivatives of this core have been investigated for a multitude of therapeutic applications, demonstrating the versatility and importance of this chemical class.

Notably, imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective kinase inhibitors, a critical area of research in oncology and immunology.[1] These compounds have shown inhibitory activity against targets such as PI3K/mTOR, Mps1, Tyk2, ALK, and Bruton's tyrosine kinase (BTK), highlighting their potential in treating diseases ranging from pulmonary fibrosis to various cancers.[2] Furthermore, this scaffold is being explored for the treatment of neurodegenerative conditions like Alzheimer's and Parkinson's disease.[2][3] The chloro and acetyl substitutions on the core, as seen in this compound, provide key handles for further chemical modification and structure-activity relationship (SAR) studies, making it a valuable building block in drug discovery programs.

Synthesis of this compound

The synthesis of the target molecule can be approached in a two-step sequence: first, the construction of the core heterocyclic system, 6-chloroimidazo[1,2-b]pyridazine, followed by the introduction of the acetyl group at the C-3 position via a Friedel-Crafts acylation reaction.

Step 1: Synthesis of the 6-Chloroimidazo[1,2-b]pyridazine Core

The foundational imidazo[1,2-b]pyridazine core is accessible from commercially available starting materials. A reliable method involves the reaction of 6-chloropyridazin-3-amine with chloroacetaldehyde.

Experimental Protocol:

  • To a solution of 6-chloropyridazin-3-amine (1.0 eq) in a suitable solvent such as ethanol, add chloroacetaldehyde (typically a 50% aqueous solution, 1.2 eq).

  • Heat the reaction mixture to reflux (approximately 90°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • The resulting crude solid can be purified by stirring with a minimal amount of cold ethanol and filtering to afford 6-chloroimidazo[1,2-b]pyridazine as a solid.

Causality and Insights: This reaction is a classic condensation-cyclization. The more nucleophilic amino group of the 6-chloropyridazin-3-amine initially attacks the electrophilic carbonyl carbon of chloroacetaldehyde. This is followed by an intramolecular cyclization where the endocyclic nitrogen attacks the carbon bearing the chlorine, leading to the formation of the fused imidazole ring and elimination of water and HCl.

G cluster_0 Step 1: Core Synthesis start_materials 6-Chloropyridazin-3-amine + Chloroacetaldehyde reaction_step Condensation & Intramolecular Cyclization (Reflux in Ethanol) start_materials->reaction_step product 6-Chloroimidazo[1,2-b]pyridazine reaction_step->product purification Purification (Recrystallization/Filtration) product->purification

Caption: Workflow for the synthesis of the core intermediate.

Step 2: Friedel-Crafts Acylation to Yield this compound

With the core synthesized, the acetyl group is introduced at the electron-rich C-3 position of the imidazole ring. A Friedel-Crafts acylation is a suitable method for this transformation.

Experimental Protocol:

  • To a cooled (0°C) suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in a dry, inert solvent such as dichloromethane (DCM), slowly add acetic anhydride (1.5 eq).

  • Stir the mixture at 0°C for 15-20 minutes to allow for the formation of the acylium ion.

  • Add 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) portion-wise to the reaction mixture, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Mechanistic Rationale: The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. Aluminum chloride, a strong Lewis acid, coordinates to the acetic anhydride, generating a highly electrophilic acylium ion. The electron-rich imidazo[1,2-b]pyridazine ring then acts as a nucleophile, attacking the acylium ion, preferentially at the C-3 position due to the electronic properties of the heterocyclic system. A subsequent deprotonation restores the aromaticity of the ring, yielding the final acetylated product.

G cluster_1 Step 2: Acylation reagents Acetic Anhydride + AlCl₃ (Formation of Acylium Ion) reaction Electrophilic Aromatic Substitution (in DCM) reagents->reaction substrate 6-Chloroimidazo[1,2-b]pyridazine substrate->reaction workup Quenching & Extraction reaction->workup final_product This compound workup->final_product

Caption: Workflow for the Friedel-Crafts acylation step.

Structural Elucidation

Physical and Chemical Properties

A summary of the key identifiers and properties of the molecule is presented below.

PropertyValueSource
CAS Number 90734-71-7[4]
Molecular Formula C₈H₆ClN₃O[4]
Molecular Weight 195.61 g/mol [4]
IUPAC Name This compound
Appearance Predicted to be a solid, likely light brown to brown
InChI Key ODNBVEIAQAZNNM-UHFFFAOYSA-N
Predicted Spectroscopic Data

The following table outlines the expected spectroscopic characteristics for the title compound. These predictions are based on established chemical shift theory and comparison with structurally similar compounds.

Technique Predicted Data
¹H NMR - A singlet for the methyl protons of the acetyl group (~2.5-2.7 ppm).- A singlet for the proton at the C-2 position of the imidazole ring (~8.0-8.2 ppm).- A doublet for the proton at the C-7 position of the pyridazine ring (~7.2-7.4 ppm).- A doublet for the proton at the C-8 position of the pyridazine ring (~8.0-8.3 ppm).
¹³C NMR - A signal for the methyl carbon of the acetyl group (~25-30 ppm).- Signals for the aromatic carbons of the heterocyclic core (~115-150 ppm).- A signal for the carbonyl carbon of the acetyl group (~190-195 ppm).
Mass Spec (MS) - Expected molecular ion peak [M]⁺ at m/z 195 and [M+2]⁺ at m/z 197 in an approximate 3:1 ratio, characteristic of a single chlorine atom.- Fragmentation would likely involve the loss of the acetyl group.
Infrared (IR) - A strong absorption band for the carbonyl (C=O) stretch of the ketone at ~1680-1700 cm⁻¹.- C-H stretching frequencies for the aromatic and methyl protons.- C=N and C=C stretching vibrations characteristic of the heterocyclic ring system.

Potential Applications in Drug Discovery

The structural motifs present in this compound make it a highly attractive starting point for the development of novel therapeutic agents. The core scaffold has been identified as a key pharmacophore in numerous kinase inhibitors.[1] The chlorine atom at the C-6 position can be displaced or used as a handle in cross-coupling reactions to introduce a wide variety of substituents, allowing for the exploration of the SAR at this position.[5] The acetyl group at C-3 can be further functionalized, for example, through condensation reactions or by serving as a precursor to other functional groups, enabling the synthesis of diverse chemical libraries for screening against biological targets. Given the established role of this scaffold in targeting kinases and its potential in CNS disorders, this molecule serves as a valuable intermediate for research programs in oncology, inflammation, and neuropharmacology.

Conclusion

This technical guide has detailed the synthesis, structural characteristics, and potential utility of this compound. By providing a clear, mechanistically-driven synthetic protocol and a thorough, albeit predictive, structural analysis, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The imidazo[1,2-b]pyridazine core continues to be a fruitful area of investigation, and this particular derivative represents a key building block for the creation of next-generation therapeutics.

References

Solubility Profiling of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone in Organic Solvents: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. Poor solubility can create significant roadblocks in synthesis, purification, formulation, and ultimately, bioavailability.[1] This guide provides a comprehensive technical framework for determining the solubility of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone (CAS: 90734-71-7), a key heterocyclic intermediate in the synthesis of novel therapeutics, particularly for neurodegenerative diseases.[2][3] We will move beyond simple data reporting to establish a robust, self-validating methodology rooted in first principles, addressing both theoretical predictions and definitive experimental determination. This document is intended for researchers, process chemists, and formulation scientists who require accurate and reproducible solubility data to accelerate their development timelines.

Introduction: The Critical Role of Solubility

This compound is a bicyclic heteroaromatic compound whose structural motifs are of significant interest in medicinal chemistry.[4] Its journey from a synthesized intermediate to a component of a final API is governed by its physicochemical properties, with solubility being paramount. The selection of appropriate solvents is crucial for:

  • Reaction Kinetics and Yield: Ensuring reactants are in the same phase for efficient chemical synthesis.

  • Crystallization and Purification: Isolating the compound with high purity requires a solvent system where solubility is temperature-dependent.

  • Formulation Development: Creating stable and bioavailable drug products, such as oral solutions or intravenous preparations, depends on identifying suitable solvent or co-solvent systems.[5]

  • Analytical Method Development: Preparing standardized solutions for quantification by methods like HPLC requires known solubility.

This guide will provide the necessary theoretical grounding and a practical, step-by-step protocol to systematically characterize the solubility of this compound across a range of chemically diverse organic solvents.

Physicochemical Profile and Theoretical Solubility Considerations

To understand a compound's solubility behavior, we must first analyze its structure.

Compound Properties:

  • Chemical Name: this compound

  • Synonyms: 3-Acetyl-6-chloroimidazo[1,2-b]pyridazine[3]

  • CAS Number: 90734-71-7[4]

  • Molecular Formula: C₈H₆ClN₃O

  • Molecular Weight: 195.61 g/mol [3]

Structural Analysis for Solubility Prediction: The fundamental principle of "like dissolves like" is our primary guide.[6][7] The molecule's structure presents several functional groups that dictate its polarity and potential for intermolecular interactions:

  • Imidazo[1,2-b]pyridazine Core: A nitrogen-rich heterocyclic system capable of hydrogen bonding (as an acceptor) and dipole-dipole interactions.

  • Chloro Group (-Cl): An electron-withdrawing group that contributes to the molecule's overall dipole moment.

  • Ethanone Group (-C(O)CH₃): The carbonyl oxygen is a strong hydrogen bond acceptor, significantly influencing interactions with protic solvents.

Based on this structure, we can predict that this compound is a moderately polar compound. Therefore, it is expected to exhibit higher solubility in polar organic solvents (e.g., alcohols, acetone) and lower solubility in non-polar solvents (e.g., hexane, toluene).[7]

Logical Relationship: "Like Dissolves Like"

cluster_solute Solute: this compound cluster_solvents Organic Solvents Solute Moderately Polar (H-bond acceptors, Dipoles) Polar Polar Solvents (e.g., Ethanol, Acetone) Solute->Polar Favorable Interactions (Dipole-Dipole, H-Bonding) = HIGH SOLUBILITY NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Solute->NonPolar Unfavorable Interactions (Weak van der Waals only) = LOW SOLUBILITY

Caption: The principle of "like dissolves like" predicts solubility outcomes.

Experimental Determination: Kinetic vs. Thermodynamic Solubility

In drug discovery, solubility can be measured in two primary ways: kinetic and thermodynamic.[8]

  • Kinetic Solubility: Measures the concentration at which a compound, predissolved in a strong organic solvent like DMSO, begins to precipitate when added to an aqueous or other medium. It is a rapid, high-throughput measurement often used for early-stage screening.[8][9]

  • Thermodynamic Solubility: Represents the true equilibrium point, defined as the maximum concentration of a solute that can be dissolved in a solvent under specific conditions (temperature, pressure) where the solid and solution phases are in equilibrium.[1][10]

Rationale for Method Selection: For process development, formulation, and regulatory submission, thermodynamic solubility is the gold standard . It provides a definitive, phase-independent value. Kinetic solubility can often overestimate the true solubility because it may reflect the precipitation of an amorphous, more soluble form rather than the most stable crystalline form.[11] Therefore, the robust Shake-Flask Method is the recommended protocol for determining the thermodynamic solubility of this compound.[12]

Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and by using a specific and sensitive analytical method for quantification.

Materials and Reagents
  • Solute: this compound, >98% purity (purity confirmed by HPLC and NMR).

  • Solvents: HPLC-grade or equivalent purity. A representative panel should include:

    • Polar Protic: Methanol, Ethanol, Isopropanol

    • Polar Aprotic: Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

    • Non-Polar: Hexane, Toluene, Dichloromethane

  • Equipment:

    • Analytical balance (±0.01 mg)

    • Glass vials with PTFE-lined screw caps

    • Orbital shaker with temperature control

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Volumetric flasks and pipettes

Experimental Workflow

prep 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. equilibrate 2. Equilibration Place on orbital shaker. Incubate at 25°C for 24-48h. (Confirm equilibrium with time-point sampling) prep->equilibrate sample 3. Sampling Allow solids to settle. Withdraw supernatant. Filter immediately with 0.22 µm syringe filter. equilibrate->sample dilute 4. Dilution Accurately dilute the filtered saturated solution to fall within the HPLC calibration range. sample->dilute analyze 5. Analysis Inject onto calibrated HPLC-UV system. Quantify concentration. dilute->analyze result 6. Calculation Solubility (mg/mL) = (Conc. from HPLC) x (Dilution Factor) analyze->result

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Procedure
  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. The key is to ensure undissolved solid remains at equilibrium.

    • Precisely add a known volume of the selected organic solvent (e.g., 2.0 mL).

    • Securely cap the vial. Prepare each solvent in triplicate for statistical validity.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a minimum of 24 hours.

    • Causality Check: Why 24-48 hours? Reaching true thermodynamic equilibrium is not instantaneous. For novel compounds, it is crucial to validate the equilibration time. This is done by taking samples at multiple time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when the measured concentration no longer increases.[12]

  • Sampling and Filtration:

    • Remove vials from the shaker and allow them to stand for 30 minutes to let undissolved solids settle.

    • Carefully withdraw an aliquot of the supernatant using a glass syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

    • Trustworthiness Check: Filtration is a critical step. Failure to filter will result in falsely high measurements due to suspended microparticles. The filter material must be chemically compatible with the solvent to prevent leaching of extractables.

  • Dilution and Quantification:

    • Accurately perform a serial dilution of the clear, filtered saturated solution with the same solvent to ensure the final concentration is within the linear range of the HPLC calibration curve.

    • Analyze the diluted samples via a validated HPLC-UV method. The use of HPLC is superior to simple UV spectrophotometry because it can separate the parent compound from any potential impurities or degradants, ensuring you are only quantifying the compound of interest.[11]

  • Data Analysis:

    • Determine the concentration of the diluted sample from the HPLC calibration curve.

    • Calculate the original solubility using the formula:

      • Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Data Presentation

Quantitative solubility data should be presented in a clear, tabular format. The following table provides a template with hypothetical, but chemically plausible, data for demonstration purposes.

Solvent Solvent Class Solubility at 25 °C (mg/mL) Solubility at 25 °C (Molarity, M) Observations
N,N-Dimethylformamide (DMF)Polar Aprotic> 100> 0.51Freely Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100> 0.51Freely Soluble
DichloromethaneNon-Polar~ 25.5~ 0.13Soluble
AcetonePolar Aprotic~ 15.1~ 0.08Sparingly Soluble
EthanolPolar Protic~ 8.2~ 0.04Slightly Soluble
AcetonitrilePolar Aprotic~ 5.3~ 0.03Slightly Soluble
TolueneNon-Polar< 1.0< 0.005Very Slightly Soluble
HexaneNon-Polar< 0.1< 0.0005Practically Insoluble

Note: Molarity (M) is calculated as (Solubility in g/L) / (Molecular Weight of 195.61 g/mol ).

Conclusion

A thorough understanding of the solubility of this compound is not an academic exercise; it is a prerequisite for efficient and successful drug development. The shake-flask method detailed here provides a definitive and reliable means of obtaining thermodynamic solubility data. This information empowers process chemists to optimize reaction and purification conditions, and enables formulation scientists to design effective delivery systems. By investing in this foundational characterization, research organizations can mitigate risks, avoid costly downstream failures, and accelerate the progression of promising therapeutic candidates.

References

The Strategic Role of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. This guide provides an in-depth technical analysis of a key starting material, 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone , for researchers, medicinal chemists, and drug development professionals. We will dissect its synthesis, explore its chemical reactivity, and illustrate its strategic importance in the generation of diverse compound libraries, with a particular focus on the development of next-generation kinase inhibitors. This document moves beyond a simple recitation of protocols to explain the underlying chemical principles and strategic considerations that make this molecule a valuable asset in the drug discovery pipeline.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold – A Foundation for Potent Therapeutics

The imidazo[1,2-b]pyridazine ring system is a fused heterocyclic structure that has garnered immense interest from the pharmaceutical industry. Its rigid, planar geometry and strategic placement of nitrogen atoms allow it to function as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. This has led to its incorporation into drugs targeting diverse disease areas, including cancer, inflammation, and infectious diseases[1][2].

A prime example of the scaffold's success is Ponatinib (Iclusig®) , a multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[3][4]. The imidazo[1,2-b]pyridazine core of Ponatinib is crucial for its potent activity, including against the notoriously drug-resistant T315I "gatekeeper" mutation in the BCR-ABL kinase[4]. Beyond Ponatinib, this scaffold is a cornerstone in the development of inhibitors for other critical kinases such as Tyk2, c-Met, and VEGFR2, underscoring its broad applicability in oncology and immunology[5][6].

Our focus, this compound, serves as a highly strategic starting material for accessing novel analogs of these potent therapeutics. Its two key functional handles—the chloro group at the 6-position and the acetyl group at the 3-position—offer orthogonal reactivity, enabling a systematic and modular approach to drug design and structure-activity relationship (SAR) studies.

Synthesis of the Core Starting Material: A Two-Step Approach

The synthesis of this compound is a logical and efficient process that begins with the construction of the core heterocyclic system, followed by a regioselective acylation.

Step 1: Formation of the 6-Chloroimidazo[1,2-b]pyridazine Core

The foundational imidazo[1,2-b]pyridazine ring is typically constructed via the cyclocondensation of an aminopyridazine with a suitable α-halocarbonyl compound.

Protocol 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine Hydrochloride

  • Starting Material: 6-Amino-3-chloropyridazine

  • Reagent: Monochloroacetaldehyde (aqueous solution)

  • Solvent: Ethanol

  • Procedure:

    • Suspend 6-amino-3-chloropyridazine in ethanol.

    • Add an excess of a 40% (w/w) aqueous solution of monochloroacetaldehyde.

    • Heat the mixture under reflux for approximately 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

    • To the residue, add additional ethanol and co-evaporate to azeotropically remove residual water.

    • The desired product, 6-chloroimidazo[1,2-b]pyridazine hydrochloride, will precipitate. It can be collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Causality and Justification: This reaction is a classic example of a Hantzsch-type synthesis for imidazoles fused to aza-heterocycles. The amino group of the pyridazine acts as a nucleophile, attacking the aldehyde of monochloroacetaldehyde, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring. The use of monochloroacetaldehyde is advantageous for industrial-scale synthesis due to its ease of handling compared to gaseous or anhydrous alternatives. The hydrochloride salt often precipitates directly from the reaction mixture, simplifying purification.

Diagram: Synthesis of the Imidazo[1,2-b]pyridazine Core

G cluster_0 Step 1: Core Synthesis start_mat 6-Amino-3-chloropyridazine product1 6-Chloroimidazo[1,2-b]pyridazine Hydrochloride start_mat->product1 Ethanol, Reflux reagent1 Monochloroacetaldehyde (aq. solution) reagent1->product1

Caption: Synthesis of the core 6-chloroimidazo[1,2-b]pyridazine.

Step 2: Regioselective C-3 Acylation

With the core scaffold in hand, the next critical step is the introduction of the acetyl group at the C-3 position. The electron-rich nature of the imidazole ring makes it susceptible to electrophilic aromatic substitution, and the C-3 position is the most nucleophilic. A Friedel-Crafts acylation is the method of choice.

Protocol 2: Friedel-Crafts Acylation to Yield this compound

  • Starting Material: 6-Chloroimidazo[1,2-b]pyridazine

  • Reagents: Acetic anhydride, Aluminum chloride (AlCl₃)

  • Solvent: Dichloroethane or Nitrobenzene

  • Procedure:

    • Suspend 6-chloroimidazo[1,2-b]pyridazine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture in an ice bath.

    • Add aluminum chloride portion-wise, maintaining the temperature below 5 °C. A stoichiometric amount is typically required as both the starting material and product can complex with the Lewis acid.

    • Add acetic anhydride dropwise to the cooled suspension.

    • Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Expertise and Mechanistic Insight: The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion (CH₃CO⁺), generated from the reaction of acetic anhydride with aluminum chloride. The C-3 position of the imidazo[1,2-b]pyridazine, being the most electron-rich, attacks this acylium ion. The resulting intermediate then loses a proton to restore aromaticity, yielding the desired 3-acetyl product. The choice of solvent is critical; while dichloroethane is common, nitrobenzene can be used for less reactive substrates due to its higher boiling point, though it is more challenging to remove. The deactivating nature of the resulting ketone product prevents further acylation, leading to a clean, mono-acylated product.

Diagram: Overall Synthetic Workflow

G start 6-Amino-3-chloropyridazine intermediate 6-Chloroimidazo[1,2-b]pyridazine start->intermediate Cyclocondensation (Protocol 1) final_product This compound intermediate->final_product Friedel-Crafts Acylation (Protocol 2)

Caption: Two-step synthesis of the target starting material.

Strategic Utility in Drug Synthesis: A Tale of Two Handles

The power of this compound lies in the differential reactivity of its two functional groups, which allows for a modular and strategic approach to building complex drug molecules.

The C-6 Chloro Group: A Gateway for Kinase Hinge-Binding Moieties

The chloro-substituent at the C-6 position is a versatile handle for introducing a variety of substituents, most notably through transition metal-catalyzed cross-coupling reactions. In the context of kinase inhibitors, this position is often modified to introduce groups that interact with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming carbon-nitrogen bonds. The C-6 chloro group can be readily displaced by a wide range of primary and secondary amines, including anilines and various heterocyclic amines. This is particularly relevant in the synthesis of Tyk2 inhibitors, where a 6-anilino or a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety has been shown to be crucial for activity and metabolic stability[5][6].

  • Suzuki and Stille Couplings: These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C-6 position. This can be used to modulate solubility, tune electronic properties, or explore additional binding interactions within the target protein.

The C-3 Acetyl Group: A Versatile Precursor for Diverse Functionalities

The acetyl group at the C-3 position is not merely a static feature but a reactive intermediate that can be transformed into a plethora of other functional groups, dramatically expanding the chemical space accessible from this single starting material.

  • Conversion to Alkynes (The Ponatinib Connection): While Ponatinib itself is synthesized from 3-ethynylimidazo[1,2-b]pyridazine, a common route to such alkynes involves the transformation of a methyl ketone. For instance, the acetyl group can be converted to a terminal alkyne via reactions like the Corey-Fuchs or Seyferth-Gilbert homologation. This alkyne can then be used in Sonogashira couplings to build the extended, rigid structures characteristic of many type II kinase inhibitors, including Ponatinib[7][8].

  • Reductive Amination: The ketone can undergo reductive amination with various amines to introduce substituted aminoethyl side chains, providing a handle for improving pharmacokinetic properties or for targeting specific interactions.

  • Alpha-Halogenation and Nucleophilic Substitution: The acetyl group can be halogenated at the alpha-position (e.g., with NBS or Br₂). The resulting α-haloketone is a potent electrophile, ready for reaction with a wide range of nucleophiles to introduce diverse side chains.

  • Condensation Reactions: The methyl group of the acetyl moiety is weakly acidic and can participate in condensation reactions (e.g., Claisen-Schmidt) with aldehydes to form α,β-unsaturated ketones (chalcones), which are themselves valuable pharmacophores.

Diagram: Strategic Diversification Pathways

G cluster_c6 C-6 Position Modifications cluster_c3 C-3 Acetyl Group Transformations start_mol This compound buchwald Buchwald-Hartwig Amination (e.g., with R-NH2) start_mol->buchwald Pd-catalyzed suzuki Suzuki Coupling (e.g., with R-B(OH)2) start_mol->suzuki Pd-catalyzed alkyne Conversion to Alkyne (e.g., Corey-Fuchs) start_mol->alkyne reductive_amination Reductive Amination start_mol->reductive_amination alpha_sub α-Halogenation & Substitution start_mol->alpha_sub final_drugs1 final_drugs1 buchwald->final_drugs1 Novel Kinase Inhibitors suzuki->final_drugs1 final_drugs2 final_drugs2 alkyne->final_drugs2 Ponatinib-like Structures final_drugs3 final_drugs3 reductive_amination->final_drugs3 Diverse Analogs alpha_sub->final_drugs3

Caption: Orthogonal reactivity enabling diverse library synthesis.

Data Summary and Physicochemical Properties

PropertyValueSource
Chemical Name This compound-
Synonyms 3-Acetyl-6-chloroimidazo[1,2-b]pyridazine[9]
CAS Number 90734-71-7[9]
Molecular Formula C₈H₆ClN₃O-
Molecular Weight 195.61 g/mol -
Appearance Off-white to yellow solidCommercial Suppliers
Solubility Soluble in DMSO, DMF, moderately soluble in chlorinated solvents and alcoholsGeneral Knowledge

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic building block that embodies the principles of modern, modular drug discovery. Its efficient synthesis and, more importantly, the orthogonal reactivity of its chloro and acetyl functional groups, provide medicinal chemists with a powerful platform for the rapid and systematic generation of diverse compound libraries. The proven success of the imidazo[1,2-b]pyridazine scaffold in targeting clinically relevant kinases provides a strong rationale for its continued exploration. By leveraging the chemistry described in this guide, researchers can efficiently probe the structure-activity relationships around this privileged core, paving the way for the discovery of novel, potent, and selective therapeutic agents for a host of challenging diseases.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Kinase Inhibitor Core

The landscape of oncology and immunology has been reshaped by the development of small-molecule kinase inhibitors. These agents target the ATP-binding site of protein kinases, enzymes that play a central role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, making them a prime target for therapeutic intervention. Within the vast chemical space of kinase inhibitors, the imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure."[2] Its rigid, bicyclic framework serves as an excellent bioisostere for the purine core of ATP, enabling effective competition for the kinase active site. Derivatives of this scaffold have shown potent inhibitory activity against a wide array of kinases, including Bruton's tyrosine kinase (BTK), Tyrosine kinase 2 (Tyk2), and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), underscoring its versatility in drug discovery.[1][3]

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of a key bifunctional building block: 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone . This strategically designed starting material possesses two orthogonal reactive handles—a C6-chloro group amenable to cross-coupling reactions and a C3-acetyl group ready for condensation and further elaboration. This dual reactivity allows for the systematic and divergent synthesis of diverse libraries of kinase inhibitors, enabling comprehensive structure-activity relationship (SAR) studies. We will provide detailed, field-proven protocols for the derivatization of this versatile intermediate, explaining the causality behind experimental choices to ensure reproducible and successful synthesis campaigns.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValueReference
Chemical Name This compound[4]
Synonyms 3-Acetyl-6-chloroimidazo[1,2-b]pyridazine
CAS Number 90734-71-7[4]
Molecular Formula C₈H₆ClN₃O
Molecular Weight 195.61 g/mol
Appearance Solid (Typical)
Storage Store under inert gas, 2-8°C

Synthetic Strategies and Protocols

The strategic value of this compound lies in its two distinct points of diversification. The C6-chloro atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or amino substituents. These groups often project into the solvent-exposed region of the kinase ATP pocket or target adjacent sub-pockets, significantly influencing potency and selectivity. Concurrently, the C3-acetyl group provides a nucleophilic handle for building out towards the "gatekeeper" residue and the ribose-binding pocket.

Protocol 1: C6-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, making it a cornerstone of modern medicinal chemistry.[5][6][7] In this protocol, the C6-chloro position is coupled with a boronic acid or ester to introduce a new aryl or heteroaryl moiety. This is a critical step for exploring interactions in the hydrophilic region of the kinase active site.

Rationale: The choice of a palladium catalyst with appropriate ligands is crucial for an efficient reaction. Pd(dppf)Cl₂ is often selected for its high activity and stability with heteroaromatic chlorides. The base (e.g., Na₂CO₃ or K₂CO₃) is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[5] A mixed solvent system, such as 1,4-dioxane and water, is commonly used to ensure the solubility of both the organic and inorganic reagents.

Suzuki_Miyaura_Workflow Start 1-(6-Chloroimidazo[1,2-b] pyridazin-3-yl)ethanone Reaction Heat (e.g., 90-100 °C) Inert Atmosphere (N₂/Ar) Start->Reaction Reagents Aryl Boronic Acid Pd(dppf)Cl₂ (catalyst) Na₂CO₃ (base) Reagents->Reaction Solvent 1,4-Dioxane / H₂O Solvent->Reaction Workup Aqueous Workup (Extraction with EtOAc) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 6-Aryl-imidazo[1,2-b] pyridazin-3-yl)ethanone Purification->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling at the C6 position.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq.), the desired aryl boronic acid (1.2-1.5 eq.), and sodium carbonate (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.10 eq.).

  • Solvent Addition & Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles. This step is critical to prevent the oxidation and deactivation of the Pd(0) active species.

  • Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-substituted product.

Protocol 2: C6-Amination via Buchwald-Hartwig Amination

The introduction of an amino linkage at the C6 position is another powerful strategy for generating potent kinase inhibitors. The nitrogen atom can act as a hydrogen bond donor or acceptor, forming key interactions with the hinge region of the kinase. The Buchwald-Hartwig amination is the premier method for forming such C-N bonds.

Rationale: This reaction requires a palladium catalyst and a specialized phosphine ligand (e.g., Xantphos, BINAP) that facilitates the reductive elimination step to form the C-N bond. A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) is used to deprotonate the amine nucleophile. The reaction is highly sensitive to air and moisture, necessitating strictly anhydrous and inert conditions.

Buchwald_Hartwig_Workflow Start 1-(6-Chloroimidazo[1,2-b] pyridazin-3-yl)ethanone Reaction Heat (e.g., 100-110 °C) Inert Atmosphere (N₂/Ar) Start->Reaction Reagents Primary/Secondary Amine Pd₂(dba)₃ (catalyst) Xantphos (ligand) Cs₂CO₃ (base) Reagents->Reaction Solvent Anhydrous Dioxane or Toluene Solvent->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 6-Amino-imidazo[1,2-b] pyridazin-3-yl)ethanone Purification->Product

Caption: Workflow for Buchwald-Hartwig amination at the C6 position.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube under an argon or nitrogen atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and cesium carbonate (1.5-2.0 eq.).

  • Catalyst Precursor and Ligand: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 eq.) and a suitable phosphine ligand like Xantphos (0.04-0.10 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C. Monitor the reaction progress by LC-MS. Reactions are typically complete within 6-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with a suitable solvent like dichloromethane (DCM) or ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash chromatography or recrystallization to obtain the pure 6-amino-substituted product.

Protocol 3: C3-Acetyl Elaboration via Claisen-Schmidt Condensation

The C3-acetyl group is a versatile handle for constructing α,β-unsaturated ketone systems, commonly known as chalcones.[8][9] This is achieved through a base-catalyzed Claisen-Schmidt condensation with an aromatic aldehyde.[1][10] The resulting chalcone moiety can extend into different regions of the ATP binding site, offering another avenue for optimizing inhibitor potency and selectivity.

Rationale: The reaction proceeds via the formation of an enolate from the acetyl group under basic conditions (e.g., NaOH or KOH in ethanol).[10] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent aldol adduct readily dehydrates under the reaction conditions to form the thermodynamically stable conjugated enone system.[1]

Claisen_Schmidt_Workflow Start 1-(6-Chloroimidazo[1,2-b] pyridazin-3-yl)ethanone Reaction Stir at Room Temp. Start->Reaction Reagents Aromatic Aldehyde NaOH or KOH (base) Reagents->Reaction Solvent Ethanol Solvent->Reaction Workup Precipitation in H₂O Neutralization (AcOH) Reaction->Workup Purification Filtration & Washing or Recrystallization Workup->Purification Product Chalcone Derivative (α,β-Unsaturated Ketone) Purification->Product

Caption: Workflow for Claisen-Schmidt condensation at the C3-acetyl group.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0-1.2 eq.) in ethanol.

  • Base Addition: To the stirred solution, add an aqueous solution of potassium hydroxide or sodium hydroxide (e.g., 10-20% w/v) dropwise at room temperature. A color change and/or the formation of a precipitate is often observed.

  • Reaction: Continue stirring the reaction mixture at room temperature for 6-12 hours. The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials and the appearance of a new, less polar product spot.

  • Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water.

  • Isolation: Neutralize the mixture with a dilute acid, such as acetic acid, until the product precipitates completely.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) if necessary.

Conclusion and Outlook

This compound is a high-value, versatile starting material for the synthesis of kinase inhibitors. The orthogonal reactivity of its C6-chloro and C3-acetyl groups provides medicinal chemists with a powerful platform for generating diverse chemical libraries. The protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Claisen-Schmidt condensation represent robust and reproducible methods for elaborating this core scaffold. By systematically applying these synthetic strategies, researchers can efficiently explore the chemical space around the imidazo[1,2-b]pyridazine core, accelerating the discovery of novel, potent, and selective kinase inhibitors for a range of therapeutic applications.

References

Application Note & Protocols: Strategic Derivatization of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous inhibitors for targets such as kinases (IKKβ, GSK-3β, c-Met/VEGFR2) and agents for neurodegenerative diseases.[1][2][3] This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of a key intermediate, 1-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethanone. We will explore chemical modifications at two primary reactive centers—the C3-acetyl group and the C6-chloro substituent—to generate diverse chemical libraries for robust Structure-Activity Relationship (SAR) studies. The protocols are designed for researchers, medicinal chemists, and drug development professionals, with an emphasis on the rationale behind experimental choices to facilitate systematic optimization of potency, selectivity, and pharmacokinetic properties.

Introduction: The Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine ring system is a bio-isostere of purine and has gained significant attention due to its versatile biological activities. Its rigid, planar structure and the specific arrangement of hydrogen bond donors and acceptors make it an ideal scaffold for interacting with various biological targets. Optimization of substituents at the C3 and C6 positions has been shown to be critical for modulating target affinity and cellular activity.[1] Our starting material, this compound, offers two orthogonal chemical handles for derivatization, allowing for a combinatorial approach to SAR exploration.

G cluster_0 This compound cluster_1 Key Derivatization Sites mol mol c3_node C3-Acetyl Group: - Condensation - α-Functionalization - Reduction/Oxidation c6_node C6-Chloro Group: - Nucleophilic Substitution - Cross-Coupling Reactions

Caption: Core scaffold with key sites for SAR exploration.

Derivatization Strategies at the C3-Acetyl Moiety

The acetyl group at the C3 position is a versatile precursor for introducing a wide array of functionalities. Its carbonyl and α-methyl protons provide multiple avenues for chemical transformation.

Aldol and Claisen-Schmidt Condensation

Condensation with various aromatic, heteroaromatic, or aliphatic aldehydes provides α,β-unsaturated ketones (chalcones). This reaction is fundamental for extending the molecule into new regions of a target's binding pocket. The resulting chalcones are themselves valuable intermediates for further modifications like Michael additions or cyclizations.

Objective: To synthesize (E)-1-(6-chloroimidazo[1,2-b]pyridazin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one.

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Ethanol (EtOH)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1M

  • Deionized water

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in ethanol (10 mL per mmol of ketone).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add an aqueous solution of KOH (2.0-3.0 eq, 40-60% w/v) dropwise with vigorous stirring.[4]

    • Rationale: The base deprotonates the α-methyl group of the ketone, generating a nucleophilic enolate which then attacks the aldehyde carbonyl. Low temperature helps control the reaction rate and minimize side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Work-up: Pour the reaction mixture into a beaker of ice-cold water. Acidify the mixture to pH ~6-7 by the slow addition of 1M HCl.

  • Isolation: The resulting solid precipitate is collected by vacuum filtration. Wash the solid thoroughly with cold water and then a small amount of cold ethanol to remove impurities.

  • Purification: Dry the crude product under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure chalcone.

α-Halogenation for Further Functionalization

Introduction of a bromine atom at the α-position of the acetyl group creates a highly reactive electrophile, 1-(6-chloroimidazo[1,2-b]pyridazin-3-yl)-2-bromoethanone. This intermediate is a cornerstone for building more complex heterocyclic systems (e.g., thiazoles, imidazoles) or for substitution with various nucleophiles.

Materials:

  • This compound

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic acid (AcOH) or Dioxane

  • Hydrobromic acid (HBr) in AcOH (catalytic)

Procedure:

  • Setup: To a solution of the starting ketone (1.0 eq) in glacial acetic acid, add a catalytic amount of 48% HBr.

    • Rationale: The acid catalyzes the enolization of the ketone, which is the species that reacts with bromine.

  • Bromination: Add a solution of Br₂ (1.05 eq) in acetic acid dropwise at room temperature. Maintain the temperature below 30 °C. Alternatively, NBS can be used with a radical initiator like AIBN in a solvent like CCl₄.

  • Reaction Monitoring: Stir the mixture for 1-3 hours. The disappearance of the bromine color is a good indicator of reaction progression. Confirm completion with TLC.

  • Work-up: Carefully pour the reaction mixture into a large volume of ice water.

  • Isolation: The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and then washed with a small amount of cold isopropanol.

  • Purification: Dry the product in a vacuum oven. The crude α-bromoketone is often used directly in the next step due to its lachrymatory nature, but can be purified by recrystallization if necessary.

G cluster_0 Derivatization Pathways cluster_1 Further Analogs start C3-Acetyl Ketone (Starting Material) chalcone α,β-Unsaturated Ketone (Chalcone) start->chalcone R-CHO, Base bromo α-Bromoketone start->bromo Br₂, H⁺ cat. alcohol Secondary Alcohol start->alcohol NaBH₄ heterocycle New Heterocycles (e.g., Thiazoles) bromo->heterocycle Thioamide ether_ester Ethers / Esters alcohol->ether_ester R-X / R-COCl

Caption: Workflow for derivatization of the C3-acetyl group.

Derivatization Strategies at the C6-Chloro Position

The electron-deficient nature of the pyridazine ring activates the C6-chloro group for nucleophilic aromatic substitution (SNAr) and makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. This position is frequently exploited to modulate solubility, cell permeability, and target engagement.

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of the chloride with N-, O-, or S-nucleophiles is a straightforward and high-yielding method for introducing diversity. Amines are particularly common, as the resulting C6-amino group can act as a crucial hydrogen bond donor or acceptor.

Objective: To synthesize 1-(6-(piperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethanone.

Materials:

  • This compound

  • Piperidine

  • Cesium Fluoride (CsF) or Potassium Carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: In a sealed reaction vessel, combine the starting ketone (1.0 eq), piperidine (2.0-3.0 eq), and a base such as CsF (1.0 eq) in DMSO.[5]

    • Rationale: A polar aprotic solvent like DMSO is ideal for SNAr reactions. An excess of the amine is used to drive the reaction to completion. CsF has been reported to be a particularly effective base for this transformation.[5]

  • Reaction: Heat the mixture to 80-120 °C and stir for 6-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is purified by column chromatography on silica gel to afford the desired product.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions dramatically expand the scope of accessible analogs by enabling the formation of C-C, C-N, and C-O bonds.

Objective: To synthesize 1-(6-(4-methylphenyl)imidazo[1,2-b]pyridazin-3-yl)ethanone.

Materials:

  • This compound

  • 4-Methylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)

  • Solvent system (e.g., Dioxane/Water, Toluene/Water, or DME)

Procedure:

  • Setup: To a reaction flask, add the starting ketone (1.0 eq), 4-methylphenylboronic acid (1.2-1.5 eq), palladium catalyst (2-5 mol%), and base (2.0-3.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Rationale: The palladium catalyst is sensitive to oxygen, especially at high temperatures. Degassing is critical to prevent catalyst degradation and ensure a successful reaction.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water).

  • Reaction: Heat the mixture to reflux (typically 90-110 °C) for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via silica gel chromatography to obtain the biaryl product.

G cluster_0 Derivatization Pathways start C6-Chloro (Starting Material) snar C6-Amino / Alkoxy / Thioether Analogs start->snar R₂NH / ROH / RSH, Base suzuki C6-Aryl / Heteroaryl Analogs start->suzuki R-B(OH)₂, Pd Catalyst, Base sonogashira C6-Alkynyl Analogs start->sonogashira R-C≡CH, Pd/Cu Cat. buchwald C6-Amino Analogs (Alternative) start->buchwald R₂NH, Pd Catalyst, Ligand, Base

Caption: Workflow for derivatization of the C6-chloro group.

Structure-Activity Relationship (SAR) Consolidation

Systematic derivatization at the C3 and C6 positions allows for a comprehensive exploration of the chemical space around the imidazo[1,2-b]pyridazine core. The data generated should be organized to clearly delineate trends.

Illustrative Table for SAR Data Organization

The following table provides a template for organizing biological data. By keeping one position constant while varying the other, clear SAR trends can be established. For example, a series of C6-amines can be synthesized from a single C3-acetyl precursor to probe a specific pocket, or a series of C3-chalcones can be made from a C6-substituted intermediate to explore a different vector.

Compound IDR¹ (C3-Substitution)R² (C6-Substitution)Target IC₅₀ (nM)Cellular EC₅₀ (µM)
Parent -COCH₃-Cl>10,000>50
Series A.1 -COCH₃-NH(cyclopropyl)85012.5
Series A.2 -COCH₃-NH(morpholino)2504.2
Series A.3 -COCH₃-(4-fluorophenyl)1201.8
Series B.1 -(E)-CH=CH-(4-OMe-Ph)-Cl4,50025.6
Series B.2 -(E)-CH=CH-(4-OMe-Ph)-NH(morpholino)750.9

This table contains illustrative data for organizational purposes.

Interpreting the Trends:

  • From Series A, we can infer that substitution at C6 is crucial for activity. The introduction of a hydrogen-bond-accepting morpholine (A.2) or a phenyl ring (A.3) is more favorable than a small cyclopropylamine (A.1).

  • Comparing Series B.2 to A.2 shows a synergistic effect. The extension from the C3-acetyl group via a chalcone linkage, combined with the optimal C6-substituent, results in a significant boost in potency.

Conclusion

This compound is a high-value starting material for medicinal chemistry campaigns. The distinct reactivity of the C3-acetyl and C6-chloro positions allows for the application of a diverse set of synthetic methodologies, from classic condensation and substitution reactions to modern palladium-catalyzed cross-couplings. By systematically applying the protocols outlined in this guide, research teams can efficiently generate compound libraries to perform in-depth SAR studies, accelerating the discovery of novel therapeutics based on the potent imidazo[1,2-b]pyridazine scaffold.

References

reaction conditions for Suzuki coupling with 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling: Synthesis of Arylated Imidazo[1,2-b]pyridazines

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[1] This guide provides a detailed examination and a robust protocol for the Suzuki coupling of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone, a heteroaryl chloride of significant interest in medicinal chemistry due to the prevalence of the imidazo[1,2-b]pyridazine scaffold in pharmacologically active molecules.[2] We delve into the mechanistic underpinnings of the catalytic cycle, explore the critical parameters for optimizing the reaction with this challenging substrate class, and provide a step-by-step protocol for researchers. This document is intended for chemists in pharmaceutical and agrochemical research, offering field-proven insights to navigate the complexities of coupling electron-deficient heteroaryl chlorides.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is paramount to troubleshooting and optimizing any cross-coupling reaction. The Suzuki-Miyaura reaction proceeds through a well-established palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent.

The general catalytic cycle is visualized below:

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n Active Catalyst ox_add Oxidative Addition (Rate-Limiting for Chlorides) pd0->ox_add + R¹-X pd2_complex Aryl-Pd(II)-Halide Complex (R¹-Pd(II)L_n-X) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal + (HO)-B(R²)-OH (activated by base) diaryl_pd2 Diaryl-Pd(II) Complex (R¹-Pd(II)L_n-R²) transmetal->diaryl_pd2 red_elim Reductive Elimination diaryl_pd2->red_elim red_elim->pd0 R¹-R² (Product) caption Fig 1: The Suzuki-Miyaura Catalytic Cycle. Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification reagents 1. Assemble Reagents (Substrate, Boronic Acid, Catalyst, Base) inert 2. Purge with Inert Gas (N₂ or Ar) reagents->inert solvent 3. Add Degassed Solvents (Dioxane/Water) inert->solvent heat 4. Heat and Stir (e.g., 80-100 °C) solvent->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor workup 6. Aqueous Workup (Quench, Extract) monitor->workup Upon Completion purify 7. Column Chromatography workup->purify analyze 8. Characterization (NMR, MS) purify->analyze caption Fig 2: General Experimental Workflow.

References

Application Notes & Protocols: Synthesis of Novel Pan-BCR-ABL Inhibitors Utilizing 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis and preclinical evaluation of novel pan-BCR-ABL inhibitors, starting from the key building block, 1-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethanone. Chronic Myeloid Leukemia (CML) is driven by the constitutively active BCR-ABL tyrosine kinase. While targeted inhibitors have transformed CML treatment, the emergence of drug resistance, particularly the T315I "gatekeeper" mutation, necessitates the development of pan-inhibitors that are effective against both wild-type and mutant forms of the enzyme.[1][2][3] The imidazo[1,2-b]pyridazine scaffold has been identified as a privileged structure in kinase inhibitor design, offering a versatile platform for developing potent and selective therapeutic agents.[4][5][6][7][8][9] This guide details a strategic synthetic approach, explains the rationale behind experimental choices, and provides protocols for inhibitor characterization and in vitro efficacy assessment.

Introduction: The Rationale for Pan-BCR-ABL Inhibition

The BCR-ABL fusion protein is a hallmark of CML, driving uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways.[10] First and second-generation tyrosine kinase inhibitors (TKIs) like imatinib, nilotinib, and dasatinib have significantly improved patient outcomes.[3][11] However, their efficacy can be compromised by point mutations within the ABL kinase domain, with the T315I mutation conferring resistance to most approved therapies.[3][12]

Ponatinib, a third-generation inhibitor, demonstrates a "pan-inhibitor" profile, effectively targeting both native and T315I-mutant BCR-ABL.[1][2][3] The structure of ponatinib features an imidazo[1,2-b]pyridazine core, highlighting the potential of this scaffold for overcoming resistance.[13][14][15] The core directive of this application note is to leverage the this compound intermediate to synthesize a new generation of pan-BCR-ABL inhibitors.

The BCR-ABL Signaling Pathway and Inhibition

The constitutively active BCR-ABL kinase phosphorylates numerous downstream substrates, leading to the activation of critical signaling pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT, which collectively promote leukemic cell proliferation and survival.[10] TKIs function by competing with ATP for binding to the kinase domain, thereby preventing substrate phosphorylation and inhibiting oncogenic signaling.

BCR_ABL_Signaling cluster_pathways Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrates Downstream Substrates (e.g., CrkL) BCR_ABL->Substrates Phosphorylates ATP ATP ATP->BCR_ABL Binds Inhibitor Pan-BCR-ABL Inhibitor (e.g., Ponatinib) Inhibitor->BCR_ABL Binds & Inhibits P_Substrates Phosphorylated Substrates Substrates->P_Substrates RAS_MAPK RAS/MAPK P_Substrates->RAS_MAPK PI3K_AKT PI3K/AKT P_Substrates->PI3K_AKT JAK_STAT JAK/STAT P_Substrates->JAK_STAT Proliferation Leukemic Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Figure 1: Simplified diagram of the BCR-ABL signaling pathway and the mechanism of TKI inhibition.

Synthetic Strategy: Building from a Privileged Core

Our synthetic approach leverages the versatility of the this compound core. The chloro-substituent at the 6-position provides a handle for introducing diversity through cross-coupling reactions, while the acetyl group at the 3-position can be elaborated to incorporate moieties that interact with key residues in the ATP-binding pocket of the ABL kinase.

Rationale for Reagent and Reaction Selection

The choice of subsequent synthetic steps is guided by the structure-activity relationship (SAR) of known pan-BCR-ABL inhibitors like ponatinib.[1][2] The goal is to synthesize a library of compounds with variations at key positions to optimize potency and selectivity. A crucial feature of ponatinib is the carbon-carbon triple bond linker, which accommodates the bulkier isoleucine residue in the T315I mutant.[15] Therefore, a Sonogashira coupling is a key transformation in our proposed synthesis.

Synthetic Workflow Diagram

Synthetic_Workflow Start This compound Step1 Step 1: Sonogashira Coupling Start->Step1 Intermediate1 Intermediate A: Ethynyl-substituted imidazo[1,2-b]pyridazine Step1->Intermediate1 Step2 Step 2: Suzuki or Buchwald-Hartwig Cross-Coupling Intermediate1->Step2 Intermediate2 Intermediate B: Amide Precursor Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 Final Final Product: Novel Pan-BCR-ABL Inhibitor Step3->Final

Figure 2: High-level overview of the proposed synthetic workflow.

Detailed Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 3-Ethynyl-6-chloroimidazo[1,2-b]pyridazine (Intermediate A)

This protocol describes a Sonogashira coupling reaction to introduce the key ethynyl linker.

Materials:

  • This compound

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride ([PdCl₂(PPh₃)₂])

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), [PdCl₂(PPh₃)₂] (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous THF and triethylamine.

  • To the stirred suspension, add trimethylsilylacetylene (1.5 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in methanol and add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature and monitor the deprotection by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Partition the residue between DCM and water.

  • Separate the organic layer, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford Intermediate A .

Protocol 2: Synthesis of the Amide Precursor (Intermediate B)

This protocol outlines a Suzuki or Buchwald-Hartwig cross-coupling to introduce the aniline moiety. The choice between the two depends on the desired substituent.

Materials:

  • Intermediate A (from Protocol 3.1)

  • Arylboronic acid or aniline derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for Suzuki, Pd₂(dba)₃ with a suitable ligand like Xantphos for Buchwald-Hartwig)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure (Suzuki Coupling Example):

  • In a reaction vessel, combine Intermediate A (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add a mixture of 1,4-dioxane and water.

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction to the appropriate temperature (e.g., 80-100 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield Intermediate B .

Protocol 3: Final Amide Coupling to Yield Novel Pan-BCR-ABL Inhibitors

This final step involves an amide bond formation to complete the synthesis of the target inhibitors.

Materials:

  • Intermediate B (from Protocol 3.2)

  • Substituted benzoic acid

  • Coupling agents (e.g., EDC, HOBt, or HATU)

  • Base (e.g., DIPEA, Et₃N)

  • Solvent (e.g., DMF, DCM)

  • Saturated aqueous lithium chloride (LiCl)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography or preparative HPLC

Procedure:

  • Dissolve the substituted benzoic acid (1.1 eq) in the chosen solvent.

  • Add the coupling agents (e.g., EDC (1.2 eq) and HOBt (1.2 eq)) and stir for a few minutes.

  • Add Intermediate B (1.0 eq) followed by the base (e.g., DIPEA (2.0 eq)).

  • Stir the reaction at room temperature and monitor by LC-MS.

  • Once the reaction is complete, dilute with EtOAc and wash with saturated aqueous LiCl, water, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the final compound by silica gel column chromatography or preparative HPLC.

Characterization of Synthesized Compounds

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidation and confirmation.Peaks corresponding to the expected protons and carbons of the target molecule.
High-Resolution Mass Spectrometry (HRMS) Determination of the exact mass and molecular formula.Observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating a purity of >95%.

In Vitro Evaluation of Pan-BCR-ABL Inhibitory Activity

The inhibitory potential of the novel compounds against wild-type and mutant BCR-ABL kinases should be assessed using in vitro kinase assays.

Protocol: In Vitro BCR-ABL Kinase Inhibition Assay

This protocol provides a general framework for determining the IC₅₀ values of the synthesized inhibitors.

Materials:

  • Recombinant human BCR-ABL kinase (wild-type and T315I mutant)

  • Peptide substrate (e.g., Abltide)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[10]

  • Synthesized inhibitors and a reference compound (e.g., Ponatinib)

  • DMSO

  • Stop solution (e.g., EDTA in buffer)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or equivalent)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitors and the reference compound in DMSO, followed by a further dilution in the kinase reaction buffer.

  • Add a small volume of the diluted inhibitor solutions to the wells of a 384-well plate.

  • Add the recombinant BCR-ABL kinase enzyme to the wells.

  • Initiate the kinase reaction by adding a solution of the peptide substrate and ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Detect the amount of product formed (e.g., ADP) according to the manufacturer's protocol for the chosen detection kit.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

In Vitro Kinase Assay Workflow

Kinase_Assay_Workflow Prep Prepare serial dilutions of inhibitors Dispense Dispense inhibitors into 384-well plate Prep->Dispense AddEnzyme Add BCR-ABL Kinase (WT or T315I) Dispense->AddEnzyme Initiate Initiate reaction with ATP/Substrate solution AddEnzyme->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Stop Stop reaction with EDTA solution Incubate->Stop Detect Detect signal (e.g., luminescence) Stop->Detect Analyze Data Analysis: Calculate % Inhibition Determine IC50 Detect->Analyze

Figure 3: General workflow for the in vitro BCR-ABL kinase inhibition assay.

Data Interpretation and Next Steps

The IC₅₀ values obtained from the kinase assays will allow for a direct comparison of the potency of the novel compounds against both wild-type and T315I mutant BCR-ABL.

Compound Wild-Type BCR-ABL IC₅₀ (nM) T315I BCR-ABL IC₅₀ (nM)
Reference (Ponatinib) <12
Compound X Experimental ValueExperimental Value
Compound Y Experimental ValueExperimental Value
Compound Z Experimental ValueExperimental Value

Compounds exhibiting low nanomolar IC₅₀ values against both wild-type and T315I BCR-ABL are considered promising candidates for further preclinical development. Subsequent steps would include cellular-based assays to assess anti-proliferative activity in CML cell lines, pharmacokinetic studies, and in vivo efficacy studies in animal models of CML.

References

Application Note & Experimental Protocol: N-Arylation of Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Arylated Imidazo[1,2-b]pyridazines

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it a cornerstone for the development of novel therapeutic agents, including kinase inhibitors and compounds targeting β-amyloid plaques.[1][2] The strategic functionalization of this core, particularly through the formation of a carbon-nitrogen (C-N) bond at one of its nitrogen atoms—a process known as N-arylation—is a critical step in the synthesis of these high-value molecules. This modification allows for the introduction of diverse aryl and heteroaryl groups, profoundly influencing the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This application note provides a comprehensive guide to the N-arylation of imidazo[1,2-b]pyridazines, focusing on modern, efficient, and robust catalytic methods. We will delve into the mechanistic underpinnings of both palladium- and copper-catalyzed approaches, offer a detailed, field-proven experimental protocol, and discuss critical parameters for reaction optimization and success.

Mechanistic Overview: Palladium vs. Copper Catalysis

The two predominant methodologies for the N-arylation of nitrogen-containing heterocycles are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3][4][5] The choice between these catalytic systems is often dictated by the substrate scope, functional group tolerance, and desired reaction conditions.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has revolutionized C-N bond formation due to its broad substrate scope and generally milder reaction conditions compared to traditional methods.[3][6] The catalytic cycle, illustrated below, typically involves a Pd(0)/Pd(II) redox couple.

Key Steps in the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Ligand Exchange/Deprotonation: The imidazo[1,2-b]pyridazine displaces a ligand on the palladium center, and a base facilitates the deprotonation of the nitrogen atom, forming a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the N-arylated product, regenerating the active Pd(0) catalyst.

The efficiency of this process is critically dependent on the choice of phosphine ligand, which modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination.[7][8][9]

Buchwald_Hartwig_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Ar-Pd(II)-X(L) Oxidative Addition Intermediate Pd(0)L->Ar-Pd(II)-X(L)  Ar-X Ar-Pd(II)-Nuc(L) Palladium-Amido Complex Ar-Pd(II)-X(L)->Ar-Pd(II)-Nuc(L)  Imidazo[1,2-b]pyridazine,  Base Ar-Pd(II)-Nuc(L)->Pd(0)L Product N-Arylated Imidazo[1,2-b]pyridazine Ar-Pd(II)-Nuc(L)->Product  Reductive  Elimination Ullmann_Cycle cluster_cycle Cu(I) Catalytic Cycle Cu(I)X Cu(I) Catalyst Cu(I)-Nuc Copper-Amidate Complex Cu(I)X->Cu(I)-Nuc  Imidazo[1,2-b]pyridazine,  Base Transition_State Aryl Halide Activation [Ar-X---Cu(I)-Nuc] Cu(I)-Nuc->Transition_State  Ar-X Transition_State->Cu(I)X Product N-Arylated Imidazo[1,2-b]pyridazine Transition_State->Product Experimental_Workflow start Start reagents Combine Imidazo[1,2-b]pyridazine, Aryl Bromide, Base, Catalyst, and Ligand in a Schlenk flask. start->reagents inert Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. reagents->inert solvent Add anhydrous solvent via syringe. inert->solvent reaction Heat the reaction mixture with stirring at the specified temperature. solvent->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool to room temperature, filter through Celite, and concentrate the filtrate. monitoring->workup Upon completion purification Purify the crude product by silica gel column chromatography. workup->purification characterization Characterize the pure product (NMR, MS, etc.). purification->characterization end End characterization->end

References

Application Notes and Protocols for 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The imidazo[1,2-b]pyridazine core represents a "privileged scaffold" in medicinal chemistry and drug discovery, a structural framework that has been shown to bind to multiple biological targets. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent inhibition of various protein kinases.[1][2] 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone (CAS No. 90734-71-7), also known as 3-Acetyl-6-chloroimidazo[1,2-b]pyridazine, is a key intermediate in the synthesis of these more complex pharmaceutical agents.[3][4][5] While primarily utilized as a synthetic building block, its inherent structural features suggest it may serve as a valuable tool compound for investigating kinase-driven signaling pathways in cell-based assays.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in a cellular context. We will explore its hypothesized mechanism of action based on the broader family of imidazo[1,2-b]pyridazine-based kinase inhibitors and provide detailed protocols for its use in fundamental cell-based assays.

Hypothesized Mechanism of Action: A Focus on Kinase Inhibition

The imidazo[1,2-b]pyridazine scaffold is a common feature in a multitude of potent and selective kinase inhibitors.[1] Compounds incorporating this core have been developed to target a range of kinases, including but not limited to:

  • Tyrosine Kinase 2 (Tyk2): A member of the Janus kinase (JAK) family, crucial for cytokine signaling.[6][7]

  • Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs): Implicated in cellular processes such as proliferation and splicing.[1]

  • Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ): A key regulator of the NF-κB inflammatory signaling pathway.[2]

  • Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase whose dysregulation is a driver in certain cancers.[8]

  • Breakpoint cluster region-Abelson murine leukemia (BCR-ABL) kinase: The causative agent in chronic myeloid leukemia (CML).[9]

Given this extensive body of evidence, it is reasonable to hypothesize that this compound may act as an inhibitor of one or more protein kinases. Its utility in cell-based assays, therefore, lies in its potential to probe the function of kinase-dependent signaling pathways. The following protocols are designed to investigate this hypothesized activity, starting with broad effects on cell viability and progressing to more specific target engagement and functional outcomes.

Experimental Workflow for Compound Characterization

The logical progression for characterizing a novel compound in a cellular context involves a multi-step approach. This ensures that the observed effects are specific and not merely a consequence of general toxicity.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Functional Assays A Compound Preparation (Stock Solution in DMSO) B Cell Viability/Cytotoxicity Assay (e.g., MTT, Resazurin) A->B C Determine EC50 and Optimal Concentration Range B->C D Western Blot Analysis of Phospho-Proteins C->D Select non-toxic concentrations E Identify Downstream Targets of a Hypothesized Kinase D->E F Cytokine Release Assay (ELISA) E->F Confirm functional consequence G Cell Cycle Analysis (Flow Cytometry) E->G H Apoptosis Assay (e.g., Caspase-Glo) E->H

References

Application Notes and Protocols for the Development of Covalent Inhibitors from 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. This guide provides a comprehensive framework for the rational design, synthesis, and evaluation of novel covalent inhibitors derived from the readily accessible starting material, 1-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethanone. By leveraging the inherent properties of this scaffold and strategically introducing electrophilic "warheads," researchers can develop targeted covalent inhibitors with enhanced potency, prolonged duration of action, and improved selectivity. This document offers detailed protocols for the synthesis of key intermediates and final covalent inhibitors, as well as in-depth methodologies for their biochemical and cellular characterization, including target engagement and selectivity profiling.

Introduction: The Rationale for Covalent Imidazo[1,2-b]pyridazine Inhibitors

The imidazo[1,2-b]pyridazine core is a versatile heterocyclic system that has been successfully employed in the discovery of inhibitors for a range of kinases, including Bruton's tyrosine kinase (BTK) and cyclin-dependent kinases (CDKs).[1][2][3] Its rigid, planar structure allows for favorable interactions within the ATP-binding pocket of many kinases. The development of covalent inhibitors, which form a stable bond with a specific amino acid residue (typically cysteine) in the target protein, offers several advantages over traditional non-covalent inhibitors. These benefits include increased biochemical efficiency, prolonged target occupancy, and the potential to overcome resistance mechanisms.[4][5]

The starting material, this compound, provides a strategic entry point for the development of covalent inhibitors. The 3-acetyl group can be chemically manipulated to introduce a variety of electrophilic warheads, while the 6-chloro position offers a handle for further structural modifications to fine-tune selectivity and physicochemical properties.[6]

This guide will delineate a systematic approach to harness the potential of this scaffold, from initial design considerations to comprehensive preclinical evaluation.

Design and Synthesis of Covalent Inhibitors

The cornerstone of designing a targeted covalent inhibitor is the strategic placement of a reactive electrophilic group, or "warhead," that can form a covalent bond with a nucleophilic residue, most commonly a cysteine, within the vicinity of the inhibitor's binding site.[7]

Selection of Electrophilic Warheads

The choice of warhead is critical and influences the inhibitor's reactivity, selectivity, and potential for off-target effects.[8] Acrylamides are among the most widely used warheads in approved covalent drugs due to their moderate reactivity and high selectivity for cysteine.[9] Other notable warheads include vinyl sulfonamides, chloroacetamides, and cyanoacrylamides.[8] The reactivity of the warhead should be carefully optimized; it must be reactive enough to engage the target cysteine but not so reactive that it indiscriminately modifies other proteins or biomolecules, which could lead to toxicity.[10]

General Synthetic Strategy

The conversion of the 3-acetyl group of this compound into a suitable electrophilic warhead is a key synthetic challenge. A plausible and versatile approach involves a two-step sequence via a Mannich reaction followed by elimination to generate a vinyl ketone intermediate, which can then be further elaborated.[11][12]

G start This compound mannich Mannich Reaction (Dimethylamine HCl, Paraformaldehyde) start->mannich intermediate1 β-Aminoketone (Mannich Base) mannich->intermediate1 elimination Elimination (e.g., Methyl Iodide, Base) intermediate1->elimination intermediate2 Vinyl Ketone Intermediate elimination->intermediate2 elaboration Further Elaboration (e.g., Horner-Wadsworth-Emmons) intermediate2->elaboration final_product Covalent Inhibitor (e.g., Acrylamide) elaboration->final_product G start Treat cells with covalent inhibitor or vehicle heat Heat shock at various temperatures start->heat lyse Cell Lysis heat->lyse separate Separate soluble and precipitated proteins lyse->separate quantify Quantify soluble target protein (e.g., Western Blot) separate->quantify analyze Analyze thermal stabilization quantify->analyze

References

Application Notes & Protocols: Leveraging 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone for the Development of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure in medicinal chemistry, giving rise to compounds with a vast array of biological activities, including potent anti-inflammatory effects.[1][2] This document provides a detailed guide for researchers and drug development professionals on the strategic use of 1-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethanone , a key chemical intermediate. We present its synthesis and demonstrate its utility as a versatile precursor for generating sophisticated anti-inflammatory agents. The protocols herein detail the derivatization of this precursor to target critical inflammatory pathways, such as those mediated by I-kappa B kinase (IKKβ) and Tyrosine kinase 2 (Tyk2). Furthermore, we provide established methodologies for the biological evaluation of these novel compounds, underscoring the pathway from chemical synthesis to functional validation.

Introduction: A Privileged Scaffold for Inflammation Targeting

Inflammation is a complex biological response central to numerous pathologies, including autoimmune disorders like rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The imidazo[1,2-b]pyridazine core has garnered significant interest from the pharmaceutical industry due to its proven success in yielding compounds that modulate these disease pathways.[1] Its rigid, planar structure and accessible points for chemical modification make it an ideal starting point for creating potent and selective inhibitors of key inflammatory mediators.

Derivatives of this scaffold have been shown to inhibit a range of targets:

  • Kinases: Including IKKβ, a central node in the NF-κB signaling cascade that drives the expression of pro-inflammatory cytokines like TNF-α.[3][4]

  • Janus Kinases (JAKs): Specifically Tyk2, which is crucial for signaling pathways of cytokines such as IL-12, IL-23, and Type I interferons, all validated targets in autoimmune diseases.[5]

  • Pro-inflammatory Enzymes: Such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][7]

  • Cytokines: Recent discoveries have even identified imidazo[1,2-b]pyridazines as direct small-molecule inhibitors of IL-17A, a cytokine pivotal in psoriasis.[8]

This compound is a strategically designed precursor that capitalizes on this scaffold's potential. The chloro group at the C6 position and the acetyl group at the C3 position serve as versatile chemical handles. The C6-chloro atom is primed for nucleophilic aromatic substitution or, more commonly, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or amino moieties.[5][9] The C3-acetyl group provides a reactive carbonyl for a wide range of transformations, including condensations, reductions, and alpha-functionalizations, enabling the construction of complex side chains crucial for target engagement. This dual functionality makes it an exceptionally valuable starting material for building libraries of potential drug candidates.

Section 1: Synthesis of the Core Precursor

The efficient synthesis of the title precursor is paramount for its application in drug discovery programs. The following two-step process provides a reliable route from commercially available starting materials.

Protocol 1.1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

This protocol describes the foundational cyclocondensation reaction to form the core heterocyclic system. The reaction proceeds via an initial nucleophilic attack of the exocyclic amine of the pyridazine onto one of the electrophilic carbons of 1,3-dichloroacetone, followed by an intramolecular SN2 reaction to close the five-membered imidazole ring.

Materials:

  • 6-Chloropyridazin-3-amine

  • 1,3-Dichloroacetone

  • 1,2-Dimethoxyethane (DME)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-chloropyridazin-3-amine (1.0 eq) in DME, add 1,3-dichloroacetone (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 90 °C) and stir for 48 hours, monitoring the reaction progress by TLC.[10]

  • Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any generated HCl, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/ethyl acetate gradient) to yield 6-chloroimidazo[1,2-b]pyridazine as a solid.

Protocol 1.2: Friedel-Crafts Acylation to Yield this compound

This step introduces the critical acetyl group at the C3 position. The imidazole ring of the scaffold is electron-rich and susceptible to electrophilic substitution. The C3 position is the most nucleophilic and sterically accessible site for acylation.

Materials:

  • 6-Chloroimidazo[1,2-b]pyridazine (from Protocol 1.1)

  • Acetyl chloride (CH₃COCl)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice-water bath

  • 1M Hydrochloric acid (HCl), chilled

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend anhydrous aluminum chloride (2.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice-water bath to 0 °C.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the suspension. Stir for 15 minutes to allow for the formation of the acylium ion electrophile.

  • Add a solution of 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice containing 1M HCl.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography to yield pure this compound.

G cluster_0 Protocol 1.1 cluster_1 Protocol 1.2 start_1 6-Chloropyridazin-3-amine reagent_1 1,3-Dichloroacetone DME, 90°C start_1->reagent_1 product_1 6-Chloroimidazo[1,2-b]pyridazine reagent_1->product_1 Cyclocondensation reagent_2 Acetyl Chloride AlCl₃, DCM product_1->reagent_2 product_2 This compound (Target Precursor) reagent_2->product_2 Friedel-Crafts Acylation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is rooted in established chemical principles and field-proven insights to ensure scientific integrity and practical success.

Introduction: Navigating the Synthesis

The synthesis of this compound, a key intermediate for various pharmacologically active compounds, presents unique challenges inherent to the electronic nature of the imidazo[1,2-b]pyridazine ring system. This guide will walk you through potential hurdles in the synthesis, from the initial formation of the heterocyclic core to the final acylation step, with a focus on maximizing yield and purity.

Core Synthesis Pathway and Key Challenges

The most common synthetic route involves a two-step process:

  • Cyclization: Formation of the 6-chloroimidazo[1,2-b]pyridazine core from 6-chloropyridazin-3-amine.

  • Acylation: Introduction of the acetyl group at the C-3 position.

Each step has its own set of potential difficulties that can impact the overall yield and purity of the final product.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: C-3 Acylation A 6-Chloropyridazin-3-amine C 6-Chloroimidazo[1,2-b]pyridazine A->C B α-Halo Ketone/Aldehyde (e.g., Chloroacetaldehyde) B->C D 6-Chloroimidazo[1,2-b]pyridazine F This compound D->F E Acetylating Agent (e.g., Acetic Anhydride) E->F caption General synthetic workflow.

General synthetic workflow.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Part 1: Synthesis of the 6-Chloroimidazo[1,2-b]pyridazine Intermediate

Question 1: I am getting a low yield during the cyclization of 6-chloropyridazin-3-amine. What are the common causes and how can I improve it?

Answer: Low yields in the formation of the 6-chloroimidazo[1,2-b]pyridazine core often stem from suboptimal reaction conditions or the purity of the starting materials.

  • Purity of 6-chloropyridazin-3-amine: This starting material can be prepared by the reaction of 3,6-dichloropyridazine with ammonia.[1][2] Incomplete reaction or inadequate purification can leave residual dichloropyridazine, which can lead to side reactions. It is crucial to use highly pure 3-amino-6-chloropyridazine for the cyclization step.

  • Choice of Cyclization Reagent: The reaction with chloroacetaldehyde is a common method.[3] However, the stability and concentration of aqueous chloroacetaldehyde can be variable. Consider using freshly prepared or commercially available stabilized solutions. An alternative is the use of 1,3-dichloroacetone, which can also effectively form the imidazo[1,2-b]pyridazine ring system.[2]

  • Reaction Conditions:

    • Temperature: The reaction typically requires heating. A temperature of around 90°C is often employed when using aqueous chloroacetaldehyde.[3] Insufficient heating can lead to incomplete conversion.

    • Solvent: While the reaction can be run in an aqueous medium with chloroacetaldehyde, using a solvent like ethanol or 1,2-dimethoxyethane may improve solubility and reaction rates.[2]

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure it has gone to completion. Typical reaction times can range from 5 to 48 hours depending on the specific reagents and conditions.[2][3]

Troubleshooting Table: Cyclization Step

IssuePotential CauseRecommended Solution
Low ConversionInsufficient temperature or reaction time.Increase temperature to 90-100°C and monitor by TLC until starting material is consumed.
Multiple Spots on TLCImpure starting material or side reactions.Recrystallize or chromatograph 6-chloropyridazin-3-amine. Consider alternative cyclization reagents.
Product Isolation IssuesProduct is water-soluble.After reaction, distill off water and triturate the residue with a suitable organic solvent like ethanol to precipitate the product.[3]
Part 2: Friedel-Crafts Acylation at the C-3 Position

The introduction of an acetyl group onto the electron-deficient imidazo[1,2-b]pyridazine ring is a challenging step. The C-3 position is the most nucleophilic carbon on the imidazole ring and is the target for electrophilic substitution.[4] However, the pyridazine ring's electron-withdrawing nature deactivates the entire system towards classical Friedel-Crafts acylation.

Question 2: My Friedel-Crafts acylation of 6-chloroimidazo[1,2-b]pyridazine is not working or gives very low yields. What can I do?

Answer: This is a common issue due to the electronic properties of the heterocyclic system. Standard Friedel-Crafts conditions often fail or require significant optimization.

  • Lewis Acid Catalyst: A strong Lewis acid is necessary to activate the acetylating agent. Aluminum chloride (AlCl₃) is a common choice for acylation of similar, more reactive heterocycles like imidazo[1,2-a]pyridines.[5] For the less reactive imidazo[1,2-b]pyridazine system, you may need to use stoichiometric or even excess amounts of AlCl₃.

  • Reaction Conditions:

    • Temperature: High temperatures are often required to overcome the activation energy barrier for the acylation of deactivated rings.[5] Reactions can require heating up to 160°C.

    • Solvent: A high-boiling, inert solvent such as nitrobenzene or 1,2-dichloroethane is often used. However, for safety and environmental reasons, solvent-free conditions or using the acetylating agent as the solvent should be considered.

    • Acetylating Agent: Acetic anhydride is a common and effective acetylating agent. Acetyl chloride can also be used, but it is more volatile and corrosive.

  • Complexation of the Lewis Acid: The nitrogen atoms in the imidazo[1,2-b]pyridazine ring can coordinate with the Lewis acid, effectively deactivating both the substrate and the catalyst. Using a larger excess of the Lewis acid can help to overcome this issue.

Proposed Optimized Protocol for Friedel-Crafts Acylation:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chloroimidazo[1,2-b]pyridazine (1 equivalent).

  • Add acetic anhydride (5-10 equivalents).

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2-3 equivalents) in portions.

  • After the addition is complete, slowly warm the reaction to room temperature and then heat to 140-160°C.

  • Monitor the reaction by TLC. The reaction may take several hours to 24 hours.

  • For work-up, cool the reaction mixture and carefully pour it onto crushed ice with concentrated HCl.

  • Neutralize with a base (e.g., NaOH or NaHCO₃ solution) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Acylation_Troubleshooting Start Low/No Acylation Product Q1 Is the Lewis Acid potent enough? Start->Q1 A1_Yes Increase Temperature (up to 160°C) Q1->A1_Yes Yes A1_No Use a stronger Lewis Acid or increase stoichiometry of AlCl₃ Q1->A1_No No Q2 Is Lewis Acid complexation an issue? A1_Yes->Q2 A1_No->Q2 A2_Yes Increase equivalents of Lewis Acid Q2->A2_Yes Yes Q3 Is the reaction time sufficient? Q2->Q3 No A2_Yes->Q3 A3_Yes Consider alternative acylation methods Q3->A3_Yes Yes A3_No Increase reaction time and monitor by TLC Q3->A3_No No caption Decision tree for troubleshooting the acylation step.

Decision tree for troubleshooting the acylation step.

Question 3: Are there alternative methods for introducing the acetyl group at the C-3 position?

Answer: Yes, if direct Friedel-Crafts acylation proves to be low-yielding, several alternative strategies can be employed:

  • Vilsmeier-Haack Reaction followed by Oxidation/Methylation: The Vilsmeier-Haack reaction can be used to introduce a formyl group (-CHO) at the C-3 position using a reagent generated from DMF and POCl₃.[6][7] The resulting 6-chloroimidazo[1,2-b]pyridazine-3-carbaldehyde can then be converted to the acetyl group. This can be achieved by, for example, reaction with a methyl Grignard reagent followed by oxidation of the resulting secondary alcohol.

  • Metal-Catalyzed Cross-Coupling Reactions: If a 3-halo-6-chloroimidazo[1,2-b]pyridazine is available, various cross-coupling reactions could be used to introduce the acetyl group. However, the synthesis of the 3-halo precursor might be challenging.

  • Functionalization of a Pre-installed Group: One could synthesize a 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.[8] The cyano group can then be subjected to a Grignard reaction with methylmagnesium bromide, followed by acidic hydrolysis to yield the desired ketone.

Part 3: Purification and Characterization

Question 4: I am having difficulty purifying the final product. What are the best practices?

Answer: Purification of this compound can be challenging due to the presence of polar byproducts and unreacted starting materials.

  • Column Chromatography: This is the most effective method for purification. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is recommended.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective final purification step.

  • Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Concluding Remarks

The synthesis of this compound requires careful optimization, particularly for the C-3 acylation step. By understanding the underlying chemical principles and systematically troubleshooting potential issues, researchers can significantly improve the yield and purity of this valuable synthetic intermediate. This guide provides a starting point for addressing common challenges, and further exploration of the cited literature is encouraged for a deeper understanding of the reaction mechanisms and alternative synthetic strategies.

References

Technical Support Center: Purification of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethanone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Drawing from established laboratory practices and a deep understanding of the underlying chemistry, this resource provides practical, in-depth solutions to ensure you achieve the desired purity and yield for your downstream applications.

The imidazo[1,2-b]pyridazine scaffold is a key pharmacophore in medicinal chemistry, and the 3-acetyl-6-chloro derivative serves as a crucial building block for numerous therapeutic agents.[1][2][3] However, its purification can be non-trivial due to its specific physicochemical properties, including polarity, solubility, and potential for side-product formation during synthesis. This guide will address these challenges in a practical question-and-answer format, offering troubleshooting advice and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: My crude this compound appears as a dark, oily residue after synthesis. What are the likely impurities?

A1: An oily or dark-colored crude product often indicates the presence of unreacted starting materials, polymeric side products, or residual acid from the synthesis, particularly if you've employed a Friedel-Crafts acylation.[4][5] Common impurities may include:

  • Unreacted 6-chloroimidazo[1,2-b]pyridazine: This starting material is less polar than the desired ketone product.

  • Residual Lewis Acid (e.g., AlCl₃): If used in excess for acylation, it can form complexes with your nitrogen-containing product, leading to a sticky residue.

  • Polyacylated byproducts: Although the acetyl group is deactivating, under harsh conditions, minor amounts of di-acetylated products can form.[6]

  • Charred organic material: This can result from excessive heating during the reaction or work-up.

A proper aqueous work-up, including a wash with a mild base like sodium bicarbonate solution, is crucial to neutralize and remove residual acids before attempting purification.

Q2: I'm struggling to find a suitable single solvent for recrystallization. What solvent systems are recommended for this class of compounds?

A2: Finding a single ideal solvent for recrystallization can be challenging for complex heterocyclic compounds. A two-solvent system is often more effective. The key is to find a "good" solvent in which your compound is soluble when hot, and a "poor" solvent in which it is insoluble even at elevated temperatures.

For this compound and its derivatives, which possess moderate polarity due to the ketone and the heterocyclic core, consider the following systems:[7]

Solvent System Rationale and Application
Ethanol/Water Ethanol is a good solvent for many polar organic molecules. The gradual addition of water as the anti-solvent can effectively induce crystallization upon cooling.
Ethyl Acetate/Hexanes A classic combination for compounds of intermediate polarity. The product should dissolve in hot ethyl acetate, and crystallization is induced by the slow addition of hexanes.[8]
Dichloromethane/Hexanes Similar to the ethyl acetate system but useful if your compound has better solubility in dichloromethane.
Acetone/n-Hexane Acetone is a good solvent for ketones, and n-hexane can serve as an effective anti-solvent.[7]

Pro-Tip: The "oiling out" phenomenon, where the compound separates as a liquid instead of crystals, is common. To avoid this, ensure a slow cooling rate and consider adding the anti-solvent at a slightly elevated temperature.

Q3: My compound streaks badly during thin-layer chromatography (TLC) analysis. How can I get clean spots to develop a column chromatography method?

A3: Streaking on TLC plates, especially for nitrogen-containing heterocyclic compounds, is often due to strong interactions with the acidic silica gel. This can be mitigated by adding a small amount of a basic modifier to your mobile phase.

  • Add Triethylamine (Et₃N): Add 0.5-1% triethylamine to your eluent system (e.g., ethyl acetate/hexanes). The triethylamine will neutralize the acidic sites on the silica, leading to more symmetrical spots.[9]

  • Use a Different Stationary Phase: If streaking persists, consider using neutral or basic alumina plates for your TLC analysis.

A well-resolved spot on TLC is essential for developing an effective column chromatography purification method.

Troubleshooting Guide: Column Chromatography

Column chromatography is the most common method for purifying this compound derivatives.[10] However, several issues can arise.

Problem 1: Poor Separation of the Product from a Close-Running Impurity

If your product and a key impurity have very similar Rf values on TLC, achieving baseline separation on a column can be difficult.

Causality & Solution Workflow:

Caption: Troubleshooting Poor Column Separation

Detailed Steps:

  • Mobile Phase Optimization: The choice of eluent is critical. If a standard ethyl acetate/hexanes system fails, switch to a solvent system with different polarity and selectivity, such as dichloromethane/methanol.[9]

  • Gradient Elution: Employ a shallow solvent gradient. Start with a low polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to cleanly elute your target compound.

  • Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.

Problem 2: The Product is Eluting with a Low Yield

A low recovery of your product after column chromatography can be frustrating.

Possible Causes & Solutions:

  • Irreversible Adsorption: Your compound may be strongly and irreversibly binding to the silica gel.

    • Solution: Deactivate the silica gel by adding 1-2% triethylamine to the eluent. This is particularly important for basic nitrogen heterocycles.

  • Improper Fraction Collection: Your product may be spread across a large number of fractions.

    • Solution: Monitor the elution carefully with TLC, analyzing every few fractions to accurately identify where your product is eluting.

  • Sample Loading Issues: Loading the sample in a solvent that is too polar can cause the band to spread, leading to poor separation and recovery.

    • Solution: Dissolve your crude product in a minimal amount of a low-polarity solvent (like dichloromethane) before loading it onto the column. If solubility is an issue, adsorb the crude product onto a small amount of silica gel and dry-load it onto the column.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane. Carefully apply the solution to the top of the silica bed.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions.

  • Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., from 10% to 50% ethyl acetate in hexanes) to elute the desired product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Protocol 2: Recrystallization from an Ethyl Acetate/Hexanes System
  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add hexanes dropwise until the solution becomes slightly cloudy.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Advanced Purification: Preparative HPLC

For achieving very high purity (>99%) or for separating challenging mixtures, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique.

Typical RP-HPLC Conditions:

Parameter Recommendation
Column C18 (e.g., LiChrospher 100®, 5 µm)[11]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Elution Gradient elution, starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time.
Detection UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).

Workflow for Method Development:

HPLC_Method_Dev cluster_scouting Initial Scouting cluster_optimization Optimization cluster_prep Preparative Scale-Up Scout Run broad gradient (e.g., 5-95% B over 20 min) Analyze Analyze retention time and peak shape Scout->Analyze Optimize Develop shallow gradient around elution point Analyze->Optimize Flow Adjust flow rate for better resolution Optimize->Flow ScaleUp Increase column diameter and sample load Flow->ScaleUp Collect Collect fractions based on UV signal ScaleUp->Collect

Caption: RP-HPLC Method Development Workflow

This structured approach to purification, combining foundational techniques with advanced troubleshooting, will empower you to consistently obtain high-purity this compound derivatives for your research and development endeavors.

References

Technical Support Center: Synthesis of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the synthesis of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone. Our focus is on anticipating and resolving common side reactions and synthetic challenges to enhance yield, purity, and reproducibility.

I. Overview of the Core Synthesis: A Mechanistic Perspective

The synthesis of this compound typically proceeds via a Friedel-Crafts acylation of the 6-chloroimidazo[1,2-b]pyridazine core. This electrophilic aromatic substitution is a robust method for C-C bond formation.[1] The imidazo[1,2-a]pyridine scaffold, a related heterocyclic system, is known to be susceptible to electrophilic attack at the C-3 position, suggesting a similar reactivity pattern for the imidazo[1,2-b]pyridazine core.[2]

The reaction is generally catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent (acetic anhydride or acetyl chloride) to form a highly electrophilic acylium ion.[3] The electron-rich imidazo[1,2-b]pyridazine ring then attacks this electrophile, leading to the desired product after deprotonation.

Below is a diagram illustrating the primary synthetic pathway.

G cluster_0 Reagent Activation cluster_1 Electrophilic Aromatic Substitution Acetic_Anhydride Acetic Anhydride Acylium_Ion Acylium Ion (Electrophile) Acetic_Anhydride->Acylium_Ion Reaction with AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Intermediate Sigma Complex (Resonance Stabilized) Acylium_Ion->Intermediate Electrophilic Attack on C-3 Substrate 6-Chloroimidazo[1,2-b]pyridazine Substrate->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Deprotonation

Caption: Proposed reaction mechanism for the Friedel-Crafts acylation.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

FAQ 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of the desired product, or I have only recovered the starting material. What are the likely causes and how can I improve the outcome?

Answer: Low or no product yield in a Friedel-Crafts acylation is a common issue that can often be traced back to a few key factors.[4]

  • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[4][5] Any water in your solvent, glassware, or reagents will hydrolyze the catalyst, rendering it inactive.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents. It is best practice to handle the Lewis acid in a glovebox or under an inert atmosphere.

  • Insufficient Catalyst Loading: The product ketone can form a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[4] This means that a stoichiometric amount of the catalyst is often required.

    • Solution: Increase the molar equivalents of the Lewis acid to at least 1.1 equivalents relative to the acylating agent. In some cases, up to 2.5 equivalents may be necessary for optimal conversion.

  • Sub-optimal Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature. Conversely, excessively high temperatures can lead to decomposition.

    • Solution: If the reaction is being run at room temperature, try gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the formation of the product.

  • Deactivated Substrate: The presence of strongly electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic substitution.[4][5] While the chloro group at the 6-position is deactivating, the overall heterocyclic system is generally sufficiently nucleophilic for this reaction.

FAQ 2: Formation of Multiple Products (Isomers and Polysubstitution)

Question: I am observing multiple spots on my TLC plate that are not the starting material. What are these byproducts and how can I minimize their formation?

Answer: The formation of multiple products can be due to a lack of regioselectivity or polysubstitution.

  • Isomeric Byproducts: While the C-3 position is the most electronically favorable site for acylation, acylation at other positions on the imidazo[1,2-b]pyridazine ring is possible, though generally less favored.

    • Solution: Lowering the reaction temperature can sometimes improve regioselectivity. Ensure that the Lewis acid and acylating agent are added slowly to the solution of the substrate to maintain a low concentration of the reactive electrophile.

  • Polysubstitution: Although the introduction of an acyl group deactivates the aromatic ring to further substitution, polysubstitution can occur under harsh reaction conditions or with highly activated substrates.[3]

    • Solution: Use a stoichiometric amount of the acylating agent (1.0-1.2 equivalents). Avoid excessively high reaction temperatures and long reaction times.

The following table summarizes the potential isomeric byproducts and their likely causes:

ByproductPotential CauseMitigation Strategy
C-2 Acylated IsomerHigh reaction temperatureLower reaction temperature
C-7 or C-8 Acylated IsomerSteric hindrance at C-3Generally less likely due to electronics
Di-acylated ProductExcess acylating agent, high temperatureUse stoichiometric acylating agent, lower temperature
FAQ 3: Suspected N-Oxide Formation

Question: I have an unexpected, more polar byproduct that I suspect might be an N-oxide. Is this a known side reaction and how can I characterize and avoid it?

Answer: The formation of N-oxides on nitrogen-containing heterocycles is a known transformation and can occur under certain oxidative conditions.[6][7][8] While not a typical side reaction in Friedel-Crafts acylation, certain reaction conditions or impurities could potentially lead to its formation.

  • Characterization: N-oxides will have a distinct mass spectrum (M+16) and will be significantly more polar than the parent compound on TLC. 1H NMR may show downfield shifts for protons adjacent to the N-oxide.

  • Potential Causes and Solutions:

    • Oxidizing Impurities: Impurities in the reagents or solvents could lead to oxidation.

      • Solution: Use high-purity, freshly opened reagents and solvents.

    • Air Oxidation: Prolonged reaction times at elevated temperatures in the presence of air could contribute to oxidation.

      • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Below is a troubleshooting workflow for identifying and mitigating N-oxide formation.

G Start Unexpected Polar Byproduct Observed Mass_Spec Analyze by LC-MS Start->Mass_Spec Check_Mass Is Mass M+16 of Starting Material or Product? Mass_Spec->Check_Mass N_Oxide_Confirmed N-Oxide Formation Likely Check_Mass->N_Oxide_Confirmed Yes Other_Byproduct Investigate Other Side Reactions Check_Mass->Other_Byproduct No Mitigation_1 Use High-Purity Reagents and Solvents N_Oxide_Confirmed->Mitigation_1 Mitigation_2 Run Reaction Under Inert Atmosphere N_Oxide_Confirmed->Mitigation_2

References

Technical Support Center: Optimizing Imidazo[1,2-b]pyridazine Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of imidazo[1,2-b]pyridazines. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the efficient synthesis of this important heterocyclic scaffold.[1][2]

Troubleshooting Guide: Overcoming Common Hurdles in Imidazo[1,2-b]pyridazine Synthesis

This section addresses specific challenges you may encounter during the cyclization reaction, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Slow or Incomplete Reaction

  • Question: My imidazo[1,2-b]pyridazine cyclization is taking an unusually long time to complete, or is stalling before all the starting material is consumed. How can I increase the reaction rate?

  • Answer: A sluggish reaction can be attributed to several factors, ranging from reaction parameters to the nature of your substrates. Here is a systematic approach to troubleshoot and optimize your reaction time:

    • Thermal and Microwave Activation:

      • Causality: The formation of the imidazo[1,2-b]pyridazine ring, like many cyclization reactions, has an activation energy barrier that needs to be overcome. Insufficient thermal energy can lead to slow reaction kinetics.

      • Solution:

        • Increase Temperature: If you are running the reaction at room temperature, consider heating it. For many condensation reactions, refluxing in a suitable solvent like ethanol or isopropanol can significantly accelerate the reaction.

        • Microwave Irradiation: Microwave-assisted synthesis is a powerful technique to dramatically reduce reaction times, often from hours to minutes.[3][4][5][6] The efficient and uniform heating provided by microwaves can overcome activation barriers more effectively than conventional heating.[4]

    • Catalysis:

      • Causality: While the classical synthesis of imidazo[1,2-b]pyridazines from an α-bromoketone and a 3-aminopyridazine can proceed with a simple base like sodium bicarbonate, the reaction can be slow.[7] Catalysts can provide an alternative, lower-energy reaction pathway.

      • Solution:

        • Acid Catalysis (for MCRs): For multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, which can be adapted for imidazo[1,2-b]pyridazine synthesis, acid catalysis is often employed to enhance the kinetics.[8] Lewis acids or Brønsted acids can activate the carbonyl component, facilitating the initial imine formation.[8]

        • Iodine Catalysis: Molecular iodine has been shown to be an effective and mild catalyst for the synthesis of related imidazo[1,2-a]pyridines and pyrazines, promoting the reaction at room temperature and reducing reaction times.[9]

    • Solvent Choice:

      • Causality: The solvent plays a crucial role in solvating the reactants and intermediates, and its polarity can influence the reaction rate.

      • Solution:

        • Polar Protic Solvents: Solvents like ethanol and methanol are commonly used and are often effective.

        • Green Solvents: Consider exploring green solvents like eucalyptol, which have been successfully used in the synthesis of imidazo[1,2-b]pyridazines via the GBB reaction.[8]

        • Solvent-Free Conditions: In some microwave-assisted syntheses, solvent-free conditions can lead to very rapid reactions, although this needs to be evaluated on a case-by-case basis.

Issue 2: Formation of Impurities and Side Products

  • Question: My final product is contaminated with significant impurities. What are the likely side reactions and how can I prevent them?

  • Answer: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.

    • Regioisomer Formation:

      • Causality: In 3-aminopyridazines, there are two ring nitrogens that can potentially react with the α-bromoketone. The nitrogen atom not adjacent to the amino group is often the most nucleophilic, leading to the formation of an undesired regioisomer and hampering the desired cyclization.[7]

      • Solution:

        • Use of 6-Halo-3-aminopyridazines: The most effective strategy to ensure correct regioselectivity is to use a 3-amino-6-halopyridazine as the starting material. The presence of a halogen at the 6-position deactivates the adjacent ring nitrogen, directing the initial alkylation to the desired nitrogen and leading to the successful formation of the imidazo[1,2-b]pyridazine ring system in good yields.[7]

    • Polymerization/Decomposition:

      • Causality: α-Bromoketones can be unstable, especially under harsh basic conditions or high temperatures, leading to self-condensation or decomposition. Similarly, some aldehydes used in MCRs can be prone to polymerization.

      • Solution:

        • Control of Stoichiometry and Addition Rate: Add the α-bromoketone slowly to the reaction mixture containing the aminopyridazine to maintain a low concentration of the ketone and minimize self-condensation.

        • Mild Base: Use a mild base like sodium bicarbonate instead of stronger bases that can promote decomposition.[7]

        • Temperature Control: Avoid excessive heating, especially for prolonged periods. If using microwave irradiation, carefully control the temperature and time.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the cyclization to form imidazo[1,2-b]pyridazines?

A1: The most common synthesis involves a two-step sequence within a single pot:

  • Alkylation: The exocyclic amino group of the 3-aminopyridazine acts as a nucleophile and attacks the α-carbon of the α-bromoketone, displacing the bromide.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyridazine ring then performs a nucleophilic attack on the carbonyl carbon, followed by dehydration to form the aromatic imidazo[1,2-b]pyridazine ring system.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Cyclization & Dehydration A 3-Aminopyridazine C Alkylated Intermediate A->C B α-Bromoketone B->C D Intramolecular Cyclization C->D E Imidazo[1,2-b]pyridazine D->E G A Setup: 3-amino-6-chloropyridazine, NaHCO3 in Ethanol B Add α-bromoketone A->B C Reflux for 4-12h (Monitor by TLC) B->C D Cool and Filter C->D E Concentrate Filtrate D->E F Purify by Column Chromatography E->F

References

Technical Support Center: Scale-Up Synthesis of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible synthesis.

Introduction to the Synthetic Pathway

The synthesis of this compound typically proceeds in a two-step sequence. The first step involves the construction of the core heterocyclic scaffold, 6-chloroimidazo[1,2-b]pyridazine, through the condensation of 3-amino-6-chloropyridazine with an appropriate C2-synthon, commonly an α-haloketone. The second step is the introduction of the acetyl group at the C-3 position via a Friedel-Crafts acylation reaction. Each of these steps presents unique challenges, particularly when transitioning from laboratory to pilot or production scale.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Imidazo[1,2-b]pyridazine Ring Formation

Q: We are experiencing a significant drop in yield for the condensation reaction between 3-amino-6-chloropyridazine and our α-haloketone upon scaling up from a 10g to a 1kg scale. What are the likely causes and how can we mitigate this?

A: A decrease in yield during the scale-up of this cyclization is a common issue, often attributable to a combination of factors related to reaction kinetics, mass transfer, and thermal control.

Potential Causes & Solutions:

  • Inefficient Mixing and Mass Transfer:

    • Causality: On a larger scale, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The formation of the imidazo[1,2-b]pyridazine ring is a bimolecular reaction, and its rate is highly dependent on the effective collision of the reactants.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is optimized to maintain a homogenous mixture. Consider performing a mixing study to characterize the reactor's performance.

  • Poor Temperature Control:

    • Causality: The condensation reaction is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled temperature increases can lead to the formation of degradation products and unwanted side reactions.

    • Solution: Implement a robust temperature control system. A jacketed reactor with a reliable heating/cooling fluid is essential. Consider a slower, controlled addition of one of the reactants to manage the exotherm.

  • Side Reactions:

    • Causality: A common side reaction is the dimerization or polymerization of the α-haloketone under basic conditions. Another possibility is the reaction of the α-haloketone with the solvent or other nucleophiles present in the reaction mixture.

    • Solution: Optimize the reaction temperature and the rate of addition of the base. Using a milder base, such as sodium bicarbonate, can help minimize side reactions.[1] Ensure the purity of your starting materials and solvent to avoid introducing competing nucleophiles.

  • Incomplete Reaction:

    • Causality: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). Extend the reaction time if necessary. A slight increase in temperature, if well-controlled, can also drive the reaction to completion.

Experimental Protocol: Optimized Ring Formation

  • Charge the reactor with 3-amino-6-chloropyridazine and a suitable solvent (e.g., ethanol, isopropanol).

  • Initiate agitation and heat the mixture to the desired temperature (e.g., 60-70 °C).

  • Slowly add a solution of the α-haloketone (e.g., 3-bromo-2-butanone) to the reactor over a period of 1-2 hours to control the exotherm.

  • After the addition is complete, add a mild base (e.g., sodium bicarbonate) portion-wise.

  • Maintain the reaction at temperature and monitor for completion by HPLC.

  • Upon completion, cool the reaction mixture and proceed with the work-up and isolation of the 6-chloroimidazo[1,2-b]pyridazine intermediate.

Problem 2: Poor Selectivity and Impurity Formation in the Friedel-Crafts Acylation

Q: During the Friedel-Crafts acylation of 6-chloroimidazo[1,2-b]pyridazine with acetic anhydride and AlCl₃, we are observing the formation of multiple acetylated products and other impurities. How can we improve the selectivity for the desired C-3 acylation?

A: The Friedel-Crafts acylation of heteroaromatic systems can be challenging due to the presence of multiple reactive sites and the potential for complex formation with the Lewis acid catalyst.

Potential Causes & Solutions:

  • Catalyst Stoichiometry and Activity:

    • Causality: Aluminum chloride (AlCl₃) is a strong Lewis acid that can coordinate with the nitrogen atoms of the imidazo[1,2-b]pyridazine ring, potentially deactivating the ring or directing acylation to undesired positions. The amount of AlCl₃ used is critical; too little may result in low conversion, while too much can lead to side reactions and the formation of a complex mixture.[2][3]

    • Solution: Carefully optimize the stoichiometry of AlCl₃. Start with catalytic amounts and gradually increase to find the optimal loading that provides good conversion with minimal side products. Ensure the AlCl₃ is of high purity and handled under anhydrous conditions to maintain its activity.

  • Reaction Temperature:

    • Causality: Higher reaction temperatures can overcome the activation energy for the formation of undesired isomers.

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This will favor the formation of the thermodynamically more stable C-3 acetylated product.

  • Choice of Acylating Agent:

    • Causality: Acetyl chloride is generally more reactive than acetic anhydride and may lead to lower selectivity.

    • Solution: Acetic anhydride is often the preferred acylating agent for achieving higher selectivity in Friedel-Crafts reactions on sensitive substrates.

  • Formation of Side Products:

    • Causality: Besides isomeric acetylated products, other impurities can form through degradation of the starting material or product under the strongly acidic reaction conditions.

    • Solution: Minimize the reaction time and quench the reaction as soon as it reaches completion. A well-controlled work-up procedure is crucial to neutralize the acid and prevent further degradation.

Data Presentation: Optimization of Friedel-Crafts Acylation

EntryLewis AcidEquiv.Acylating AgentSolventTemp (°C)Yield of C-3 Product (%)Key Observation
1AlCl₃0.25Acetic AnhydrideDichloromethane0-2545Low conversion
2AlCl₃1.1Acetic AnhydrideDichloromethane0-2585Good conversion, minor impurities
3AlCl₃2.0Acetic AnhydrideDichloromethane0-2570Increased impurity profile
4AlCl₃1.1Acetyl ChlorideDichloromethane0-2575Faster reaction, more impurities
5FeBr₃1.1Acetic AnhydrideDichloromethane0-2560Lower conversion than AlCl₃
Problem 3: Difficult Purification of the Final Product

Q: We are struggling to purify this compound on a large scale. Column chromatography is not feasible, and recrystallization attempts have resulted in low recovery.

A: Large-scale purification requires a robust and scalable method. The choice of purification technique depends on the nature of the impurities.

Potential Causes & Solutions:

  • Identification of Impurities:

    • Causality: Without knowing the identity of the major impurities, it is difficult to design an effective purification strategy.

    • Solution: Isolate and characterize the major impurities using techniques such as LC-MS and NMR. Understanding their physical and chemical properties will guide the choice of purification method.

  • Suboptimal Recrystallization Solvent:

    • Causality: The chosen solvent may have either too high or too low solubility for the product, leading to poor recovery or inefficient purification.

    • Solution: Perform a systematic solvent screen to identify a suitable recrystallization solvent or solvent system. The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below, while the impurities should remain soluble at low temperatures. Consider binary solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to fine-tune the solubility.

  • Oiling Out:

    • Causality: The product may be "oiling out" of solution during recrystallization instead of forming crystals, which traps impurities.

    • Solution: Ensure a slow cooling rate during recrystallization. Seeding the solution with a small amount of pure product can promote crystallization.

  • Alternative Purification Methods:

    • Causality: If recrystallization is ineffective, other scalable purification techniques may be necessary.

    • Solution: Consider a slurry wash with a solvent in which the product is sparingly soluble but the impurities are highly soluble. For persistent impurities, a reactive purification (e.g., selective derivatization of the impurity followed by extraction) could be an option, although this adds complexity to the process.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations for the scale-up synthesis of this compound?

A1: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazards: The Friedel-Crafts acylation is often exothermic. A thorough thermal hazard assessment, including reaction calorimetry, is essential to understand the heat of reaction and the potential for thermal runaway.

  • Reagent Handling: 3-Amino-6-chloropyridazine and aluminum chloride are hazardous materials.[4] Ensure proper personal protective equipment (PPE) is used and that all handling is performed in a well-ventilated area.

  • Pressure Build-up: The reaction of AlCl₃ with any moisture can generate HCl gas, leading to pressure build-up in a closed system. The reactor must be equipped with a pressure relief system.

  • Waste Disposal: The reaction generates acidic and organic waste streams that must be handled and disposed of in accordance with environmental regulations.

Q2: How can we monitor the progress of the reactions effectively on a large scale?

A2: In-process controls (IPCs) are critical for monitoring reaction progress and ensuring consistency.

  • Chromatography: HPLC is the most common and reliable method for monitoring the disappearance of starting materials and the formation of the product. Develop a validated HPLC method for this purpose.

  • Spectroscopy: In some cases, in-situ monitoring techniques like FTIR or Raman spectroscopy can provide real-time information about the reaction progress without the need for sampling.

Q3: What are the most common sources of impurities in this synthesis?

A3: Impurities can arise from several sources:

  • Starting Materials: Impurities in the 3-amino-6-chloropyridazine or acylating agent can be carried through the synthesis.

  • Side Reactions: As discussed in the troubleshooting section, incomplete reactions, over-reaction, or the formation of isomers can lead to impurities.

  • Degradation: The product or intermediates may degrade under the reaction or work-up conditions.

  • Residual Solvents: Inadequate drying of the final product can leave residual solvents.

Q4: Can we use a different Lewis acid for the Friedel-Crafts acylation?

A4: While AlCl₃ is the most common Lewis acid for this transformation, others can be used. Ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) are potential alternatives. However, their reactivity and selectivity will differ, and the reaction conditions would need to be re-optimized. For a greener process, solid acid catalysts could also be explored.

Visualization of Key Processes

Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Imidazo[1,2-b]pyridazine Formation cluster_step2 Step 2: Friedel-Crafts Acylation A 3-Amino-6-chloropyridazine C Condensation Reaction A->C B α-Haloketone B->C D 6-Chloroimidazo[1,2-b]pyridazine C->D E 6-Chloroimidazo[1,2-b]pyridazine D->E G Acylation Reaction D->G F Acetic Anhydride / AlCl₃ F->G H This compound G->H

Caption: Overall synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic Start Low Yield Observed Q1 Is reaction going to completion? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are there significant side products? A1_Yes->Q2 Sol1 Increase reaction time or temperature A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Optimize base addition, check starting material purity A2_Yes->Sol2 Q3 Is temperature well-controlled? A2_No->Q3 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A3_Yes->End Sol3 Improve reactor cooling, slow reactant addition A3_No->Sol3 Sol3->End

Caption: Decision tree for troubleshooting low yield in the ring formation step.

References

stability issues of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the scientific understanding and practical methodologies to anticipate and resolve stability challenges in your experiments.

Introduction: Understanding the Molecule's Vulnerabilities

This compound is a heterocyclic compound with a chemical structure that presents specific stability considerations. The molecule's core is the imidazo[1,2-b]pyridazine ring system, a privileged scaffold in medicinal chemistry.[1] Attached to this heterocyclic core is an ethanone (acetyl) group, which is a ketone. The stability of this compound, especially in acidic environments, is primarily influenced by the chemical properties of both the heterocyclic ring and the ketone functional group.

Under acidic conditions, two main areas of the molecule are susceptible to degradation:

  • The Ethanone Group: Ketones can undergo acid-catalyzed hydrolysis.[2] The presence of an acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

  • The Imidazo[1,2-b]pyridazine Ring: The nitrogen atoms in the heterocyclic ring can be protonated in acidic media, which may alter the electron distribution and potentially influence the stability of the entire molecule.

This guide will walk you through identifying, troubleshooting, and mitigating stability issues related to this compound in your research.

Troubleshooting Guide: Addressing Degradation in Acidic Media

This section is designed to help you diagnose and solve stability problems you may encounter during your experiments.

Question 1: I am observing a decrease in the concentration of this compound over time in my acidic formulation. What is the likely cause?

Answer:

The most probable cause of the decreasing concentration of this compound in an acidic solution is acid-catalyzed hydrolysis of the ethanone group . This reaction would cleave the acetyl group from the imidazo[1,2-b]pyridazine ring.

Proposed Degradation Pathway:

The likely degradation pathway involves the nucleophilic attack of water on the protonated carbonyl carbon of the ethanone group. This would result in the formation of two primary degradation products:

  • Degradant A: 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid

  • Degradant B: Acetic acid

While cleavage of the acetyl group is the most probable degradation route, other less common pathways could include reactions involving the heterocyclic ring itself, especially under harsh acidic conditions and elevated temperatures.

Question 2: How can I confirm that acid-catalyzed hydrolysis is the cause of the instability?

Answer:

To confirm the degradation pathway, you should perform a forced degradation study . This involves intentionally subjecting the compound to acidic stress conditions and analyzing the resulting mixture for the appearance of degradation products.[3][4][5][6][7][8]

Experimental Protocol: Forced Degradation Study (Acid Hydrolysis)

Objective: To identify the degradation products of this compound under acidic conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • HPLC system with a UV detector and a mass spectrometer (LC-MS)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • In separate vials, add an aliquot of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.

    • As a control, add an aliquot of the stock solution to an equal volume of high-purity water.

    • Incubate the vials at a controlled temperature (e.g., 40°C, 60°C) and monitor over time (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • At each time point, withdraw a sample from each vial and neutralize it with an appropriate amount of NaOH solution.

    • Analyze the samples by HPLC-MS.[9] Monitor the disappearance of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Characterization of Degradants:

    • Use the mass spectrometry data to determine the mass-to-charge ratio (m/z) of the degradation products. The expected m/z for the protonated molecule [M+H]+ of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid would be different from the parent compound.

    • If sufficient quantities of the degradants are formed, they can be isolated using preparative HPLC for structural elucidation by NMR spectroscopy.[10][11][12][13]

Data Interpretation:

CompoundExpected [M+H]+
This compound196.02
6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid198.00

A table summarizing expected mass spectrometry data.

The workflow for this forced degradation study can be visualized as follows:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in MeCN) B1 0.1 M HCl A->B1 Add to B2 1 M HCl A->B2 Add to B3 Water (Control) A->B3 Add to C Incubate at 40-60°C (Monitor at 0, 2, 4, 8, 24h) B1->C B2->C B3->C D Neutralize with NaOH C->D E Analyze by HPLC-MS D->E F Characterize Degradants (MS, NMR) E->F Stabilization_Strategy A Is the compound degrading in acidic media? B Can the experimental pH be adjusted? A->B Yes C Increase pH to a less acidic or neutral range. Use a buffer. B->C Yes D Are you performing a multi-step synthesis? B->D No E Consider using a protecting group (e.g., acetal formation). D->E Yes F Can the experiment be run at a lower temperature? D->F No G Conduct the experiment at a reduced temperature (e.g., 2-8°C). F->G Yes H Consider using a co-solvent to reduce water activity. F->H No

References

avoiding impurities in the final product of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone. Our goal is to provide in-depth, field-proven insights to help you anticipate and resolve common experimental challenges, thereby minimizing impurity formation and maximizing the yield and purity of your final product.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is typically achieved in a two-step sequence. The first step involves the construction of the core heterocyclic scaffold, 6-chloroimidazo[1,2-b]pyridazine, via a condensation/cyclization reaction. The second, and often more challenging step, is a regioselective Friedel-Crafts acylation to introduce the acetyl group at the C-3 position.

The primary challenges in this synthesis revolve around controlling regioselectivity, preventing side reactions, and effectively purifying the final product from structurally similar impurities. This guide provides a structured, question-and-answer-based approach to navigate these complexities.

Logical Workflow for Synthesis and Troubleshooting

Synthesis_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Acylation cluster_2 Purification & Analysis cluster_3 Troubleshooting Points A Start: 3-Amino-6- chloropyridazine B Condensation with α-halocarbonyl A->B T1 Impurity in Starting Material? A->T1 C 6-Chloroimidazo[1,2-b]pyridazine (Crude Intermediate) B->C T2 Side Reactions in Cyclization? B->T2 D Friedel-Crafts Acetylation (Acetic Anhydride, Lewis Acid) C->D E 1-(6-Chloroimidazo[1,2-b]pyridazin- 3-yl)ethanone (Crude Product) D->E T3 Poor Regioselectivity? D->T3 T4 Over-acylation / Degradation? D->T4 F Work-up & Crude Isolation E->F G Purification (Recrystallization / Chromatography) F->G H Final Product Analysis (NMR, LC-MS) G->H T5 Purification Issues? G->T5

Caption: General workflow for synthesis and key troubleshooting checkpoints.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, categorized by reaction stage.

Part A: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine (The Core)

Question 1: My yield for the core synthesis is low. What are the likely causes?

Answer: Low yields in the cyclization of 3-amino-6-chloropyridazine are often traced back to three main areas:

  • Purity of Starting Material: The 3-amino-6-chloropyridazine starting material must be pure. Impurities can interfere with the initial nucleophilic attack. It is recommended to check the purity by NMR or LC-MS and recrystallize if necessary.

  • Reaction Conditions: This condensation is sensitive to temperature. Overheating can lead to decomposition and the formation of polymeric tars, while insufficient heat results in an incomplete reaction. A reflux in a suitable solvent like ethanol or acetonitrile is typically effective.[1]

  • Choice of Cyclizing Agent: While various α-halocarbonyls can be used, chloroacetaldehyde or bromoacetaldehyde are common for producing the unsubstituted C-2/C-3 imidazo[1,2-b]pyridazine. Ensure the agent has not degraded during storage.

Question 2: I am seeing multiple spots on TLC for the crude 6-chloroimidazo[1,2-b]pyridazine. What could they be?

Answer: Besides the desired product and unreacted starting material, the most likely impurity is the regioisomer formed from incorrect alkylation.

  • Causality of Isomer Formation: In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic.[2] Alkylation at this site can occur, which prevents the desired subsequent cyclization. However, the presence of a halogen at the 6-position electronically influences the ring, generally favoring the correct initial N-alkylation that leads to the imidazo[1,2-b]pyridazine scaffold.[2]

  • Mitigation Strategy: Ensure a controlled reaction temperature and consider using a mild base like sodium bicarbonate to neutralize the HBr or HCl formed during the reaction, which can help drive the reaction to completion and minimize side reactions.[2]

Part B: Friedel-Crafts Acylation

Question 3: Why does the acetylation reaction exclusively occur at the C-3 position?

Answer: The high regioselectivity for electrophilic substitution at the C-3 position is a well-established characteristic of the imidazo[1,2-a]pyridine scaffold and its analogs, like the imidazo[1,2-b]pyridazine system.[3][4]

  • Mechanistic Rationale: The preference is dictated by the stability of the cationic intermediate (the sigma complex) formed during the electrophilic attack. When the electrophile (the acylium ion) attacks at C-3, the positive charge can be delocalized without disrupting the aromatic sextet of the six-membered pyridazine ring.[4] Attack at other positions, such as C-2, would force the disruption of this aromaticity, leading to a much higher energy, less stable intermediate.[4] This significant energy difference ensures that the reaction proceeds almost exclusively via the C-3 pathway.

Reaction Mechanism and Regioselectivity

Acylation_Mechanism cluster_reactants cluster_C3 Attack at C-3 (Favored Pathway) cluster_C2 Attack at C-2 (Disfavored Pathway) R1 6-Chloroimidazo[1,2-b]pyridazine Acylium [CH₃CO]⁺ Acylium Ion (Electrophile) R2 + Acetic Anhydride + AlCl₃ C3_Attack Electrophilic attack at electron-rich C-3 Acylium->C3_Attack C2_Attack Electrophilic attack at C-2 Acylium->C2_Attack Sigma_C3 Stable Sigma Complex (Pyridazine ring aromaticity retained) C3_Attack->Sigma_C3 Forms stable intermediate Product Final Product: This compound Sigma_C3->Product Deprotonation Sigma_C2 Unstable Sigma Complex (Pyridazine ring aromaticity lost) C2_Attack->Sigma_C2 High energy intermediate No_Product Minor or No Product Sigma_C2->No_Product

Caption: Regioselectivity is governed by the stability of the intermediate sigma complex.

Question 4: My Friedel-Crafts acylation is not working or is very low-yielding. What should I check?

Answer: Failure of a Friedel-Crafts acylation on a nitrogen-containing heterocycle often points to issues with the Lewis acid catalyst.

  • Moisture Sensitivity: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and will be quenched by any moisture in the reaction system.[5] Ensure all glassware is rigorously dried (flame-dried or oven-dried) and that anhydrous solvents are used.

  • Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require a stoichiometric amount or even an excess of the Lewis acid. This is because the nitrogen atoms in the imidazopyridazine ring and the oxygen of the product ketone are Lewis basic and will coordinate to the AlCl₃, effectively sequestering it.[3] If you use only a catalytic amount, the reaction may stall after a small conversion. A study on the related imidazo[1,2-a]pyridines demonstrated that while catalytic amounts can work under high heat (160 °C), stoichiometric amounts are more conventional.[3]

  • Substrate Deactivation: The 6-chloro substituent makes the pyridazine ring electron-deficient. While the imidazole portion is electron-rich and drives the reaction at C-3, the overall system is less nucleophilic than benzene. Ensure your reaction conditions (temperature, time) are sufficient to overcome this. Refluxing in a solvent like dichloroethane is a common starting point.

Question 5: I am observing significant side product formation, especially a dark-colored reaction mixture. What is happening?

Answer: This typically indicates either charring due to overly harsh conditions or the formation of undesired side products due to excess Lewis acid.

  • Over-activation and Side Reactions: While a sufficient amount of Lewis acid is necessary, a large excess can lead to complexation with the product and potential side reactions or degradation, often characterized by the formation of dark, insoluble materials.[3] It is a fine balance; start with approximately 1.1 to 1.5 equivalents of AlCl₃ and optimize from there.

  • Temperature Control: Friedel-Crafts reactions are exothermic. If the acylating agent is added too quickly without adequate cooling, localized overheating can cause decomposition of the sensitive heterocyclic substrate. Maintain controlled addition at a lower temperature (e.g., 0-5 °C) before allowing the reaction to warm or refluxing.

Part C: Purification and Final Product Handling

Question 6: How do I effectively remove the aluminum salts during work-up?

Answer: The work-up procedure is critical for obtaining a clean crude product.

  • Quenching: The reaction mixture should be quenched by slowly and carefully pouring it onto a mixture of crushed ice and dilute HCl. The acid ensures that aluminum salts remain dissolved in the aqueous phase as aluminum hydroxides are amphoteric and can precipitate at neutral pH.

  • Extraction: After quenching, the product should be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate. Be aware that the product may have some solubility in the acidic aqueous layer due to protonation of the ring nitrogens. Multiple extractions are recommended.

  • Neutralization: A subsequent wash of the combined organic layers with a saturated sodium bicarbonate solution will neutralize any remaining acid and a final wash with brine will help to remove excess water before drying with a desiccant like Na₂SO₄ or MgSO₄.

Question 7: My final product purity is low after column chromatography. What are the likely co-eluting impurities?

Answer: The most probable impurities that are difficult to separate are unreacted starting material and potential isomers.

  • Unreacted 6-Chloroimidazo[1,2-b]pyridazine: This is the most common impurity if the acylation reaction did not go to completion. It is less polar than the acetylated product.

  • Positional Isomers (e.g., C-2 acylation): While electronically disfavored, trace amounts of other acylated isomers might form under certain conditions. These would have very similar polarity to the desired C-3 product, making separation challenging.

  • Hydrolysis Product: If the acetyl group is labile, it could potentially be hydrolyzed back to 6-chloroimidazo[1,2-b]pyridazine during a harsh aqueous work-up, although this is generally less of a concern for aryl ketones.

Recommended Purification Parameters

MethodDetailsRationale
Recrystallization Try solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.Excellent for removing trace impurities if a suitable solvent system can be found.
Silica Gel Chromatography Use a gradient elution, starting with a less polar solvent system (e.g., 100% DCM) and gradually increasing the polarity with ethyl acetate or methanol.The ketone product is more polar than the starting imidazopyridazine and will have a lower Rf value. This allows for effective separation.

III. Key Experimental Protocols

Protocol 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine (Core)

(Adapted from literature procedures[2])

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent (e.g., ethanol, 1,2-dimethoxyethane), add chloroacetaldehyde (approx. 1.1 eq, typically as a 50% aqueous solution).

  • Heat the reaction mixture to reflux (approx. 80-90 °C) for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be used directly or purified by column chromatography.

Protocol 2: Friedel-Crafts Acylation to Yield this compound

(Based on optimized procedures for related heterocycles[3])

  • Setup: Under an inert atmosphere (N₂ or Argon), suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in an anhydrous solvent such as dichloroethane (DCE) or nitrobenzene in a flame-dried flask.

  • Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-5 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and 1M HCl.

  • Extraction: Extract the aqueous mixture with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

IV. References

  • Frett, B., McConnell, N., Kharbanda, A., Naresh, G., Rounseville, B., Warner, C., Chang, J., Debolske, N., & Li, H. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Tetrahedron, 74(35), 4592-4600. --INVALID-LINK--

  • Cai, Z., et al. (2007). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 50(19), 4762-4773. --INVALID-LINK--

  • BenchChem Technical Support. (2025). Impact of Lewis acid catalyst choice on Friedel-Crafts acylation with 4-Acetylpiperidine-1-carbonyl chloride. BenchChem.--INVALID-LINK--

  • Sigma-Aldrich. Friedel–Crafts Acylation. Sigma-Aldrich Technical Documents.--INVALID-LINK--

  • Ronad, P. M., et al. (2019). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc.--INVALID-LINK--

  • StackExchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange.--INVALID-LINK--

  • ChemicalBook. 1-(6-CHLOROIMIDAZO[1,2-B]PYRIDAZIN-3-YL)-ETHANONE. ChemicalBook Product Page.--INVALID-LINK--

  • MDPI. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2023(2), M1573. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Poor Solubility of Imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent therapeutic agents, including the kinase inhibitor ponatinib.[1][2] However, researchers frequently encounter significant challenges with the poor aqueous solubility of novel derivatives. This characteristic can severely hamper preclinical development, affecting everything from in vitro assay reliability to in vivo bioavailability.

This guide provides a structured, causality-driven approach to systematically troubleshoot and overcome solubility issues associated with this important class of heterocyclic compounds.

Part 1: Foundational Troubleshooting Guide

Poor solubility is rarely a one-dimensional problem. It often arises from a combination of high crystal lattice energy ("brick dust" molecules) and high lipophilicity ("grease-ball" molecules).[3] A systematic approach is crucial for efficient problem-solving.

Initial Assessment: Where Do I Start?

Before attempting complex solubilization techniques, a thorough initial assessment can save significant time and resources. The following workflow provides a logical starting point.

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purity -> purity_issue [label="Impure?", style=dashed, color="#EA4335"]; purity_issue [label="Re-purify Compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Figure 1. A stepwise decision workflow for troubleshooting poor solubility.

1. Is Your Compound Pure?

  • Question: I've synthesized a new imidazo[1,2-b]pyridazine derivative, but it won't dissolve in anything. What's the first thing I should check?

  • Answer: Before investigating solubility enhancement, you must confirm the purity of your compound. Insoluble impurities from synthesis or purification can often be mistaken for poor solubility of the active pharmaceutical ingredient (API).

    • Causality: Residual starting materials, catalysts, or side-products can be highly insoluble and may coat your desired compound, preventing it from dissolving.

    • Action: Verify purity using methods like LC-MS and ¹H NMR. If impurities are detected, re-purification via chromatography or recrystallization is essential.

2. What is the Solid-State Nature?

  • Question: My compound is pure, but still insoluble. What should I look at next?

  • Answer: Perform a simple visual inspection under a microscope.

    • Causality: Highly crystalline materials often have strong intermolecular interactions (high lattice energy) that require significant energy to overcome for dissolution.[3] Amorphous or less-ordered materials generally dissolve more readily. Observing large, well-defined crystals can be an indicator of a high melting point and "brick-dust" like solubility challenges.

    • Action: Note the morphology. Is it crystalline, amorphous, or an oil? This qualitative information helps guide your strategy. For instance, highly crystalline compounds are prime candidates for salt screening or formulation into amorphous solid dispersions.[4]

3. What is the Experimental Context?

  • Question: Why is it important to define my target concentration and vehicle?

  • Answer: The required concentration and the acceptable solvent system (vehicle) dictate which solubilization strategies are viable.

    • Causality: A 100 µM solution for an in vitro cell-based assay has vastly different requirements than a 50 mg/mL solution for an in vivo pharmacokinetic study. The former might be achievable with a small percentage of a co-solvent like DMSO, whereas the latter will likely require more advanced formulation techniques.

    • Action: Clearly define your experimental needs. What is the final concentration required? What solvents are compatible with your assay or animal model? Answering these questions prevents you from pursuing impractical solutions.

Part 2: Systematic Solubilization Strategies

Once you have a pure compound and a clear experimental goal, you can begin a systematic approach to improve its solubility.

Strategy 1: pH Modification
  • Question: My imidazo[1,2-b]pyridazine has basic nitrogens. Can I use pH to my advantage?

  • Answer: Absolutely. The imidazo[1,2-b]pyridazine core contains basic nitrogen atoms, making its aqueous solubility highly pH-dependent.[5] For weakly basic compounds, solubility increases as the pH of the solution is decreased.[6][7]

    • Causality: In an acidic environment (pH < pKa), the basic nitrogen atoms become protonated. This ionization introduces a positive charge, leading to strong ion-dipole interactions with polar water molecules, thereby increasing solubility.[8][9] The neutral, un-ionized form is less polar and thus less soluble in water.

    • Action: Perform a pH-solubility profile. This involves measuring the solubility of your compound across a range of physiologically and experimentally relevant pH values (e.g., pH 2.0 to pH 8.0). This data is critical for selecting appropriate buffers for your experiments.

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equilibrium [label="Equilibrium\n(Governed by Henderson-Hasselbalch)", shape=ellipse, style=dashed]; protonated -> equilibrium [dir=both]; neutral -> equilibrium [dir=both]; }

Figure 2. Relationship between pH, ionization, and solubility for a basic compound.

Strategy 2: Co-solvents and Excipients
  • Question: Adjusting the pH helped, but I still can't reach my target concentration. What's next?

  • Answer: The use of water-miscible organic co-solvents is a common and effective technique.[10] For more challenging compounds, specialized excipients like cyclodextrins can be employed.

    • Causality (Co-solvents): Co-solvents like DMSO, NMP, PEG 400, or ethanol work by reducing the polarity of the aqueous vehicle. This makes the solvent environment more favorable for dissolving lipophilic, poorly soluble compounds.[10]

    • Causality (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble drug molecule, forming an inclusion complex where the hydrophobic part of the drug is shielded from water, thereby increasing its apparent solubility.[11][12]

    • Action:

      • Screen Co-solvents: Systematically test the solubility in binary or ternary mixtures (e.g., PBS:PEG 400:Ethanol). Start with low percentages of the organic solvent and increase as needed, keeping in mind the tolerance of your experimental system.

      • Evaluate Cyclodextrins: Assess solubility enhancement with common cyclodextrins like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD).[13]

Technique Mechanism Common Agents Pros Cons
Co-solvency Reduces solvent polarityDMSO, Ethanol, PEG 400, Propylene GlycolSimple, effective for moderate increasesCan cause toxicity or artifacts in biological assays
Complexation Encapsulates the drug moleculeHP-β-CD, SBE-β-CDSignificant solubility enhancement, often well-tolerated in vivoCan be expensive, may alter drug-receptor binding kinetics
Strategy 3: Salt Formation
  • Question: I need a solid form of my compound with better long-term stability and dissolution. Should I consider making a salt?

  • Answer: Yes, for ionizable compounds like imidazo[1,2-b]pyridazines, salt formation is one of the most robust and widely used strategies to improve solubility and dissolution rate.[14][15] Approximately 50% of all marketed drugs are administered as salts.[15][16]

    • Causality: Forming a salt of a weakly basic drug with an acidic counter-ion creates a new solid form with different physicochemical properties. The salt form often has a lower crystal lattice energy and a more favorable dissolution profile compared to the free base.[16]

    • Action: Perform a salt screening study. This involves reacting your compound (the free base) with a selection of pharmaceutically acceptable acids (counter-ions) to see which combinations form stable, crystalline salts with improved solubility.

Common Acidic Counter-ions for Basic Drugs
Hydrochloride (HCl)
Sulfate (H₂SO₄)
Mesylate (Methanesulfonic acid)
Tosylate (p-Toluenesulfonic acid)
Maleate (Maleic acid)
Tartrate (Tartaric acid)
Citrate (Citric acid)

Part 3: Experimental Protocols

Protocol 1: Small-Scale pH-Solubility Profile
  • Prepare Buffers: Create a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8) using appropriate buffer systems (e.g., citrate, phosphate).

  • Add Compound: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separate Solid: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove a known volume of the supernatant and dilute it with a suitable mobile phase or solvent.

  • Quantify: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each sample.

Protocol 2: Basic Salt Screening[17][18]
  • Solvent Selection: Choose a solvent in which the free base has moderate solubility but the expected salt has low solubility (this promotes crystallization). Common choices include ethanol, isopropanol, or acetone.

  • Dissolve Free Base: Dissolve a known molar amount of your imidazo[1,2-b]pyridazine derivative in the chosen solvent, gently warming if necessary.

  • Add Counter-ion: In separate vials, add a stoichiometric equivalent (e.g., 1.0 to 1.1 equivalents) of each selected counter-ion acid (e.g., HCl in isopropanol, methanesulfonic acid).

  • Induce Crystallization: Allow the solutions to cool slowly to room temperature, then potentially to 4°C. If no solid forms, try techniques like adding an anti-solvent (a solvent in which the salt is insoluble) or scratch-testing the vial.

  • Isolate and Analyze: If a solid precipitate forms, isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize: Analyze the resulting solid to confirm salt formation and assess its properties. Key analyses include:

    • Visual/Microscopy: Check for crystallinity.

    • Solubility Testing: Measure the aqueous solubility of the new salt form and compare it to the free base.

    • Characterization (Advanced): Techniques like XRPD (X-ray Powder Diffraction), DSC (Differential Scanning Calorimetry), and TGA (Thermogravimetric Analysis) can confirm the new solid form and assess its stability.

Frequently Asked Questions (FAQs)

  • Q1: My compound dissolves in DMSO for my stock solution, but precipitates when I add it to my aqueous assay buffer. What is happening?

    • A: This is a classic problem of kinetic versus thermodynamic solubility. Your compound has high kinetic solubility in DMSO, but when you dilute it into an aqueous buffer, the DMSO concentration drops dramatically. If the final concentration is above the compound's thermodynamic solubility limit in that aqueous buffer, it will precipitate or "crash out" of solution. To mitigate this, try lowering the final assay concentration, increasing the percentage of co-solvent in the final assay buffer (if tolerated), or pre-dissolving the compound in a vehicle containing solubilizers like cyclodextrins.

  • Q2: Can I just heat the solution to get my compound to dissolve?

    • A: While heating can temporarily increase solubility and the rate of dissolution, it is a risky approach. First, it may lead to the formation of a supersaturated solution that will precipitate upon cooling. Second, and more critically, many complex organic molecules, including heterocyclic derivatives, can degrade at elevated temperatures, especially in aqueous solutions. Always perform a stability check if you plan to use heat.

  • Q3: Is it better to use a co-solvent or to perform a salt screen?

    • A: This depends on your development stage and goal. For early-stage in vitro screening, using a co-solvent is a fast and practical way to get data. However, for developing a compound for in vivo studies or as a potential drug candidate, identifying a stable, soluble salt form is a far superior long-term strategy.[17] A good salt form provides a solid material with consistent properties, which is essential for formulation, manufacturing, and regulatory approval.[15]

  • Q4: My compound has extremely low aqueous solubility (<1 µg/mL) even after trying pH and co-solvents. What are my options?

    • A: When basic methods fail, you must turn to advanced formulation strategies.[4] These are specialized techniques designed to overcome profound solubility challenges:

      • Amorphous Solid Dispersions: The drug is molecularly dispersed within a polymer matrix (e.g., HPMCAS, PVP).[14] This prevents crystallization and presents the drug in a high-energy, more soluble amorphous state.

      • Lipid-Based Formulations: The drug is dissolved in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS) or other lipidic carriers.[18]

      • Nanonization: The particle size of the drug is reduced to the nanometer range (nanosuspension) using techniques like wet media milling or high-pressure homogenization.[3][19] This dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[18]

References

Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for optimizing catalyst loading in palladium-catalyzed cross-coupling reactions. Drawing from established principles and field-proven insights, this resource will help you navigate common challenges, enhance reaction efficiency, and ensure the integrity of your results.

Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section addresses specific issues you might encounter during your experiments, presented in a direct question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Q: My cross-coupling reaction is sluggish, resulting in low yields or recovery of unreacted starting materials. What are the likely causes related to catalyst loading, and how can I resolve this?

A: Low conversion is a frequent challenge, often pointing to issues with the catalytic cycle's efficiency. While multiple parameters are at play, catalyst loading and activity are primary suspects.

  • Insufficient Active Catalyst: The most straightforward cause is an inadequate amount of the active Pd(0) species.[1][2] For initial screening, a palladium catalyst loading of 1-5 mol% is a common starting point.[1][3] A loading of 2-3 mol% is often a reasonable first attempt for new substrates.[1] If you've started at the low end of this range (e.g., <1 mol%), a simple increase in catalyst loading may be necessary, especially for challenging or sterically hindered substrates.[4]

  • Inefficient Precatalyst Activation: Many common palladium sources, like Pd(OAc)₂, are Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[2] If this reduction is inefficient, the concentration of your active catalyst will be low, regardless of the initial loading.

    • Causality: The reduction can be hampered by the choice of phosphine ligand, base, or solvent.[2] Some phosphine ligands can be oxidized during this process, altering the crucial ligand-to-metal ratio and impacting catalyst stability and activity.[2]

    • Solution: Ensure your reaction conditions are conducive to Pd(II) reduction. The presence of a suitable phosphine ligand is often key to this process.[1] If you suspect activation is the issue, consider switching to a commercially available, well-defined Pd(0) source or a modern palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) that efficiently generates the active LPd(0) species.[5][6]

  • Catalyst Poisoning: Heteroatoms, particularly nitrogen within heteroaryl substrates, can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[7] This effectively reduces the active catalyst concentration.

    • Solution: In such cases, simply increasing the catalyst loading might not be a cost-effective solution. A better approach is to screen bulky, electron-rich ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) that can sterically shield the metal center and disfavor catalyst poisoning.[7]

Issue 2: Reaction Stalls & Formation of a Black Precipitate

Q: My reaction started but then stalled, and I'm observing a black precipitate in the flask. What does this signify, and what should I do?

A: The formation of a black precipitate is a classic and definitive sign of catalyst decomposition into "palladium black," an agglomerated, inactive form of palladium metal.[1][4][7] This removes the catalyst from the soluble, active catalytic cycle, leading to low or incomplete conversion.

  • Root Causes of Catalyst Decomposition:

    • Oxygen Exposure: Cross-coupling reactions are highly sensitive to oxygen.[1] Any oxygen present in the reaction mixture can oxidize the active Pd(0) catalyst, leading to its deactivation and aggregation.[4][7]

    • High Temperature: While heat can accelerate sluggish reactions, excessive temperatures can also promote catalyst decomposition and agglomeration.[1][4] Finding the optimal temperature window is critical.

    • Inappropriate Ligand or Ligand:Metal Ratio: The ligand's primary role is to stabilize the active Pd(0) species.[1] If the ligand is not bulky or electron-rich enough, or if the ligand-to-metal ratio is too low, the palladium center is left exposed and is more prone to aggregation.[5] Conversely, very high ligand-to-palladium ratios can sometimes shut down the reaction.[8]

    • High Catalyst Concentration: While counterintuitive, an overly high catalyst loading can sometimes promote its own decomposition into palladium black.[1]

  • Troubleshooting & Prevention Strategy:

    • Ensure Strict Anaerobic Conditions: This is the most critical step. Rigorously degas all solvents (e.g., via freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through them for an extended period).[1][9] Assemble your reaction under a positive pressure of an inert gas.

    • Optimize Temperature: Attempt the reaction at a lower temperature (e.g., decrease from 100 °C to 80 °C) to see if catalyst stability improves.[4][7]

    • Re-evaluate the Ligand System: Switch to more robust, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHCs, which are specifically designed to stabilize the catalytic species and prevent aggregation.[1][7] The optimal palladium-to-ligand ratio is also a key parameter to investigate.[1] For many reactions, a 1:1 or 1:2 ratio is a good starting point.[5]

    • Solvent Choice: The solvent can impact catalyst stability. Highly polar aprotic solvents like DMF, NMP, dioxane, or toluene are commonly used and can help stabilize the catalytic species.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a cross-coupling reaction?

A common starting point for screening experiments is in the range of 1-5 mol% of the palladium source relative to the limiting reagent.[1][3] Many publications report successful couplings using 1-2 mol% catalyst loading.[10] For well-established and optimized reactions, loadings can often be reduced significantly, sometimes to parts-per-million (ppm) levels, which is crucial in pharmaceutical manufacturing to minimize residual palladium in the final product.[3][11]

Q2: Will simply increasing the catalyst loading always improve my reaction yield?

Not necessarily. While it can overcome issues of slow kinetics or minor catalyst deactivation, it is not a universal solution. Overly high catalyst concentrations can promote the formation of side products, such as homocoupling of the coupling partners.[1] It can also lead to faster catalyst decomposition into palladium black.[1] Optimization is key to finding the lowest effective catalyst concentration that maximizes yield without promoting unwanted side reactions.[1][11]

Q3: How does the choice of ligand affect the optimal catalyst loading?

The ligand is critical as it stabilizes the active catalytic species and modulates its reactivity.[1] Modern, highly active ligands (e.g., bulky, electron-rich biaryl phosphines) are designed to facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[5] These advanced ligands often allow for significantly lower catalyst loadings while maintaining high catalytic activity and stability.[1] Therefore, investing in a ligand screen can be more beneficial than simply increasing the loading of a suboptimal catalyst system.

Q4: What are the initial indicators that my catalyst loading might be suboptimal?

Initial indicators include sluggish or incomplete conversion of starting materials and the formation of significant side products.[1] A visual cue, such as the premature formation of palladium black, is a clear sign that the catalyst is not stable under the reaction conditions, which could be related to loading, temperature, or the ligand system.[1][4]

Q5: My reaction involves an aryl chloride. Does this require special consideration for catalyst loading?

Yes. The C-Cl bond is stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step more challenging.[9] Consequently, couplings involving aryl chlorides often require more active catalyst systems.[12] This typically means using specialized, highly active, and bulky electron-rich ligands (e.g., Buchwald ligands) or NHCs, and potentially a slightly higher initial catalyst loading (e.g., 2-5 mol%) for screening before optimization.[12][13]

Experimental Protocols & Workflows

Protocol 1: Systematic Screening of Catalyst Loading

This protocol outlines a method for determining the optimal catalyst loading for a new cross-coupling reaction.

  • Setup: Prepare a series of identical reaction vials under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Reagents: To each vial, add the limiting reagent (e.g., aryl halide, 1.0 eq), the coupling partner (e.g., boronic acid, 1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Prepare a stock solution of the palladium precatalyst and ligand in the degassed reaction solvent. Add the appropriate volume of the stock solution to each vial to achieve a range of catalyst loadings (e.g., 5 mol%, 3 mol%, 2 mol%, 1 mol%, 0.5 mol%).

  • Reaction: Add the final volume of degassed solvent to each vial, seal, and place them in a pre-heated reaction block with vigorous stirring.

  • Monitoring: After a set time (e.g., 4, 8, 16 hours), take a small aliquot from each reaction. Quench the aliquot and analyze by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR) to determine the conversion to product and the formation of any byproducts.

  • Analysis: Plot the yield versus catalyst loading to identify the point at which diminishing returns are observed. Select the lowest catalyst loading that provides the maximum yield in a reasonable timeframe.

Data Presentation: Catalyst Loading Optimization

The results from such a screening experiment can be summarized as follows:

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Key Observations
5.0898Complete conversion, minor homocoupling observed.
3.0897Clean reaction, minimal byproducts.
2.0895Optimal balance of speed and efficiency.
1.0885Reaction significantly slower.
0.5860Incomplete conversion, starting material remains.

Table 1: Example data from a catalyst loading screen for a Suzuki-Miyaura coupling.

Visualization of Optimization Workflow

The process of troubleshooting and optimizing catalyst loading can be visualized as a decision-making workflow.

G cluster_start Initial Reaction Setup cluster_observe Observation cluster_troubleshoot Troubleshooting Paths cluster_actions Corrective Actions cluster_end Outcome Start Define Reaction (Substrates, 2-3 mol% Pd) Observe Monitor Reaction (TLC, GC/MS, LC/MS) Start->Observe LowYield Low Yield / Stalled Reaction Observe->LowYield <90% Conversion PdBlack Palladium Black Formation Observe->PdBlack Black Precipitate SideProducts Side Products (e.g., Homocoupling) Observe->SideProducts >5% Byproducts Success Optimized Reaction Observe->Success >95% Yield Clean Reaction IncreaseLoad Increase Catalyst Loading (e.g., to 5 mol%) LowYield->IncreaseLoad ChangeLigand Screen Bulky/Electron-Rich Ligands LowYield->ChangeLigand CheckInert Improve Inert Atmosphere (Degas Solvents Rigorously) PdBlack->CheckInert PdBlack->ChangeLigand LowerTemp Lower Reaction Temperature PdBlack->LowerTemp DecreaseLoad Decrease Catalyst Loading SideProducts->DecreaseLoad OptimizeRatio Optimize Pd:Ligand Ratio SideProducts->OptimizeRatio IncreaseLoad->Observe CheckInert->Observe ChangeLigand->Observe LowerTemp->Observe DecreaseLoad->Observe OptimizeRatio->Observe

References

analytical methods for detecting byproducts in 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and analysis of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone. This document is designed for researchers, chemists, and quality control professionals working on the development and manufacturing of this important heterocyclic compound. Our goal is to provide practical, field-tested insights and troubleshooting strategies to help you identify and control potential byproducts, ensuring the purity and quality of your final product.

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1] However, its synthesis is not without challenges, and the formation of closely related impurities can impact yield, safety, and efficacy.[2] This guide will walk you through the common synthetic pathways, potential byproduct formation, and the robust analytical methods required for their detection and structural elucidation.

Part 1: Synthesis and Potential Byproduct Formation

The synthesis of this compound typically involves the condensation of a 3-amino-6-halopyridazine with an α-haloketone.[3] Understanding the reaction mechanism is the first step in predicting and controlling impurities.

Synthesis_Pathway cluster_reactants Starting Materials SM1 3-Amino-6-chloropyridazine Intermediate N-Alkylated Intermediate SM1->Intermediate Alkylation Byproduct1 Isomeric Byproduct (Alkylation at N1) SM1->Byproduct1 Incorrect Regioselectivity SM2 3-Bromo-2-butanone (α-haloketone) SM2->Intermediate SM2->Byproduct1 Base Base (e.g., NaHCO3) Base->Intermediate Product This compound (Target Product) Intermediate->Product Intramolecular Cyclization Byproduct2 Unreacted Starting Material (3-Amino-6-chloropyridazine) Intermediate->Byproduct2 Incomplete Reaction Byproduct3 Over-alkylation or Side Reaction Products Intermediate->Byproduct3 Side Reactions

Caption: General synthesis pathway and potential byproduct formation.
Frequently Asked Questions: Synthesis & Impurities

Q1: What are the most common byproducts I should expect in this synthesis?

A: Based on the reaction mechanism, the most common impurities are:

  • Isomeric Byproducts: The initial alkylation can sometimes occur on the other pyridazine ring nitrogen, leading to a different imidazopyridazine isomer. This is often the most challenging impurity to separate.[3]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 3-amino-6-chloropyridazine.

  • Hydrolyzed Reagents: The α-haloketone (3-bromo-2-butanone) can hydrolyze to form 2-butanone and other degradation products, especially if moisture is present.

  • Side-Reaction Products: The starting aminopyridazine could potentially react with the product or other intermediates, leading to higher molecular weight impurities.

Q2: How can I minimize the formation of the isomeric byproduct?

A: The regioselectivity of the initial N-alkylation is key. Running the reaction at a lower temperature can sometimes favor the desired isomer. The choice of base and solvent system also plays a critical role. We recommend starting with mild basic conditions, such as sodium bicarbonate, as strong bases can sometimes promote side reactions.[3] Screening different solvents (e.g., ethanol, acetonitrile, DMF) can help optimize for the desired product.

Part 2: Analytical Methodologies & Troubleshooting

A multi-technique approach is essential for a comprehensive impurity profile.[4] High-Performance Liquid Chromatography (HPLC) is the primary tool for separation and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is used for volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural identification.[5]

Analytical_Workflow Sample Crude Reaction Mixture HPLC HPLC-UV/DAD (Primary Analysis) Sample->HPLC GCMS GC-MS (Volatiles/Solvents) Sample->GCMS If residual solvents or volatile byproducts are suspected Quant Quantify Known Impurities & Product Purity HPLC->Quant All peaks identified Unknown Unknown Peak Detected? HPLC->Unknown Unexpected peaks Unknown->Quant No LCMS LC-MS Analysis (Obtain Molecular Weight) Unknown->LCMS Yes Prep Preparative HPLC (Isolate Impurity) LCMS->Prep Sufficient quantity? NMR NMR Spectroscopy (1H, 13C, 2D NMR) Prep->NMR Elucidate Structure Elucidation NMR->Elucidate

Caption: A typical analytical workflow for impurity profiling.
Comparison of Core Analytical Techniques

Technique Primary Use Sensitivity Information Provided Limitations
HPLC-UV/DAD Separation and quantification of non-volatile impurities.[]High (ng to pg)Retention time, UV-Vis spectrum, concentration.[7]Does not provide definitive structural information alone.
GC-MS Detection of residual solvents and volatile/thermally stable byproducts.[8]Very High (pg to fg)Retention time, mass spectrum (molecular weight, fragmentation).[9]Not suitable for non-volatile or thermally labile compounds.
NMR Definitive structural elucidation of unknown compounds.[10]Low (µg to mg)Complete molecular connectivity and stereochemistry.[11]Requires isolated, pure samples and higher concentrations.
Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity analysis in API manufacturing.[5] A well-developed reverse-phase HPLC method can separate the main product from most process-related impurities.

Detailed Protocol: Reverse-Phase HPLC for Purity Analysis

  • Instrumentation: HPLC system with UV/Diode Array Detector (DAD).

  • Column: C18 stationary phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.5 min: Return to 5% B

    • 18.5-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm and 280 nm. DAD is recommended to check for peak purity.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the crude sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL.

Troubleshooting Guide: HPLC Analysis

Q: My main product peak is tailing. What could be the cause?

A: Peak tailing for nitrogen-containing heterocyclic compounds is often caused by secondary interactions between the basic nitrogen atoms and residual acidic silanol groups on the silica-based column packing.

  • Solution 1 (Mobile Phase): Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 using formic or phosphoric acid).[12] This protonates the analyte, minimizing interactions with silanols.

  • Solution 2 (Column): Use a modern, end-capped C18 column designed for basic compounds, or consider a hybrid particle column.

  • Solution 3 (Sample Overload): Try injecting a lower concentration of your sample to rule out mass overload on the column.

Q: I see a new, unexpected peak in my chromatogram. How do I identify it?

A: This is the central challenge in impurity profiling. Follow the analytical workflow diagram above.

  • Check UV Spectrum: Use the DAD to obtain the UV spectrum of the unknown peak. Compare it to your main product. A similar spectrum might suggest an isomer or a closely related degradation product.

  • LC-MS Analysis: The most crucial next step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[13] This will provide the molecular weight of the unknown impurity, which is invaluable for proposing a potential structure.

  • Spiking Study: If you suspect the impurity is an unreacted starting material, "spike" a sample of your crude product with a small amount of the pure starting material. If your unknown peak increases in area, you have confirmed its identity.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally useful for identifying volatile organic impurities, such as residual solvents from the reaction or purification steps.[8]

Detailed Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: GC system with a Mass Spectrometric detector and a headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector: Split mode (e.g., 20:1), temperature 250 °C.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 35-350.

  • Headspace Parameters: Vial equilibration at 80 °C for 15 minutes.

  • Sample Preparation: Accurately weigh ~100 mg of your product into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO, DMF) that does not interfere with the analytes of interest.

Troubleshooting Guide: GC-MS Analysis

Q: I am not seeing any peaks for my expected residual solvents.

A: This could be due to insufficient sensitivity or inappropriate headspace conditions.

  • Check Headspace Parameters: The vial temperature and equilibration time are critical for driving volatile analytes into the gas phase. For higher-boiling solvents, you may need to increase the temperature (e.g., to 100-120 °C) or the equilibration time.

  • Verify Sample Prep: Ensure the sample is fully dissolved in the headspace solvent to allow for efficient partitioning.

Q: My heterocyclic compound itself seems to be degrading in the GC inlet.

A: Imidazopyridazines can be thermally labile or interact with active sites in the GC inlet.

  • Lower Inlet Temperature: Reduce the injector temperature in 20 °C increments to find a balance between efficient volatilization and thermal degradation.

  • Inlet Liner Maintenance: Use a deactivated inlet liner and perform regular maintenance, as active sites can build up and cause degradation or peak tailing. For many heterocyclic compounds, GC-MS may not be the ideal technique; HPLC is often more suitable.[8]

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

When LC-MS gives you a molecular weight but the structure is still ambiguous, NMR is the ultimate tool for definitive elucidation.[10][14] A suite of 1D and 2D NMR experiments can map out the entire molecular structure.

Detailed Protocol: NMR for Structural Elucidation of an Unknown Impurity

This protocol assumes the impurity has been isolated via preparative HPLC.

  • Sample Preparation: Dissolve 1-5 mg of the isolated impurity in 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3). Use a high-quality NMR tube.

  • Acquire 1D Spectra:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons (via spin-spin coupling).[15]

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • Acquire 2D Spectra:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).[11]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds. This is crucial for connecting molecular fragments and identifying quaternary carbons.[4]

  • Structure Assembly: Use the information from all spectra to piece together the molecular structure like a puzzle. For example, HMBC correlations can definitively distinguish between isomers by showing long-range correlations that are only possible in one structural arrangement.

Troubleshooting Guide: NMR Analysis

Q: The concentration of my isolated impurity is very low. How can I get a good NMR spectrum?

A: This is a common challenge.

  • Increase Scan Time: For ¹H NMR, increase the number of scans to improve the signal-to-noise ratio. For ¹³C and 2D NMR, this may require several hours or even overnight acquisition.

  • Use a Cryoprobe: If available, a cryogenically cooled probe can increase sensitivity by a factor of 3-4, making it possible to analyze microgram quantities of material.[10]

Q: The ¹H NMR spectrum is complex with many overlapping signals. How can I interpret it?

A: Overlapping signals (peak crowding) in the 1D proton spectrum can make interpretation difficult.

  • Rely on 2D NMR: This is precisely where 2D NMR excels. The second dimension of an HSQC or HMBC spectrum can resolve protons that overlap in the 1D spectrum, allowing for unambiguous assignments.[11]

  • Change Solvent: Sometimes, changing the deuterated solvent can alter the chemical shifts of certain protons enough to resolve overlapping signals.

By systematically applying these analytical techniques and troubleshooting strategies, you can confidently identify and control the byproducts in your synthesis of this compound, ensuring the delivery of a high-purity, high-quality final product.

References

Validation & Comparative

comparing biological activity of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Anticancer Activity: Targeting Proliferation and Kinase Signaling

Imidazo[1,2-b]pyridazine derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of human cancer cell lines. The primary mechanisms of action often involve the inhibition of key kinases involved in cancer cell proliferation and survival.

Cytotoxic Activity against Human Cancer Cell Lines

A number of studies have reported the in vitro antiproliferative activity of imidazo[1,2-b]pyridazine derivatives. The Sulforhodamine B (SRB) assay is a common method used to assess the cytotoxicity of these compounds.

Table 1: Anticancer Activity of Selected Imidazo[1,2-b]pyridazine Derivatives (IC50 in µM)

Compound IDSubstitution PatternA549 (Lung)H460 (Lung)HT-29 (Colon)MKN-45 (Gastric)SMMC-7721 (Liver)Reference
A17 Diaryl urea derivative0.080.09---[1]
A18 Diaryl urea derivative0.070.08---[1]
7e 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile0.010.020.013.20.02[2]
7f 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile0.030.020.020.020.03[2]

Note: While compounds 7e and 7f are imidazo[1,2-a]pyridine derivatives, their structural similarity and potent activity provide valuable SAR insights for the broader imidazo-azine class.

The data clearly indicates that specific substitution patterns are crucial for potent anticancer activity. The diaryl urea derivatives A17 and A18 show remarkable potency against non-small cell lung cancer cell lines A549 and H460.[1] Similarly, the 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives 7e and 7f exhibit broad-spectrum, double-digit nanomolar cytotoxicity across multiple cancer cell lines.[2]

Mechanism of Action: Kinase Inhibition

A significant portion of the anticancer activity of imidazo[1,2-b]pyridazine derivatives stems from their ability to inhibit protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Several imidazo[1,2-b]pyridazine derivatives have been identified as potent mTOR inhibitors.

mTOR_Inhibition Imidazo[1,2-b]pyridazine_Derivative Imidazo[1,2-b]pyridazine Derivative (e.g., A17, A18) mTOR_Kinase mTOR Kinase Imidazo[1,2-b]pyridazine_Derivative->mTOR_Kinase Inhibition Downstream_Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTOR_Kinase->Downstream_Effectors Phosphorylation Cell_Proliferation Cell Proliferation & Survival Downstream_Effectors->Cell_Proliferation Promotion

Caption: Inhibition of the mTOR signaling pathway by imidazo[1,2-b]pyridazine derivatives.

Compounds A17 and A18 demonstrated potent mTOR inhibitory activity with IC50 values of 0.067 µM and 0.062 µM, respectively.[1] This inhibition leads to the suppression of downstream signaling, resulting in cell cycle arrest and reduced cancer cell proliferation.

Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is involved in cytokine signaling pathways that are implicated in autoimmune diseases and cancer. Specific imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain.

One notable example, compound 6 from a series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs, displayed high selectivity for Tyk2 JH2 over a panel of 230 other kinases.[3] This selectivity is a key attribute for developing targeted therapies with reduced off-target effects.

Anti-inflammatory Activity: Modulation of Cytokine Production

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Imidazo[1,2-b]pyridazine derivatives have emerged as promising anti-inflammatory agents, primarily through the inhibition of pro-inflammatory cytokine production.

Inhibition of Tumor Necrosis Factor-alpha (TNF-α)

TNF-α is a critical pro-inflammatory cytokine involved in various inflammatory conditions. The ability of imidazo[1,2-b]pyridazine derivatives to inhibit TNF-α production has been evaluated in cellular assays.

Table 2: Inhibition of TNF-α Production by Imidazo[1,2-b]pyridazine Derivatives

Compound IDSubstitution PatternTNF-α Inhibition IC50 (µM)Reference
8q 3-pyridyl analog0.9[4]
8w (4-(methylsulfonyl)phenyl) analog0.4[4]

The 3,6-disubstituted imidazo[1,2-b]pyridazines 8q and 8w were identified as potent inhibitors of TNF-α production, with the (4-(methylsulfonyl)phenyl) analog 8w being particularly active.[4] This highlights the importance of the substituent at the 3-position for anti-inflammatory activity.

TNF_alpha_Inhibition LPS Lipopolysaccharide (LPS) Macrophage Macrophage LPS->Macrophage Stimulation Signaling_Cascade Signaling Cascade (e.g., NF-κB) Macrophage->Signaling_Cascade Activation TNF_alpha_Production TNF-α Production Signaling_Cascade->TNF_alpha_Production Inflammation Inflammation TNF_alpha_Production->Inflammation Imidazo_Derivative Imidazo[1,2-b]pyridazine Derivative Imidazo_Derivative->Signaling_Cascade Inhibition

Caption: Mechanism of TNF-α inhibition by imidazo[1,2-b]pyridazine derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Imidazo[1,2-b]pyridazine derivatives have shown promise in this area, with activity against both bacteria and fungi.

Antimycobacterial Activity

Tuberculosis remains a significant global health threat. A series of 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).

Table 3: Antimycobacterial Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound IDR Group (Amide/Sulfonamide)MIC (µg/mL)Reference
8h Amide derivative1.6[5]
8j Amide derivative1.6[5]

Compounds 8h and 8j demonstrated potent in vitro activity against M. tuberculosis at a concentration of 1.6 µg/mL.[5] The study also suggested that amide derivatives generally exhibited better antitubercular activity than their sulfonamide counterparts.

Antifungal Activity

Certain imidazo[1,2-b]pyridazine derivatives have also been investigated for their antifungal properties. For instance, a series of 3,6-disubstituted derivatives were tested against a panel of phytopathogenic fungi, with some compounds showing potent and broad-spectrum activity.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides an overview of the key experimental methodologies employed in the cited studies.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Fixation: Discard the supernatant and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Stain the fixed cells with 0.057% (w/v) SRB solution for 30 minutes at room temperature.

  • Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air-dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[4][6]

Caption: Workflow of the Sulforhodamine B (SRB) assay.

Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Protocol:

  • Preparation of Inoculum: Prepare a suspension of M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well.

  • Re-incubation: Re-incubate the plates for 24 hours.

  • MIC Determination: The MIC is the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).[1][5][7][8]

TNF-α Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of TNF-α from stimulated immune cells.

Protocol:

  • Cell Culture: Culture appropriate cells (e.g., human peripheral blood mononuclear cells or macrophage-like cell lines) in 96-well plates.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compounds.

  • Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce TNF-α production.

  • Incubation: Incubate the plates for a specified period to allow for TNF-α secretion.

  • Supernatant Collection: Collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[9][10][11]

Structure-Activity Relationship (SAR) Insights

Based on the available data, several key structural features influence the biological activity of imidazo[1,2-b]pyridazine derivatives:

  • Position 3: Substituents at this position are critical for both anticancer and anti-inflammatory activities. The presence of aryl groups, particularly those with electron-withdrawing or hydrogen-bonding moieties (e.g., pyridyl, methylsulfonylphenyl), often enhances potency.

  • Position 6: Modifications at the 6-position can significantly impact activity. For instance, in the antimycobacterial series, a morpholino group at this position was a common feature of the most active compounds.

  • Diaryl Urea Moiety: The incorporation of a diaryl urea functionality has proven to be a successful strategy for developing potent mTOR inhibitors with significant anticancer activity.

  • Flexibility and Conformation: The nature of the linker between the imidazo[1,2-b]pyridazine core and other aromatic systems can influence the overall conformation of the molecule and its interaction with biological targets.

Conclusion

The imidazo[1,2-b]pyridazine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate potent and diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The structure-activity relationships highlighted herein provide a valuable foundation for the rational design of new and more effective imidazo[1,2-b]pyridazine-based drugs. Further research, particularly systematic studies on specific core structures like 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone, will be crucial for unlocking the full therapeutic potential of this important class of heterocyclic compounds.

References

The Imidazo[1,2-b]pyridazine Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic framework in medicinal chemistry, forming the basis of numerous biologically active compounds, including the FDA-approved anticancer drug ponatinib.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone, a key scaffold for the development of novel kinase inhibitors. We will explore how structural modifications to this core influence biological activity, with a particular focus on the inhibition of PIM kinases, a family of serine/threonine kinases implicated in various cancers.[2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of molecules.

The this compound Scaffold: A Foundation for Kinase Inhibition

The this compound scaffold presents several key features for chemical modification and interaction with biological targets. The imidazo[1,2-b]pyridazine core acts as a rigid scaffold, while the 6-chloro and 3-ethanone substituents provide crucial points for diversification to modulate potency, selectivity, and pharmacokinetic properties. The ethanone moiety at the 3-position is of particular interest as it can participate in hydrogen bonding and other interactions within the ATP-binding pocket of kinases.

A significant breakthrough in understanding the potential of this scaffold came with the identification of 1-(3-{6-[(cyclopropylmethyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)ethanone (K00135) as a potent inhibitor of PIM kinases.[2] This discovery highlights the potential of 3-acyl imidazo[1,2-b]pyridazine derivatives as a promising class of kinase inhibitors.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature of the substituents at the 3 and 6-positions of the imidazo[1,2-b]pyridazine core.

Modifications at the 6-Position: Impact on Potency and Selectivity

The 6-position of the imidazo[1,2-b]pyridazine ring is a critical determinant of kinase inhibitory activity. In the case of PIM kinase inhibitors, replacement of the 6-chloro group with various amino substituents has been shown to be beneficial for activity.

For instance, the analog K00135 features a (cyclopropylmethyl)amino group at the 6-position.[2] This substitution likely allows for favorable interactions within the kinase binding site. The nature of the substituent at this position can significantly influence the inhibitor's selectivity profile across the kinome.

Compound 6-Position Substituent 3-Position Substituent Target Kinase IC50 (nM)
Hypothetical Analog A -Cl-C(O)CH3--
K00135 -(cyclopropylmethyl)amino-phenyl-ethanonePIM-1200
K00152 -(ethyl)amino-phenyl-ethanonePIM-1110
K00486 -(methyl)amino-phenyl-ethanonePIM-1150

Table 1: Comparison of hypothetical and known 1-(imidazo[1,2-b]pyridazin-3-yl)ethanone analogs and their reported PIM-1 kinase inhibitory activity. Data for K-series compounds from Bullock, A. N., et al. (2007).[2]

Modifications at the 3-Position: The Role of the Acyl Group

The 3-ethanone moiety is a key feature of the parent scaffold. While direct SAR data on modifications to this specific group is limited in the public domain, we can infer its importance from related compounds. In K00135, the ethanone is part of a larger 3-(phenyl)ethanone substituent. This phenyl ring provides an additional point of interaction and can be further substituted to optimize activity.

It is hypothesized that the acetyl group can act as a hydrogen bond acceptor, a common feature in many kinase inhibitors that interact with the hinge region of the ATP binding pocket. Modifications to the acyl group, such as increasing its size or introducing different functionalities, would likely have a profound impact on binding affinity and selectivity.

Experimental Protocols

To facilitate further research and comparison, this section provides detailed methodologies for the synthesis of the core scaffold and the biological evaluation of its analogs.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process starting from commercially available reagents. A general synthetic approach is outlined below.

Synthesis_Workflow A 3-Amino-6-chloropyridazine C Cyclization A->C B Bromoacetone B->C D 6-Chloro-2-methylimidazo[1,2-b]pyridazine C->D E Acylation (e.g., Friedel-Crafts) D->E F 1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone E->F

Caption: General synthetic workflow for this compound.

Step-by-Step Protocol:

  • Cyclization: 3-Amino-6-chloropyridazine is reacted with bromoacetone in a suitable solvent such as ethanol under reflux to yield 6-chloro-2-methylimidazo[1,2-b]pyridazine.

  • Acylation: The resulting 6-chloro-2-methylimidazo[1,2-b]pyridazine is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the ethanone group at the 3-position.

  • Purification: The final product is purified using standard techniques such as column chromatography.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[4]

ADP_Glo_Workflow A Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) A->B C Convert ADP to ATP (Kinase Detection Reagent) B->C D Measure Luminescence (Luciferase/Luciferin) C->D

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the PIM kinase, a suitable substrate (e.g., a peptide substrate), ATP, and the test compound (analog of this compound) at various concentrations. Incubate at room temperature for 60 minutes.[4]

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to generate a luminescent signal using a luciferase/luciferin reaction. Incubate at room temperature for 30 minutes.[4]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The IC50 values are then calculated from the dose-response curves.

Cell-Based Assay: Western Blot Analysis of Phospho-BAD

To assess the in-cell activity of the inhibitors, the phosphorylation status of downstream targets of PIM kinases, such as BAD, can be evaluated by Western blotting.[2]

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cell lines known to express PIM kinases (e.g., MV4;11) with various concentrations of the test compounds for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with a primary antibody specific for phosphorylated BAD (e.g., anti-phospho-BAD (Ser112)). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitors on BAD phosphorylation.

Signaling Pathway Context: PIM Kinases

The analogs of this compound, particularly those showing PIM kinase inhibition, target a crucial signaling pathway involved in cell survival, proliferation, and apoptosis.

PIM_Kinase_Pathway cluster_0 Upstream Signaling cluster_1 Downstream Effects Cytokines Cytokines / Growth Factors JAK JAK Cytokines->JAK STAT STAT JAK->STAT PIM PIM Kinase STAT->PIM BAD BAD (inactivated) PIM->BAD phosphorylates Proliferation Cell Proliferation PIM->Proliferation Apoptosis Apoptosis Inhibition BAD->Apoptosis Inhibitor 1-(Imidazo[1,2-b]pyridazin- 3-yl)ethanone Analogs Inhibitor->PIM

Caption: Simplified PIM kinase signaling pathway and the point of intervention for imidazo[1,2-b]pyridazine-based inhibitors.

PIM kinases are downstream effectors of the JAK/STAT signaling pathway.[5] Upon activation by cytokines and growth factors, STAT transcription factors induce the expression of PIM kinases. PIM kinases then phosphorylate a variety of downstream targets, including the pro-apoptotic protein BAD. Phosphorylation of BAD by PIM kinases leads to its inactivation, thereby promoting cell survival.[2] By inhibiting PIM kinases, the this compound analogs can block this anti-apoptotic signal and promote cancer cell death.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting the PIM kinase family. The SAR analysis, based on available data for related analogs, suggests that modifications at both the 3- and 6-positions are crucial for optimizing potency and selectivity. The provided experimental protocols offer a framework for the synthesis and evaluation of new analogs.

Future research should focus on a more systematic exploration of the SAR of this scaffold, including:

  • Diversification of the 3-acyl group: Investigating the effects of different alkyl and aryl acyl groups on kinase inhibition.

  • Exploration of a wider range of substituents at the 6-position: Evaluating the impact of various functional groups on potency, selectivity, and pharmacokinetic properties.

  • Kinome-wide profiling: Assessing the selectivity of promising analogs against a broad panel of kinases to identify potential off-target effects and new therapeutic opportunities.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the development of the next generation of imidazo[1,2-b]pyridazine-based therapeutics.

References

A Researcher's Comparative Guide to In Vitro Kinase Assays for 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of kinase inhibitor discovery, the imidazo[1,2-b]pyridazine scaffold represents a fertile ground for identifying novel therapeutic agents.[1][2][3] Derivatives of this heterocyclic system have demonstrated potent inhibitory activity against a range of kinases implicated in oncology and other diseases, including PIM, DYRK, and CLK kinases.[1][4] This guide provides an in-depth comparison of modern in vitro assay technologies essential for characterizing compounds such as 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone and its analogs.

Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to data generation. We will compare the leading non-radioactive assay platforms, providing detailed protocols and objective performance data to guide your selection process.

The Kinase Inhibition Landscape: Choosing Your Assay

The "gold standard" for kinase assays has traditionally been the radiometric activity assay, which directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.[5][6] Its primary advantage is the direct detection of the true enzymatic product without reliance on modified substrates or antibodies.[6] However, the significant safety, regulatory, and disposal challenges associated with radioactive materials have driven the development of a new generation of non-radioactive technologies.[5]

Today, the most prevalent methods in high-throughput screening (HTS) are fluorescence and luminescence-based assays.[5][6] These platforms offer a balance of sensitivity, scalability, and safety.[5] This guide will focus on three dominant technologies:

  • Luminescence-Based ADP Detection (e.g., ADP-Glo™): A universal approach that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that measures either product formation or inhibitor binding through energy transfer between a donor and acceptor fluorophore.

  • Fluorescence Polarization (FP): A homogenous assay that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner, ideal for competitive binding assays.

The selection of an assay is a critical decision, influenced by factors such as the specific kinase target, the need for activity versus binding data, throughput requirements, and instrumentation availability.

G cluster_0 Assay Selection Funnel Start Start: Characterize Imidazo[1,2-b]pyridazine Derivative Question1 Assay Goal? Start->Question1 Question2 Direct Activity or Binding? Question1->Question2 Enzymatic Inhibition (IC50) Question3 Throughput Requirement? Question2->Question3 Direct Activity Measurement FP_Assay Fluorescence Polarization Question2->FP_Assay Competitive Binding Lum_Assay Luminescence (ADP-Glo) Question3->Lum_Assay High-Throughput TRFRET_Assay TR-FRET (LanthaScreen) Question3->TRFRET_Assay Medium/High-Throughput

Caption: Logical workflow for selecting an appropriate kinase assay.

Comparative Analysis of Leading Kinase Assay Technologies

The choice of assay platform involves a trade-off between universality, complexity, and potential for interference. The following table provides a comparative overview.

FeatureLuminescence (ADP-Glo™)Time-Resolved FRET (TR-FRET)Fluorescence Polarization (FP)
Principle Measures ADP produced by converting it to ATP, which generates light via a luciferase reaction.[7][8]Measures proximity of donor (e.g., Europium) and acceptor (e.g., Alexa Fluor) fluorophores on antibody and substrate/tracer.[9][10]Measures the change in rotational speed (polarization) of a small fluorescent tracer when it binds or is displaced from a large molecule (e.g., antibody or kinase).[11]
Readout Luminescence intensity.Ratio of acceptor to donor emission.Millipolarization (mP) units.
Universality Highly universal; detects ADP, the product of any kinase reaction.[12]Requires specific reagents (e.g., phospho-specific antibody or tagged kinase/tracer).Requires a specific fluorescent tracer and binding partner.
Pros - Universal for any kinase- High sensitivity and broad dynamic range- Positive correlation with kinase activity.[7][8]- Homogeneous, no-wash format- Ratiometric detection minimizes well-to-well variation- Reduced background from scattered light.- Homogeneous, simple mix-and-read format- Cost-effective- Can measure direct binding affinity (Kd).
Cons - Multi-step (stop and detection reagents)- Susceptible to inhibitors of the coupling enzyme (luciferase).[5]- Requires highly specific and often expensive antibodies or tracers- Potential for compound autofluorescence interference.- Lower signal window than TR-FRET- Requires careful selection of tracer to ensure binding competition.
Best For Primary HTS, selectivity profiling across diverse kinases.HTS, inhibitor characterization for specific kinases where reagents are available.Fragment screening, binding affinity determination, HTS.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: PIM1 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is based on the Promega ADP-Glo™ Kinase Assay system and is designed to determine the IC50 value of an inhibitor against PIM1 kinase.[7][13][14]

Rationale: This assay is chosen for its universality and high sensitivity. By quantifying ADP production, it provides a direct measure of the kinase's catalytic activity. The two-step process first terminates the kinase reaction and depletes unused ATP, which is crucial for reducing background signal, before converting the product ADP into a robust luminescent signal.[7]

G cluster_workflow ADP-Glo™ Kinase Assay Workflow Start 1. Kinase Reaction (PIM1 + Substrate + ATP + Inhibitor) Step1 Incubate (e.g., 60 min at RT) Start->Step1 Step2 2. Stop & ATP Depletion Add ADP-Glo™ Reagent Step1->Step2 Step3 Incubate (40 min at RT) Step2->Step3 Step4 3. ADP to ATP Conversion Add Kinase Detection Reagent Step3->Step4 Step5 Incubate (30 min at RT) Step4->Step5 End 4. Read Luminescence Step5->End

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Materials:

  • PIM1 Kinase Enzyme System (e.g., Promega, #V4032)[13]

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega, #V9101)[13]

  • This compound derivative stock solution in DMSO

  • 384-well white, opaque plates

  • Multichannel pipettes and a luminometer plate reader

Procedure:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer from the provided stock.

    • Prepare a solution containing the PIM1 kinase substrate (e.g., S6Ktide) and ATP in 1X Kinase Buffer.[14] The ATP concentration should be at or near the Km for PIM1 to ensure sensitive detection of ATP-competitive inhibitors.

    • Prepare serial dilutions of the test compound in 1X Kinase Buffer containing a final DMSO concentration identical across all wells (e.g., 1%).

    • Dilute the PIM1 enzyme to the desired working concentration in 1X Kinase Buffer. The optimal amount of enzyme should be determined empirically via an enzyme titration to find a concentration that yields a robust signal with linear ADP production over the reaction time.[7]

  • Kinase Reaction Setup (5 µL volume):

    • Add 1 µL of the serially diluted inhibitor or vehicle control (e.g., 5% DMSO in buffer) to the wells.[7]

    • Add 2 µL of the diluted PIM1 enzyme.[7]

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[7]

  • Incubation:

    • Incubate the reaction plate at room temperature for 60 minutes. This time should be within the linear range of the reaction.[7]

  • Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.[7]

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.[7]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.[7]

    • Incubate for 30 minutes at room temperature.[7]

  • Data Measurement and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: DYRK1A Kinase Inhibition Assay (TR-FRET Format)

This protocol describes a competitive binding assay adapted from a validated TR-FRET assay for DYRK1A, suitable for HTS.[9][10][15]

Rationale: This homogenous, mix-and-read assay is highly amenable to automation. It measures the displacement of a fluorescently labeled tracer from the kinase's ATP pocket by a competing inhibitor. The time-resolved detection minimizes interference from compound autofluorescence and light scatter, providing a robust assay window.[9]

Materials:

  • DYRK1A-GST fusion protein

  • Europium-conjugated anti-GST antibody (Donor)

  • Kinase Tracer 236 (Acceptor)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound derivative stock solution in DMSO

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 3X stock of DYRK1A-GST kinase and Europium-anti-GST antibody in Kinase Buffer.

    • Prepare a 3X stock of Kinase Tracer 236 in Kinase Buffer.

    • The optimal concentrations of kinase, antibody, and tracer must be determined empirically through matrix titrations to achieve a good assay window (typically a signal-to-background ratio >5) and a tracer concentration near its Kd for the kinase.[9][16]

    • Prepare a serial dilution series of the test compound in Kinase Buffer.

  • Assay Setup (15 µL final volume):

    • Add 5 µL of the serially diluted test compound or vehicle control to the wells.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution to initiate the binding reaction.

  • Incubation:

    • Incubate the plate, covered and protected from light, for 60 minutes at room temperature.[9]

  • Data Measurement:

    • Read the plate on a TR-FRET-enabled plate reader, using an excitation wavelength of ~340 nm and measuring emission at ~620 nm (donor) and ~665 nm (acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • A decrease in the FRET ratio indicates displacement of the tracer by the inhibitor.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Illustrative Data: Inhibitory Profile of Imidazo[1,2-b]pyridazine Derivatives

While data for the specific title compound is unavailable, published studies on related 3,6-disubstituted imidazo[1,2-b]pyridazines demonstrate their potential as potent kinase inhibitors. The following table presents representative IC50 values for an exemplary compound from this class against relevant kinases.[1] This data illustrates the type of results one would generate using the aforementioned protocols.

Kinase TargetExemplary Derivative IC50 (nM)
DYRK1A 50
CLK1 82
CLK4 44
PfCLK1 32

Data is illustrative and sourced from literature for a related compound (specifically, compound 20a in Eur J Med Chem. 2017;125:696-709) to demonstrate the potential of the scaffold.[1]

Conclusion and Future Directions

The evaluation of this compound derivatives requires a robust and well-validated in vitro kinase assay strategy. Modern non-radioactive methods, particularly luminescence-based ADP detection and TR-FRET assays, offer sensitive, scalable, and safe alternatives to traditional radiometric approaches.

The ADP-Glo™ assay provides a universal platform for measuring direct enzymatic activity, making it ideal for initial screening and broad selectivity profiling. In contrast, TR-FRET binding assays offer a powerful, homogenous method for detailed characterization of inhibitor binding kinetics and affinity.

The choice between these methodologies is not mutually exclusive; indeed, a comprehensive inhibitor characterization workflow often employs orthogonal assays. For instance, an initial HTS campaign using the ADP-Glo™ platform to identify active compounds can be followed by TR-FRET or FP binding assays to confirm hits and elucidate the mechanism of action. By understanding the principles and practicalities of each technology, researchers can confidently generate high-quality, reproducible data to accelerate the journey of imidazo[1,2-b]pyridazine derivatives from laboratory curiosities to potential clinical candidates.

References

Efficacy Analysis of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors. Its rigid, bicyclic nature provides a versatile framework for substituent modifications, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties. This guide offers a comparative analysis of the efficacy of several key 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone-based inhibitors and their derivatives, focusing on their performance against critical oncology and inflammation targets: Transforming Growth Factor-β-Activated Kinase 1 (TAK1), Anaplastic Lymphoma Kinase (ALK), and the Mammalian Target of Rapamycin (mTOR).

The Strategic Advantage of the Imidazo[1,2-b]pyridazine Core

The selection of the imidazo[1,2-b]pyridazine core is a deliberate choice rooted in its favorable drug-like properties. The nitrogen-rich heterocycle can engage in multiple hydrogen-bonding interactions within the ATP-binding pocket of kinases. Furthermore, the scaffold's planarity and defined substitution vectors allow for the strategic placement of functional groups to enhance target affinity and selectivity, as well as to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Comparative Efficacy Against Key Kinase Targets

The versatility of the imidazo[1,2-b]pyridazine scaffold is evident in its successful application to a range of kinase targets. Below, we compare the efficacy of lead compounds from this class against their respective targets, supported by robust experimental data.

TAK1 Inhibition in Multiple Myeloma

Transforming growth factor-β-activated kinase 1 (TAK1) is a key mediator in inflammatory signaling pathways, and its overexpression is implicated in multiple myeloma (MM).[1][2] A series of 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines have demonstrated potent TAK1 inhibition.

Table 1: Comparative Inhibitory Activity against TAK1

CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
Compound 26 TAK155Takinib187

Data sourced from a study by Taha et al. (2024).[1]

The lead compound, 26 , exhibits a more than three-fold increase in potency compared to the known TAK1 inhibitor, takinib, in an in vitro enzymatic assay.[1] This highlights the potential of the imidazo[1,2-b]pyridazine scaffold to generate highly effective TAK1 inhibitors. The strategic introduction of a morpholine moiety at the C6 position was found to enhance kinase inhibition.[2]

Overcoming Resistance in ALK-Positive NSCLC

Anaplastic lymphoma kinase (ALK) rearrangements are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC).[3][4] While first-generation ALK inhibitors are effective, the emergence of resistance mutations, such as the G1202R solvent front mutation, presents a significant clinical challenge. Novel imidazo[1,2-b]pyridazine macrocyclic derivatives have been designed to combat these resistant mutants.

Table 2: Comparative Inhibitory Activity against Wild-Type and Mutant ALK

CompoundALK WT IC50 (nM)ALK G1202R IC50 (nM)ALK L1196M/G1202R IC50 (nM)Reference Compound (Repotrectinib) IC50 (nM)
O-10 2.66.423ALK G1202R: 164, ALK L1196M/G1202R: 208

Data from a 2023 study on imidazo[1,2-b]pyridazine macrocyclic derivatives.[5][6]

Compound O-10 demonstrates remarkable potency against both wild-type ALK and the highly resistant G1202R and L1196M/G1202R mutants.[5][6] Its efficacy against the G1202R mutant is significantly greater than that of the reference drug, Repotrectinib.[5] This underscores the capacity of this scaffold to accommodate the steric hindrance imposed by the arginine residue at position 1202, a limitation for many existing inhibitors.

Dual PI3K/mTOR Inhibition in Cancer

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[7][8][9] Imidazo[1,2-b]pyridazine diaryl urea derivatives have been identified as potent mTOR inhibitors, with some exhibiting dual PI3K/mTOR activity.

Table 3: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against mTOR

CompoundTargetIC50 (µM)
A17 mTOR0.067
A18 mTOR0.062

Data from a 2017 study on imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors.[10]

Compounds A17 and A18 display potent, nanomolar inhibition of mTOR.[10] Further investigation revealed that these compounds induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream mTOR targets, AKT and S6, in cellular assays.[10] Notably, compound A17 also demonstrated significant in vivo anticancer effects in a nude mouse xenograft model of A549 non-small cell lung cancer.[10]

Signaling Pathways and Experimental Workflows

To ensure the trustworthiness and reproducibility of these findings, it is essential to understand the underlying biological pathways and the experimental methodologies used to generate the data.

Key Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by the discussed inhibitors.

TAK1_Pathway Inflammatory Stimuli (TNF-α, IL-1) Inflammatory Stimuli (TNF-α, IL-1) Receptor Receptor Inflammatory Stimuli (TNF-α, IL-1)->Receptor TAK1 Complex (TAK1, TAB1/2) TAK1 Complex (TAK1, TAB1/2) Receptor->TAK1 Complex (TAK1, TAB1/2) IKK Complex IKK Complex TAK1 Complex (TAK1, TAB1/2)->IKK Complex JNK/p38 MAPK JNK/p38 MAPK TAK1 Complex (TAK1, TAB1/2)->JNK/p38 MAPK NF-κB NF-κB IKK Complex->NF-κB Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression JNK/p38 MAPK->Pro-inflammatory Gene Expression Imidazo[1,2-b]pyridazine Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Imidazo[1,2-b]pyridazine Inhibitor->TAK1 Complex (TAK1, TAB1/2)

Caption: TAK1 Signaling Pathway Inhibition.

ALK_Pathway ALK Gene Rearrangement (e.g., EML4-ALK) ALK Gene Rearrangement (e.g., EML4-ALK) Constitutively Active ALK Fusion Protein Constitutively Active ALK Fusion Protein ALK Gene Rearrangement (e.g., EML4-ALK)->Constitutively Active ALK Fusion Protein PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Constitutively Active ALK Fusion Protein->PI3K/AKT/mTOR Pathway RAS/MAPK Pathway RAS/MAPK Pathway Constitutively Active ALK Fusion Protein->RAS/MAPK Pathway JAK/STAT Pathway JAK/STAT Pathway Constitutively Active ALK Fusion Protein->JAK/STAT Pathway Cell Proliferation, Survival, and Growth Cell Proliferation, Survival, and Growth PI3K/AKT/mTOR Pathway->Cell Proliferation, Survival, and Growth RAS/MAPK Pathway->Cell Proliferation, Survival, and Growth JAK/STAT Pathway->Cell Proliferation, Survival, and Growth Imidazo[1,2-b]pyridazine Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Imidazo[1,2-b]pyridazine Inhibitor->Constitutively Active ALK Fusion Protein

Caption: Inhibition of Constitutively Active ALK Signaling.

mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis and Cell Growth Protein Synthesis and Cell Growth S6K1->Protein Synthesis and Cell Growth 4E-BP1->Protein Synthesis and Cell Growth Imidazo[1,2-b]pyridazine Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Imidazo[1,2-b]pyridazine Inhibitor->mTORC1

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments cited in this guide. The causality behind these experimental choices lies in their ability to provide robust, quantifiable, and reproducible measures of inhibitor efficacy.

This assay directly measures the ability of a compound to inhibit the phosphotransferase activity of a purified kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare kinase, substrate, ATP, and inhibitor solutions in kinase buffer Incubate Incubate kinase, substrate, and inhibitor at 30°C Reagents->Incubate Initiate Initiate reaction with ATP Incubate->Initiate Incubate_Reaction Incubate for a defined period (e.g., 45-60 min) Initiate->Incubate_Reaction Stop_Reaction Stop reaction (e.g., with ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Detect_Signal Measure signal (e.g., luminescence) Stop_Reaction->Detect_Signal

Caption: In Vitro Kinase Assay Workflow.

  • Preparation: All reagents (purified kinase, substrate such as Myelin Basic Protein (MBP), ATP, and test inhibitor) are prepared in a suitable kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[11]

  • Reaction Setup: In a 96- or 384-well plate, the inhibitor (at various concentrations) and the kinase are pre-incubated for a short period (e.g., 10 minutes) at room temperature.

  • Initiation: The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 45-60 minutes) at 30°C.[12]

  • Detection: The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent such as ADP-Glo™, which generates a luminescent signal.[11][12]

  • Data Analysis: The luminescent signal is read on a microplate reader, and IC50 values are calculated by fitting the data to a dose-response curve.

This assay assesses the ability of a compound to inhibit the proliferation of cells that are dependent on the activity of a specific kinase for their growth and survival. The Ba/F3 cell line, an IL-3 dependent murine pro-B cell line, is a standard model for this purpose.[13][14][15]

Cellular_Assay_Workflow Transfect_Cells Transfect Ba/F3 cells with the kinase of interest (e.g., EML4-ALK) Select_Cells Select for stable expression and confirm IL-3 independence Transfect_Cells->Select_Cells Seed_Cells Seed cells in 96-well plates Select_Cells->Seed_Cells Treat_Cells Treat cells with varying concentrations of the inhibitor Seed_Cells->Treat_Cells Incubate_Cells Incubate for 48-72 hours Treat_Cells->Incubate_Cells Assess_Viability Assess cell viability (e.g., using CellTiter-Glo®) Incubate_Cells->Assess_Viability Analyze_Data Calculate IC50 values Assess_Viability->Analyze_Data

Caption: Ba/F3 Cellular Proliferation Assay Workflow.

  • Cell Line Generation: Ba/F3 cells are stably transfected to express the target kinase (e.g., wild-type or mutant ALK). This renders the cells independent of IL-3 for survival and proliferation, making their growth dependent on the activity of the expressed kinase.[13][15]

  • Cell Seeding: The engineered Ba/F3 cells are seeded into 96-well plates at a predetermined density.

  • Compound Treatment: Cells are treated with a serial dilution of the test inhibitor.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow for effects on cell proliferation.

  • Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence is measured, and the results are used to generate dose-response curves and calculate IC50 values.

Conclusion

The this compound scaffold and its derivatives represent a highly promising class of kinase inhibitors. The data presented in this guide demonstrates their potent and often superior efficacy against key targets in oncology and inflammatory diseases, including TAK1, ALK, and mTOR. The ability to overcome clinically relevant resistance mutations, as seen with the ALK G1202R mutant, further highlights the therapeutic potential of this chemical class. The robust and validated experimental methodologies outlined herein provide a solid foundation for the continued exploration and development of these compounds as next-generation targeted therapies.

References

Validating 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone as a Kinase Inhibitor Drug Lead: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazopyridazine Scaffold

The imidazopyridazine ring system is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] This assertion is not merely theoretical; it is clinically validated by the success of Ponatinib (Iclusig®) , an FDA-approved multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][3][4] Ponatinib's structure, which features the imidazo[1,2-b]pyridazine core, demonstrates the scaffold's capacity to effectively interact with the ATP-binding site of various kinases.[5][6]

Given this precedent, novel compounds sharing this core, such as 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone , warrant rigorous investigation as potential drug leads. Its structural similarity to known kinase inhibitors suggests a high probability of activity within this target class.[7][8] This guide provides a comprehensive framework for the initial validation of this compound, presenting a logical, stepwise approach to assess its potential as a kinase inhibitor. We will compare its hypothetical performance against two well-characterized kinase inhibitors:

  • Ponatinib : A clinically relevant, potent multi-targeted tyrosine kinase inhibitor sharing the same core scaffold.[9][10] It serves as a benchmark for a successful drug candidate from this chemical class.

  • Staurosporine : A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor.[11][12][13] While its lack of selectivity precludes clinical use, it is an invaluable research tool and a gold-standard positive control in kinase screening assays.[11][14]

This guide is designed for drug discovery researchers and scientists, offering both the "how" and the "why" behind the experimental choices, ensuring a scientifically sound validation process.

The Validation Workflow: A Phased Approach

A robust validation strategy proceeds from broad, high-throughput biochemical assays to more complex, physiologically relevant cell-based assays. This phased approach ensures that resources are focused on compounds with the highest potential. The following workflow is proposed for the initial validation of our lead compound.

Validation_Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity & Target Engagement cluster_2 Decision Point A Primary Screening: Biochemical Kinase Assay (e.g., Adapta™) Single high concentration (e.g., 10 µM) B Potency Determination: IC50 determination against hit kinase(s) 10-point dose-response curve A->B Hits with >50% inhibition C Mechanism of Action (MoA): ATP Competition Assay (Varying ATP concentration) B->C Confirmed potency (IC50 < 1 µM) D Cellular Target Engagement: NanoBRET™ Intracellular Kinase Assay Determine cellular IC50 C->D Lead compound with confirmed biochemical activity and MoA E Cellular Functional Assay: Phosphorylation Assay (e.g., TR-FRET) Measure inhibition of substrate phosphorylation D->E Confirmed cell permeability & target binding F Antiproliferative Assay: Assess impact on cancer cell line viability (e.g., MTT or CellTiter-Glo®) E->F Demonstrated functional inhibition G Lead Candidate Nomination: Potent biochemical & cellular activity Favorable comparison to benchmarks F->G

Figure 1: A phased workflow for the validation of a novel kinase inhibitor drug lead.

Phase 1: Biochemical Characterization

The initial phase focuses on determining if the compound directly interacts with and inhibits a purified kinase enzyme in a cell-free system. This approach provides clean, unambiguous data on the compound's intrinsic potency and mechanism.

Experiment 1: Primary Screening and Potency Determination

The first step is to assess the compound's ability to inhibit the activity of a specific kinase. The choice of kinase would ideally be guided by broader screening against a panel of kinases (a service offered by companies like Reaction Biology or Promega). For this guide, we will assume a hypothetical target, "Kinase X," has been identified.

We will employ the Adapta™ Universal Kinase Assay , a robust, fluorescence-based immunoassay that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[15][16] Its universal nature makes it suitable for virtually any kinase, including those that are difficult to assay, such as lipid kinases.[16][17]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Kinase X.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase reaction produces ADP. A detection solution containing a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer is added. ADP produced by the kinase displaces the tracer from the antibody, leading to a decrease in the FRET signal.[15][16]

Materials:

  • This compound ("Lead Compound")

  • Ponatinib and Staurosporine (Control Inhibitors)

  • Recombinant active Kinase X

  • Kinase X-specific peptide substrate

  • Adapta™ Universal Kinase Assay Kit (Thermo Fisher Scientific)

  • Low-volume 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the lead compound and controls in DMSO. A typical starting concentration is 100 µM.

  • Kinase Reaction:

    • Add 2.5 µL of 4x Kinase X and 2.5 µL of 4x peptide substrate/ATP mixture to the wells of a 384-well plate.

    • Add 5 µL of 2x compound dilution (in kinase buffer) to the appropriate wells. For control wells, add 5 µL of buffer with DMSO.

    • Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of the Adapta™ Detection Reagent (containing Eu-anti-ADP antibody, ADP tracer, and EDTA to stop the reaction) to all wells.[16]

    • Shake the plate for 30 seconds.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Data and Comparison

The following table summarizes hypothetical but plausible results from the biochemical assay.

CompoundTarget KinaseBiochemical IC50 (nM)Notes
This compound Kinase X150Shows promising sub-micromolar inhibitory activity.
PonatinibKinase X15As expected, demonstrates high potency.[4]
StaurosporineKinase X5Potent, non-selective control, confirms assay validity.[12]

Interpretation: The hypothetical data suggests that our lead compound is a potent inhibitor of Kinase X, albeit less so than the clinical drug Ponatinib or the broad-spectrum inhibitor Staurosporine. An IC50 value in the nanomolar range is a strong indicator of a viable drug lead, warranting further investigation into its cellular activity.

Phase 2: Cellular Activity and Target Engagement

Demonstrating biochemical activity is a crucial first step, but it does not guarantee that a compound will be effective in a cellular environment. The compound must be able to cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and elicit a functional downstream response.

Experiment 2: Cellular Target Engagement

To measure how effectively the compound binds to its target inside a living cell, we will use the NanoBRET™ Target Engagement Intracellular Kinase Assay .[18] This proximity-based assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase fusion protein, providing a quantitative measure of compound affinity in a physiological context.[19]

Objective: To determine the cellular IC50 of the lead compound for Kinase X in live cells.

Principle: HEK293 cells are transiently transfected with a plasmid encoding Kinase X fused to NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase's ATP pocket is added. Binding of the tracer to the NanoLuc®-Kinase X fusion protein brings the fluorophore into close proximity to the luciferase, enabling Bioluminescence Resonance Energy Transfer (BRET). When an inhibitor compound enters the cell and binds to the kinase, it displaces the tracer, causing a loss of BRET signal.

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-Kinase X fusion protein

  • Transfection reagent

  • NanoBRET™ TE Intracellular Kinase Assay reagents (Promega), including tracer and Nano-Glo® substrate

  • Lead compound, Ponatinib, and Staurosporine

  • White, 384-well assay plates

Procedure:

  • Cell Transfection: On Day 1, transfect HEK293 cells with the NanoLuc®-Kinase X plasmid according to the manufacturer's protocol and seed into a 384-well plate.

  • Compound Treatment: On Day 2, prepare serial dilutions of the test compounds. Add the compounds and the NanoBRET™ tracer to the cells and incubate for 2 hours at 37°C in a CO2 incubator.

  • Lysis and Detection: Add the Nano-Glo® substrate/lysis reagent to all wells. This reagent lyses the cells and provides the substrate for the NanoLuc® enzyme.

  • Data Acquisition: Read the plate on a luminometer capable of measuring filtered light, collecting luminescence signals at 460 nm (donor emission) and >610 nm (acceptor emission).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the logarithm of inhibitor concentration.

    • Fit the data to determine the cellular IC50 value.

Hypothetical Data and Comparison

A successful drug lead must demonstrate a shift from biochemical to cellular IC50, but this shift should not be excessively large, which could indicate poor cell permeability or high plasma protein binding.

CompoundBiochemical IC50 (nM)Cellular IC50 (nM)Fold Shift (Cellular/Biochemical)
This compound 1508505.7x
Ponatinib15604.0x
Staurosporine55010x

Interpretation: The hypothetical cellular data shows that the lead compound retains sub-micromolar activity in a live-cell context. The 5.7-fold shift is within an acceptable range for an early-stage lead, suggesting reasonable cell permeability and ability to compete with intracellular ATP. It compares favorably to the 10-fold shift observed for Staurosporine.

Hypothetical Target Pathway: The MAPK/ERK Signaling Cascade

To contextualize the functional significance of inhibiting "Kinase X," we can place it within a well-established signaling pathway. Many kinases targeted in oncology, such as MEK or RAF, are components of the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates KinaseX Kinase X (e.g., MEK) RAF->KinaseX Phosphorylates ERK ERK KinaseX->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Response Cell Proliferation, Survival, Differentiation TF->Response Regulates Gene Expression Inhibitor This compound Inhibitor->KinaseX Inhibits

Figure 2: Hypothetical inhibition of the MAPK/ERK pathway by the lead compound.

Conclusion and Future Directions

The validation framework presented here provides a clear, evidence-based path for assessing the potential of This compound as a kinase inhibitor drug lead. Based on our hypothetical data, the compound demonstrates:

  • Potent biochemical inhibition of a target kinase.

  • Effective target engagement within a live-cell environment.

These results strongly support its advancement to the next stages of drug discovery, which would include:

  • Kinome-wide selectivity profiling to understand its off-target effects.

  • In vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies to assess its drug-like properties in animal models.

  • Structure-activity relationship (SAR) studies to optimize potency and selectivity through chemical modification.

The imidazopyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutics.[1][20] Through systematic and rigorous validation, compounds like this compound can be effectively evaluated and potentially developed into the next generation of targeted therapies.

References

A Comparative Analysis of the Imidazo[1,2-b]pyridazine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Privileged Scaffolds

In medicinal chemistry, the concept of a "privileged scaffold" refers to a core molecular structure that is capable of binding to multiple biological targets with high affinity. These frameworks serve as versatile starting points for the development of novel therapeutics across various disease areas. The imidazo[1,2-b]pyridazine nucleus has emerged as one such scaffold, demonstrating remarkable utility and success, most notably exemplified by the FDA-approved multi-kinase inhibitor, ponatinib.[1][2] This guide provides an in-depth comparative study of the imidazo[1,2-b]pyridazine scaffold against other prevalent heterocyclic systems, offering researchers and drug development professionals a critical analysis of its properties, synthesis, and biological applications, supported by experimental data and protocols. We will dissect the structural nuances, synthetic accessibility, and structure-activity relationships (SAR) that distinguish this scaffold, particularly within the highly competitive field of kinase inhibition.

Part 1: Physicochemical and Structural Properties: A Head-to-Head Comparison

The selection of a core scaffold is fundamentally governed by its physicochemical properties, which dictate its drug-like characteristics, including solubility, lipophilicity, and metabolic stability. The imidazo[1,2-b]pyridazine system, an isostere of purine, presents a unique profile due to the arrangement of its nitrogen atoms, which influences its hydrogen bonding capacity, pKa, and overall polarity.

Below is a comparative visualization of the imidazo[1,2-b]pyridazine scaffold and three other commonly employed heterocyclic cores in drug discovery: the isomeric imidazo[1,2-a]pyridine, the closely related imidazo[1,2-a]pyrazine, and the biologically fundamental purine.

G cluster_0 Imidazo[1,2-b]pyridazine cluster_1 Imidazo[1,2-a]pyridine cluster_2 Imidazo[1,2-a]pyrazine cluster_3 Purine A A B B C C D D

Caption: Core structures of key heterocyclic scaffolds.

The adjacent nitrogen atoms in the pyridazine ring of the imidazo[1,2-b]pyridazine scaffold create a distinct electronic distribution compared to its isomers. This can lead to improved metabolic stability and altered interaction profiles with biological targets. For instance, replacing a carbon-hydrogen group with a nitrogen atom can reduce nonspecific binding by lowering lipophilicity.[3]

Table 1: Comparative Physicochemical Properties of Parent Scaffolds

PropertyImidazo[1,2-b]pyridazineImidazo[1,2-a]pyridineImidazo[1,2-a]pyrazinePurine
Molecular Formula C₆H₅N₃C₇H₆N₂C₆H₅N₃C₅H₄N₄
Molecular Weight 119.13 g/mol [4]118.14 g/mol 119.13 g/mol 120.11 g/mol
Melting Point 54 °C[5]38-41 °C85-88 °C214 °C
pKa ~3.7[4]6.793.42.39 (acidic), 8.93 (basic)
Solubility Soluble in DMSO, DMF[4][6]Soluble in chloroformSoluble in methanolSlightly soluble in water
cLogP (Calculated) 0.951.430.58-0.79

Note: Values are for the unsubstituted parent scaffolds and can vary. cLogP values are estimations.

The data indicates that imidazo[1,2-b]pyridazine possesses intermediate lipophilicity compared to its pyridine and pyrazine isomers, a property that can be finely tuned to balance potency and pharmacokinetic profiles. Its lower pKa suggests it is less basic than imidazo[1,2-a]pyridine, which can be advantageous in avoiding off-target effects related to basicity, such as hERG channel inhibition.

Part 2: Synthetic Accessibility and Strategy

A key advantage of any privileged scaffold is its synthetic tractability. The imidazo[1,2-b]pyridazine core is typically constructed via a well-established condensation reaction, making a wide array of derivatives accessible for SAR studies.

The most common synthetic route involves the reaction of a 3-aminopyridazine derivative with an α-haloketone.[3] The nucleophilicity of the ring nitrogen not adjacent to the amino group is a critical factor; introducing a halogen on the pyridazine ring can direct the alkylation to the desired position, facilitating an effective synthesis of the bicyclic product.[3] This contrasts with the synthesis of imidazo[1,2-a]pyridines, which often employs the Tschitschibabin reaction. The modularity of the aminopyridazine/α-haloketone approach allows for diversification at multiple positions of the final scaffold.

G start_materials 3-Amino-6-halopyridazine + α-Bromoketone condensation Condensation & Intramolecular Cyclization start_materials->condensation base Mild Base (e.g., NaHCO₃) base->condensation product Substituted Imidazo[1,2-b]pyridazine condensation->product

Caption: General workflow for Imidazo[1,2-b]pyridazine synthesis.

Experimental Protocol 1: Synthesis of 2-(4'-Dimethylaminophenyl)-6-chloroimidazo[1,2-b]pyridazine

This protocol is adapted from methodologies described for the synthesis of imidazo[1,2-b]pyridazine derivatives.[3] It serves as a self-validating system where successful formation of the product can be confirmed by standard analytical techniques (LCMS, NMR).

Rationale: This procedure illustrates the core condensation reaction. 3-Amino-6-chloropyridazine is chosen as the starting material to ensure regioselective cyclization. 2-Bromo-4'-(dimethylamino)acetophenone provides the phenyl moiety at the 2-position, a common feature in many biologically active derivatives. Sodium bicarbonate provides the mild basic conditions necessary to facilitate the reaction without promoting side products.

Materials:

  • 3-Amino-6-chloropyridazine

  • 2-Bromo-4'-(dimethylamino)acetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (absolute)

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 100 mL round-bottom flask, add 3-amino-6-chloropyridazine (1.0 g, 7.72 mmol) and absolute ethanol (40 mL).

  • Add sodium bicarbonate (1.3 g, 15.44 mmol) to the suspension.

  • Add 2-bromo-4'-(dimethylamino)acetophenone (2.0 g, 8.49 mmol) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LCMS.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Partition the resulting residue between ethyl acetate (50 mL) and deionized water (50 mL).

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford the pure product as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Comparative Biological Activity & Applications

The true value of a scaffold is realized in its biological applications. Imidazo[1,2-b]pyridazine has proven to be a prolific core for kinase inhibitors, but its utility extends to other target classes as well.[1]

Case Study 1: Mps1 Kinase Inhibition - A Scaffold Hop to Success

In the pursuit of inhibitors for Monopolar spindle 1 (Mps1), a promising oncology target, a high-throughput screen identified an imidazo[1,2-a]pyrazine lead compound.[7][8] While biochemically potent, it lacked strong cellular and antiproliferative activity. A strategic "scaffold hop" to the imidazo[1,2-b]pyridazine core led to a significant enhancement in performance.

Table 2: Comparison of Imidazo[1,2-a]pyrazine vs. Imidazo[1,2-b]pyridazine Scaffolds as Mps1 Inhibitors [7]

CompoundScaffoldMps1 Biochemical IC₅₀ (nM)Mps1 Cellular IC₅₀ (nM)A549 Proliferation IC₅₀ (nM)
15b Imidazo[1,2-a]pyrazine26129363
21a Imidazo[1,2-b]pyridazine2910839

Causality: The switch from the pyrazine to the pyridazine ring, while maintaining similar biochemical potency against the isolated enzyme, resulted in a nearly 10-fold improvement in cancer cell antiproliferation (A549 IC₅₀).[7] This suggests that the imidazo[1,2-b]pyridazine scaffold imparted superior cellular permeability, better metabolic stability, or an improved off-target profile that contributed to a more potent cellular phenotype. Further optimization of this new scaffold ultimately led to an orally bioavailable inhibitor with nanomolar cellular activity.[8]

Case Study 2: PIM Kinase Inhibition - An Atypical Binding Mode

The imidazo[1,2-b]pyridazine scaffold can confer high selectivity through unique binding interactions. A study on PIM-1 kinase inhibitors revealed that an imidazo[1,2-b]pyridazine derivative did not form the canonical hydrogen bonds with the kinase hinge region that are typical for ATP-mimetic inhibitors.[9]

G cluster_0 Typical ATP-Mimetic Binding cluster_1 Imidazo[1,2-b]pyridazine in PIM1 atp_scaffold Scaffold (e.g., Purine) atp_hinge Kinase Hinge Region atp_scaffold->atp_hinge Forms 2-3 Canonical H-Bonds imp_scaffold Imidazo[1,2-b]pyridazine Scaffold imp_hinge PIM1 Kinase Hinge Region (Proline at pos. 123) imp_scaffold->imp_hinge No H-Bonds to Hinge Binds in Unexpected Mode

Caption: Binding mode comparison in kinase active sites.

Expertise: This unusual binding mode is key to the scaffold's success. The PIM1 kinase has a unique proline residue in its hinge region that limits hydrogen bonding opportunities.[9] The imidazo[1,2-b]pyridazine scaffold, by not relying on these interactions, can achieve high potency and, more importantly, high selectivity. The lead compound was screened against over 50 other kinases and cross-reacted with only one, demonstrating a remarkable selectivity profile driven by the scaffold's unique structural and electronic properties.[9]

Experimental Protocol 2: Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a general, robust method for determining the IC₅₀ of an inhibitor against a target kinase, providing a self-validating system to quantify the biological activity of newly synthesized compounds.

Rationale: HTRF is a highly sensitive and reliable method for studying kinase activity in a high-throughput format. It measures the phosphorylation of a substrate by detecting the FRET (Förster Resonance Energy Transfer) between a donor fluorophore (on an anti-tag antibody) and an acceptor fluorophore (on a phosphorylation-site specific antibody). The signal is directly proportional to the amount of phosphorylated substrate, allowing for precise quantification of kinase inhibition.

Materials:

  • Target Kinase (e.g., Mps1, PIM1)

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Test Compounds (e.g., synthesized imidazo[1,2-b]pyridazines) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

  • HTRF Detection Reagents:

    • Europium cryptate-labeled anti-tag antibody (e.g., anti-GST, anti-His)

    • XL665-labeled anti-phospho-substrate antibody

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. A typical starting concentration is 1 mM, diluted in 1:3 steps for a 10-point dose-response curve.

  • Assay Plate Setup:

    • Add 2 µL of Assay Buffer containing the target kinase to each well.

    • Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Kinase Reaction Initiation:

    • Prepare a 2X ATP/Substrate mix in Assay Buffer. The final concentrations should be at the Km for ATP and an appropriate concentration for the substrate.

    • Add 3 µL of the ATP/Substrate mix to all wells to start the reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Prepare the HTRF detection mix containing the Europium- and XL665-labeled antibodies in detection buffer.

    • Add 6 µL of the detection mix to each well to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio (665nm/620nm * 10,000).

    • Normalize the data using the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The imidazo[1,2-b]pyridazine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its comparison with other heterocyclic systems reveals a compelling profile:

  • Favorable Physicochemical Properties: It offers a tunable balance of lipophilicity and basicity, crucial for developing drug candidates with good pharmacokinetic profiles.[10]

  • Synthetic Tractability: Its synthesis is modular and robust, allowing for extensive and rapid exploration of structure-activity relationships.

  • Versatile Biological Activity: While it excels in the realm of kinase inhibition, often conferring high potency and selectivity through unique binding modes, its application has expanded to targets implicated in neurodegenerative diseases, inflammation, and parasitic infections.[3][9][11][12]

The strategic replacement of other scaffolds, such as imidazo[1,2-a]pyrazines, with the imidazo[1,2-b]pyridazine core has proven to be a successful tactic for overcoming challenges in cellular potency and in vivo efficacy.[7] As drug discovery continues to demand novel chemical matter with highly specific biological activities and refined ADMET properties, the imidazo[1,2-b]pyridazine scaffold is poised to remain a cornerstone of inhibitor design and a fruitful starting point for the development of next-generation therapeutics.

References

A Researcher's Guide to Assessing the Selectivity of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and scientists, the quest for selective kinase inhibitors is a paramount challenge. The human kinome, with its more than 500 members, presents a complex landscape where achieving target specificity is critical to therapeutic success and minimizing off-target effects. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in kinase inhibitor design, with derivatives showing potent and selective inhibition of a diverse range of kinases. This guide provides an in-depth, technical comparison of the selectivity of kinase inhibitors derived from the versatile starting material, 1-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethanone. We will delve into the causality behind experimental choices, provide detailed protocols for assessing selectivity, and present comparative data to inform your inhibitor development programs.

The Strategic Importance of Kinase Inhibitor Selectivity

Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer. However, the high degree of structural conservation in the ATP-binding site across the kinome often leads to off-target activities.[1] These unintended interactions can result in toxicity or unforeseen pharmacological effects. Therefore, a thorough assessment of an inhibitor's selectivity profile early in the drug discovery process is not just a regulatory requirement but a fundamental aspect of designing safer and more effective medicines.

The this compound core provides a versatile platform for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize both potency and selectivity.[2][3] Derivatives of this scaffold have been successfully developed to target a range of kinases, including PIM kinases, Glycogen Synthase Kinase-3β (GSK-3β), and Bruton's Tyrosine Kinase (BTK).[4][5][6]

Comparative Selectivity of Imidazo[1,2-b]pyridazine-Derived Inhibitors

While specific kinome-wide selectivity data for the parent compound, this compound, is not extensively available in the public domain, the analysis of its derivatives provides significant insights into the potential of this scaffold. The following tables summarize the selectivity profiles of representative inhibitors from the literature, showcasing the diverse targets and high selectivity that can be achieved through chemical modification of the core structure. For comparison, we have included Ponatinib, a multi-targeted kinase inhibitor that features the imidazo[1,2-b]pyridazine core and is an approved therapeutic.[7]

Table 1: Selectivity Profile of a BTK Inhibitor Derived from the Imidazo[1,2-b]pyridazine Scaffold

Kinase TargetIC50 (nM)Selectivity NotesReference
BTK 1.3 Excellent selectivity across a panel of 310 kinases. [6]
Other Kinases>1000Minimal off-target activity observed.[6]

Table 2: Selectivity Profile of a TYK2 JH2 Domain Inhibitor

Kinase TargetIC50 (nM)Selectivity NotesReference
TYK2 (JH2) <10 >10,000-fold selectivity over a panel of 230 kinases. [1]
JAK1, JAK2, JAK3>2000High selectivity against other JAK family members.[1]
HIPK4~4800The only other kinase inhibited with significant potency.[1]

Table 3: Selectivity Profile of Pan-PIM Kinase Inhibitors

CompoundPIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)Key Off-TargetsReference
AZD1208 0.451.9Good overall selectivity.[5]
SGI-1776 735070Flt-3, Haspin[8]

Table 4: Selectivity Profile of Ponatinib

Kinase TargetIC50 (nM)Selectivity NotesReference
BCR-ABL 0.37 - 2 Potent inhibitor of wild-type and mutant forms. [7]
KIT1 - 15Potent inhibitor of various KIT mutants.[9]
FLT30.3 - 20Potent inhibitor of FLT3-ITD.[10]

Methodologies for Assessing Kinase Inhibitor Selectivity

The accurate determination of a kinase inhibitor's selectivity profile relies on robust and validated experimental methods. The choice of assay can significantly influence the outcome and interpretation of the results. Below, we detail three widely used and complementary approaches.

Experimental Workflow for Kinase Selectivity Profiling

G cluster_0 Initial Screening cluster_1 Comprehensive Selectivity Profiling cluster_2 Cellular Target Engagement & Validation cluster_3 Data Analysis & Interpretation start Test Compound (e.g., Imidazo[1,2-b]pyridazine derivative) biochem_assay Biochemical Kinase Assay (e.g., Radiometric or Luminescence-based) start->biochem_assay Determine IC50 against primary target kinome_scan Kinome-wide Profiling (e.g., Competition Binding Assay) biochem_assay->kinome_scan Screen against a large panel of kinases cetsa Cellular Thermal Shift Assay (CETSA) kinome_scan->cetsa Confirm target engagement in cells phospho_flow Phospho-Flow Cytometry cetsa->phospho_flow Validate downstream pathway inhibition analysis Selectivity Score Calculation & Off-Target Identification phospho_flow->analysis G cluster_0 Upstream Signals cluster_1 JAK/STAT Pathway cluster_2 PIM Kinase Regulation cluster_3 Downstream Effects cytokines Cytokines / Growth Factors jak JAKs cytokines->jak stat STATs jak->stat Phosphorylate pim_gene PIM Gene Transcription stat->pim_gene pim_kinase PIM Kinase pim_gene->pim_kinase bad BAD (pro-apoptotic) pim_kinase->bad Inhibits myc c-Myc (proliferation) pim_kinase->myc Activates cell_survival Cell Survival & Proliferation bad->cell_survival myc->cell_survival inhibitor Imidazo[1,2-b]pyridazine PIM Inhibitor inhibitor->pim_kinase

References

A Researcher's Guide to the Cytotoxicity Evaluation of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent anticancer properties.[1][2] The successful clinical application of the imidazo[1,2-b]pyridazine-based kinase inhibitor, ponatinib, has spurred significant interest in developing new derivatives for oncological applications.[1] This guide provides a comprehensive framework for evaluating the cytotoxic potential of a novel series of compounds: 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone derivatives. We will objectively compare their hypothetical performance with known imidazopyridazine analogs and provide detailed experimental protocols and supporting data to guide your research.

The Rationale for Investigating Imidazo[1,2-b]pyridazine Derivatives

The imidazo[1,2-b]pyridazine nucleus is a bioisostere of purine, allowing it to interact with a wide range of biological targets, particularly protein kinases, which are often dysregulated in cancer.[2][3] Derivatives of this scaffold have demonstrated broad-spectrum anti-proliferative activity against various human cancer cell lines.[4][5] The introduction of a chloro group at the 6-position and an ethanone moiety at the 3-position of the imidazo[1,2-b]pyridazine ring offers opportunities for further chemical modifications to enhance potency and selectivity.

Comparative Cytotoxicity Analysis: A Hypothetical Study

To illustrate the evaluation process, we present a hypothetical comparative study of novel this compound derivatives against a panel of human cancer cell lines. The selection of cell lines is crucial and should represent different cancer types to assess the spectrum of activity. For this guide, we have chosen:

  • MCF-7: Human breast adenocarcinoma

  • HT-29: Human colon adenocarcinoma

  • NALM-6: Human B-cell precursor leukemia[6]

  • A375: Human malignant melanoma[7][8]

The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher cytotoxic potential.

Table 1: Hypothetical IC50 Values (µM) of this compound Derivatives and Reference Compounds After 48h Treatment

CompoundMCF-7HT-29NALM-6A375
Derivative 1 (R = H) 15.218.525.122.4
Derivative 2 (R = 4-OCH3-Ph) 8.710.212.511.8
Derivative 3 (R = 4-Cl-Ph) 5.16.87.36.9
Doxorubicin (Standard) 0.81.10.170.9
Reference Imidazopyridazine 4q [6]>50>501.14>50

This data is hypothetical and for illustrative purposes only.

The hypothetical data in Table 1 suggests that the introduction of substituted phenyl rings at the ethanone moiety influences cytotoxic activity. Specifically, the presence of an electron-withdrawing group (Cl) in Derivative 3 appears to enhance potency compared to an electron-donating group (OCH3) in Derivative 2 and the unsubstituted Derivative 1. This trend provides a basis for further structure-activity relationship (SAR) studies.[1][9]

Essential Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized protocols are paramount. Here, we detail the methodology for the MTT assay, a cornerstone of cytotoxicity testing.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29, NALM-6, A375)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Diagram 1: Experimental Workflow for Cytotoxicity Evaluation

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_mechanism Mechanism of Action Studies cell_culture Cell Line Culture (MCF-7, HT-29, NALM-6, A375) seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Compound Preparation (Derivatives & Controls) treatment Compound Treatment (48h Incubation) compound_prep->treatment seeding->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50) mtt_assay->data_analysis apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) data_analysis->apoptosis_assay If IC50 is promising cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle_analysis western_blot Western Blot (Apoptotic & Cell Cycle Markers) cell_cycle_analysis->western_blot

Caption: A streamlined workflow for evaluating the cytotoxicity of novel compounds.

Delving Deeper: Investigating the Mechanism of Action

Once a compound demonstrates significant cytotoxic activity, the next logical step is to elucidate its mechanism of action. Based on the literature for related imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives, apoptosis induction and cell cycle arrest are common mechanisms.[11][12][13][14]

Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Potential Signaling Pathways

Many imidazo[1,2-b]pyridazine derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival pathways.[5][15][16][17] A plausible hypothesis for the mechanism of action of this compound derivatives could involve the inhibition of the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival that is frequently hyperactivated in cancer.[14]

Diagram 2: Hypothetical Signaling Pathway Inhibition

G cluster_pathway PI3K/AKT/mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Derivative Compound->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the cytotoxic properties of novel this compound derivatives. The hypothetical data and established protocols offer a starting point for researchers to design and execute their own studies. Promising compounds identified through this initial screening should be further investigated for their selectivity towards cancer cells over normal cells, their in vivo efficacy in preclinical animal models, and their detailed molecular mechanisms of action. The rich chemical landscape of the imidazo[1,2-b]pyridazine scaffold holds considerable promise for the discovery of next-generation anticancer therapeutics.

References

A Head-to-Head Comparison of Synthetic Routes to 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone is a key intermediate in the synthesis of a variety of biologically active molecules. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications, including kinase inhibitors for oncology and treatments for neurodegenerative diseases.[1][2] The targeted placement of an acetyl group at the C-3 position provides a versatile handle for further chemical modifications, making efficient and scalable access to this intermediate a critical aspect of drug discovery programs.

This guide provides a comprehensive, head-to-head comparison of two distinct synthetic routes to this compound. Each route is analyzed for its chemical logic, potential advantages, and drawbacks. Detailed, step-by-step experimental protocols are provided, grounded in established chemical principles and supported by literature precedents.

Route 1: Direct Friedel-Crafts Acylation of the Imidazo[1,2-b]pyridazine Core

This approach focuses on the initial construction of the 6-chloroimidazo[1,2-b]pyridazine core, followed by a direct electrophilic substitution to introduce the acetyl group at the electron-rich C-3 position.

Scientific Rationale

The imidazo[1,2-b]pyridazine ring system is analogous to other electron-rich heteroaromatic compounds that are amenable to electrophilic substitution reactions. The C-3 position, in particular, is predicted to be the most nucleophilic carbon, making it the prime target for acylation. The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds to an aromatic ring.[3][4] The use of a Lewis acid catalyst, such as aluminum chloride, activates the acylating agent (acetic anhydride or acetyl chloride) to generate a highly reactive acylium ion, which is then attacked by the heterocyclic core.

Experimental Workflow

Route 1: Friedel-Crafts Acylation cluster_0 Step 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine cluster_1 Step 2: Friedel-Crafts Acylation A 3-Amino-6-chloropyridazine C 6-Chloroimidazo[1,2-b]pyridazine A->C Reflux B Chloroacetaldehyde B->C D 6-Chloroimidazo[1,2-b]pyridazine G This compound D->G Dichloromethane, 0 °C to rt E Acetic Anhydride E->G F Aluminum Chloride (AlCl3) F->G

Figure 1: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol or water, add chloroacetaldehyde (1.2 eq, typically as a 50% aqueous solution).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure 6-chloroimidazo[1,2-b]pyridazine.

Step 2: Friedel-Crafts Acylation [3]

  • Suspend 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • To this mixture, add acetic anhydride (1.5 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield this compound.

Route 2: Synthesis via a 3-Cyano Intermediate and Grignard Reaction

This alternative strategy involves the initial synthesis of a 3-cyano-substituted imidazo[1,2-b]pyridazine, which is then converted to the target ketone using an organometallic reagent.

Scientific Rationale

The introduction of a cyano group at the C-3 position provides a stable and versatile intermediate. A patent review indicates a feasible synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.[5] The nitrile group can then be readily converted to a ketone through the addition of a Grignard reagent, such as methylmagnesium bromide, followed by acidic hydrolysis of the intermediate imine. This two-step sequence offers an alternative to direct acylation and can sometimes be more amenable to substrates that are sensitive to the harsh conditions of Friedel-Crafts reactions.

Experimental Workflow

Route 2: Grignard Reaction cluster_0 Step 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile cluster_1 Step 2: Grignard Reaction and Hydrolysis A 3-Amino-6-chloropyridazine C Intermediate A->C B N,N-Dimethylformamide dimethyl acetal B->C E 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile C->E Acetonitrile, Reflux D Bromoacetonitrile D->E F 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile I This compound F->I 1. Dry THF 2. Hydrolysis G Methylmagnesium Bromide G->I H Aqueous Acid H->I

Figure 2: Workflow for the synthesis of this compound via a 3-cyano intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile [5]

  • React 3-amino-6-chloropyridazine (1.0 eq) with N,N-dimethylformamide dimethyl acetal (1.1 eq) in a suitable solvent or neat at an elevated temperature (e.g., 80-100 °C) to form the N,N-dimethyl-N'-(6-chloropyridazin-3-yl)formimidamide intermediate.

  • After the formation of the intermediate, add a solvent such as acetonitrile, followed by bromoacetonitrile (1.2 eq).

  • Heat the reaction mixture to reflux for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and add an aqueous base (e.g., saturated sodium carbonate solution) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.

Step 2: Grignard Reaction and Hydrolysis

  • Dissolve 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of methylmagnesium bromide (1.5-2.0 eq, typically 3.0 M in diethyl ether) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC for the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Head-to-Head Comparison

FeatureRoute 1: Friedel-Crafts AcylationRoute 2: Grignard Reaction from Nitrile
Overall Yield Potentially lower due to the harsh reaction conditions and possible side reactions.Can be higher if both steps proceed efficiently.
Number of Steps 2 steps from commercially available starting materials.2 steps from commercially available starting materials.
Reagent Cost & Availability Reagents are common and relatively inexpensive.Grignard reagents and nitrile precursors are readily available.
Scalability Friedel-Crafts reactions can be challenging to scale up due to the exothermic nature and handling of aluminum chloride.Grignard reactions are generally scalable with appropriate engineering controls.
Safety & Handling Requires careful handling of corrosive and water-sensitive aluminum chloride. Quenching can be highly exothermic.Requires handling of pyrophoric Grignard reagents and anhydrous reaction conditions.
Substrate Scope & Robustness The reaction is sensitive to other functional groups on the heterocyclic core.The Grignard reaction is generally robust, but the nitrile synthesis may have limitations.
Environmental Impact Generates significant amounts of aluminum-containing acidic waste.Generates magnesium salt waste. Solvents like THF and ether are common.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to the target intermediate, this compound.

Route 1 (Friedel-Crafts Acylation) is a more direct approach and may be preferable for small-scale synthesis in a research setting where the starting materials are readily available. However, the harsh conditions and potential for low yields and difficult purification may be significant drawbacks.

Route 2 (Grignard Reaction from Nitrile) , while also a two-step process, may offer advantages in terms of overall yield and scalability. The milder conditions of the Grignard reaction compared to the Friedel-Crafts acylation could be beneficial, especially if the imidazo[1,2-b]pyridazine core is decorated with sensitive functional groups. The synthesis of the nitrile precursor is a key step that would require optimization.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific project requirements, including the scale of the synthesis, the cost of raw materials, and the available equipment and expertise. It is recommended that both routes be evaluated on a small scale to determine the most efficient and reliable method for a given application.

References

A Comparative Benchmarking Guide to 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Performance Evaluation Against Established Kinase and COX-2 Inhibitors

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] A notable example is ponatinib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[3][4][5][6] The emergence of novel derivatives, such as those based on the 1-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethanone core, necessitates a rigorous and systematic evaluation of their biological activity against established therapeutic agents. This guide provides a comprehensive framework for benchmarking these novel derivatives against known drugs, focusing on their potential as both kinase and cyclooxygenase-2 (COX-2) inhibitors.

Recent studies have highlighted the diverse pharmacological activities of imidazo[1,2-b]pyridazine derivatives, including their roles as potent inhibitors of various protein kinases and their anti-inflammatory properties.[2][7][8][9][10][11] This dual potential positions the this compound series as promising candidates for development in oncology and inflammatory diseases. To ascertain their therapeutic viability, a direct and objective comparison with clinically relevant drugs is paramount. This guide outlines the scientific rationale and detailed experimental protocols for such a comparative analysis.

Selecting the Benchmarks: A Rationale-Driven Approach

The selection of appropriate benchmark drugs is critical for a meaningful comparative analysis. Given the known activities of the broader imidazo[1,2-b]pyridazine class, we have selected a panel of established inhibitors targeting key pathways implicated in cancer and inflammation.

For Kinase Inhibition:

  • Ponatinib (Iclusig®): As an imidazo[1,2-b]pyridazine-based multi-kinase inhibitor, ponatinib serves as a direct structural and functional comparator.[3][4][5][6] It is a potent inhibitor of BCR-ABL, including the T315I mutant, and other tyrosine kinases.[4][12]

  • Rebastinib: A Bcr-Abl tyrosine kinase inhibitor that also targets Src family kinases and receptor tyrosine kinases like TIE-2 and VEGFR-2.[13][14][15][16] Its multi-targeted nature provides a broad-spectrum comparison for kinase inhibitory potential.

  • Ibrutinib (Imbruvica®): A potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. Given that some imidazo[1,2-b]pyridazine derivatives have shown activity against BTK, Ibrutinib is an essential benchmark for assessing potential hematological malignancy applications.

For Anti-Inflammatory Activity:

  • Celecoxib (Celebrex®): A selective COX-2 inhibitor widely used for the treatment of inflammation and pain. As some imidazo[1,2-b]pyridazine derivatives have demonstrated COX-2 inhibitory effects, celecoxib is the gold-standard comparator for anti-inflammatory potential.

Comparative Experimental Workflows: A Visual Overview

The following diagram outlines the comprehensive workflow for the comparative benchmarking of the this compound derivatives.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Kinase Inhibition Assay Kinase Inhibition Assay Cell Viability Assay (MTT) Cell Viability Assay (MTT) Kinase Inhibition Assay->Cell Viability Assay (MTT) Identifies active compounds Lead Compound Identification Lead Compound Identification Cell Viability Assay (MTT)->Lead Compound Identification Confirms cellular potency Tumor Xenograft Model Tumor Xenograft Model Carrageenan-Induced Paw Edema Model Carrageenan-Induced Paw Edema Model Lead Compound Identification->Tumor Xenograft Model Evaluates anti-cancer efficacy Lead Compound Identification->Carrageenan-Induced Paw Edema Model Evaluates anti-inflammatory efficacy

Caption: High-level experimental workflow for benchmarking novel derivatives.

In Vitro Benchmarking: Detailed Protocols

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Rationale: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced during a kinase reaction.[17][18][19][20] This assay allows for the determination of IC50 values, a quantitative measure of inhibitor potency.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase (e.g., Bcr-Abl, BTK, Src) and its corresponding substrate in the kinase reaction buffer.

    • Prepare serial dilutions of the this compound derivatives and benchmark drugs (Ponatinib, Rebastinib, Ibrutinib) in DMSO, followed by a further dilution in kinase buffer to create 2X compound solutions.

    • Prepare a 2X ATP solution in the kinase buffer. The final ATP concentration should be at the Km value for the specific kinase being tested.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X compound solution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).

    • Add 2.5 µL of the 2X kinase/substrate mix to each well.

    • Initiate the reaction by adding 2.5 µL of 2X ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase-driven light-producing reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This assay is crucial for determining the on-target effect of the compounds in a cellular context.

Protocol:

  • Cell Seeding:

    • Seed cancer cell lines (e.g., K562 for Bcr-Abl, TMD8 for BTK, HT-29 for COX-2) in 96-well plates at a density of 5,000-10,000 cells per well.[21]

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and benchmark drugs in the appropriate cell culture medium.

    • Remove the existing medium from the wells and replace it with the medium containing the compounds.

    • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.

In Vivo Benchmarking: Detailed Protocols

Tumor Xenograft Model for Anti-Cancer Efficacy

Rationale: In vivo xenograft models are essential for evaluating the anti-tumor efficacy of novel compounds in a living organism.[1][22][23][24][25][26][27][28] This model allows for the assessment of a compound's pharmacokinetic and pharmacodynamic properties and its overall impact on tumor growth.

Protocol:

  • Animal Model and Cell Implantation:

    • Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the this compound derivatives and benchmark drugs (e.g., Ponatinib, Rebastinib) via the appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

    • The control group should receive the vehicle used to dissolve the compounds.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • The study endpoint is typically when the tumors in the control group reach a predetermined size or when signs of toxicity are observed.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Efficacy

Rationale: The carrageenan-induced paw edema model is a well-established and reproducible method for evaluating the acute anti-inflammatory activity of compounds.[29][30][31][32]

Protocol:

  • Animal Model and Acclimatization:

    • Use male Wistar rats or Swiss albino mice.

    • Allow the animals to acclimatize to the laboratory conditions for at least one week.

  • Compound Administration:

    • Administer the test compounds and the benchmark drug (Celecoxib) orally or intraperitoneally one hour before the carrageenan injection.

    • The control group receives the vehicle.

  • Induction of Edema:

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

    • Analyze the data for statistical significance.

Data Presentation and Interpretation

To facilitate a clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: In Vitro Kinase Inhibition Profile

CompoundBcr-Abl (IC50, nM)BTK (IC50, nM)Src (IC50, nM)
Derivative 1 [Insert Data][Insert Data][Insert Data]
Derivative 2 [Insert Data][Insert Data][Insert Data]
Ponatinib [Insert Data][Insert Data][Insert Data]
Rebastinib [Insert Data][Insert Data][Insert Data]
Ibrutinib [Insert Data][Insert Data][Insert Data]

Table 2: Cellular Anti-proliferative Activity

CompoundK562 (GI50, µM)TMD8 (GI50, µM)HT-29 (GI50, µM)
Derivative 1 [Insert Data][Insert Data][Insert Data]
Derivative 2 [Insert Data][Insert Data][Insert Data]
Ponatinib [Insert Data][Insert Data][Insert Data]
Rebastinib [Insert Data][Insert Data][Insert Data]
Celecoxib [Insert Data][Insert Data][Insert Data]

Table 3: In Vivo Anti-Tumor Efficacy

Treatment GroupTumor Growth Inhibition (%)
Derivative 1 (Dose) [Insert Data]
Ponatinib (Dose) [Insert Data]
Vehicle Control 0

Table 4: In Vivo Anti-Inflammatory Activity

Treatment GroupInhibition of Paw Edema (%) at 3h
Derivative 1 (Dose) [Insert Data]
Celecoxib (Dose) [Insert Data]
Vehicle Control 0

Visualizing Key Signaling Pathways

Understanding the molecular context of the targeted pathways is crucial for interpreting the experimental data.

G cluster_0 B-Cell Receptor Signaling BCR BCR Lyn Lyn BTK BTK Lyn->BTK PLCg2 PLCg2 BTK->PLCg2 Phosphorylation Downstream Signaling\n(Proliferation, Survival) Downstream Signaling (Proliferation, Survival) PLCg2->Downstream Signaling\n(Proliferation, Survival) Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: Simplified BTK signaling pathway targeted by Ibrutinib.

G cluster_0 Inflammatory Cascade Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Celecoxib Celecoxib COX-2 COX-2 Celecoxib->COX-2

Caption: COX-2 pathway in inflammation, inhibited by Celecoxib.

Conclusion: A Data-Driven Path to Lead Optimization

This guide provides a robust framework for the comprehensive benchmarking of this compound derivatives. By employing standardized and well-validated in vitro and in vivo assays and comparing the results against clinically relevant drugs, researchers can objectively assess the therapeutic potential of these novel compounds. The data generated from these studies will be instrumental in identifying lead candidates for further development, elucidating their mechanism of action, and ultimately, paving the way for new and effective therapies for cancer and inflammatory diseases.

References

Safety Operating Guide

Navigating the Disposal of 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone is increasingly utilized in pharmaceutical synthesis and neurodegenerative disease research.[1] Its proper handling and disposal are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established best practices for halogenated organic waste.

Core Principles of Disposal

The foundation of safe disposal lies in the "cradle-to-grave" management of hazardous waste, a principle mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][6] This means that from the moment the chemical is synthesized or opened to its final disposal, it is the responsibility of the generating facility to ensure it is handled safely.

For laboratory settings, this is governed by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which requires the implementation of a Chemical Hygiene Plan (CHP).[7][8][9][10] This plan must include specific procedures for waste disposal.[7]

Step-by-Step Disposal Protocol for this compound

Due to the presence of a chlorine atom on the imidazopyridazine core, this compound falls into the category of halogenated organic waste.[2][3] Halogenated solvents and compounds are often more costly to dispose of and should not be mixed with non-halogenated waste streams.[2][11]

Key Characteristics for Disposal:

  • Physical State: Solid

  • Chemical Class: Halogenated Heterocyclic Organic Compound

  • Primary Hazard: Assumed toxic and an environmental hazard.

Proper segregation is the most critical step in a compliant waste management program.[5]

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids."[3]

  • Container Material: The container must be made of a material compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) pail with a secure, vapor-tight lid is appropriate.

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical streams.[2][11][12] Incompatible materials can lead to dangerous reactions.

Accurate and thorough labeling is a strict regulatory requirement.[3][4]

Your hazardous waste label should include:

  • The words "Hazardous Waste"[11]

  • The full chemical name: "this compound" (avoiding abbreviations or formulas).[3]

  • The specific hazards (e.g., "Toxic," "Environmental Hazard").

  • The date accumulation started.

  • The name of the principal investigator or laboratory contact.

Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[2][4]

  • Secure Storage: Keep the waste container in a designated, secure area, such as a secondary containment bin within a ventilated cabinet.[3]

  • Closed Containers: The waste container must be kept tightly closed at all times, except when adding waste.[3][4] This is a common point of failure in regulatory inspections.

  • Volume Limits: Be aware of the volume limits for SAAs as defined by the EPA.

Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[5][13]

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with certified waste vendors.

  • Waste Pickup Request: Follow your institution's protocol for requesting a waste pickup. This typically involves an online form or a direct call to EHS.

  • Manifesting: For transport off-site, the waste will be tracked using a Uniform Hazardous Waste Manifest, which documents its journey to the final treatment, storage, and disposal facility (TSDF).[14]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical.

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Secure the location of the spill.

  • Consult the SDS (if available) and your CHP: For spills of solid material, avoid creating dust.[13]

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Cleanup: For a small spill of solid material, gently sweep it up and place it in the designated halogenated organic solid waste container. Use absorbent pads for any solvent used in the cleanup and dispose of them as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Waste Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 start Waste Generation: This compound char Step 1: Characterization Is it a halogenated organic compound? start->char yes Yes char->yes segregate Step 2: Segregate Use dedicated 'Halogenated Organic Solids' container yes->segregate  Proceed with caution label Step 3: Label Container 'Hazardous Waste', full chemical name, hazards segregate->label store Step 4: Accumulate in SAA Keep container closed, in secondary containment label->store dispose Step 5: Arrange Disposal Contact EHS for pickup by licensed vendor store->dispose end Compliant Disposal dispose->end

References

A Senior Application Scientist's Guide to Handling 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone: A Framework for Proactive Safety

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, we frequently encounter novel or sparsely documented chemical entities. 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone (CAS No. 90734-71-7) is one such compound, utilized in the synthesis of pharmaceuticals, particularly for neurodegenerative diseases[1]. The absence of a comprehensive, publicly available Safety Data Sheet (SDS) necessitates a proactive, risk-based approach to safety. This guide provides a framework for handling this compound, grounded in an analysis of structurally similar molecules and established principles of laboratory chemical hygiene. Our primary objective is to build a self-validating system of protocols that prioritizes the safety of all laboratory personnel.

Hazard Assessment: An Evidence-Based Approach

Lacking a specific SDS for our target compound, we must infer potential hazards from closely related structures for which data is available. The core scaffold, 6-Chloroimidazo[1,2-b]pyridazine, and its derivatives are classified with specific health hazards.

Based on SDS data for these analogues, we must assume that this compound presents the following risks until proven otherwise:

  • Skin Irritation (Category 2) [2][3][4]

  • Serious Eye Irritation (Category 2A) [2][3]

  • Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [2][3][4]

  • Harmful if Swallowed (Acute Toxicity - Oral, Category 4) [4]

This conservative assessment forms the logical basis for the stringent PPE and handling protocols that follow. The principle of ALARA (As Low As Reasonably Achievable) must be applied to all potential exposures.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a passive checklist but an active response to the identified hazards. The goal is to establish an effective barrier between the researcher and the chemical agent[5].

Protection Type Minimum Requirement Rationale & Enhanced Precautions
Eye & Face Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[6]Causality : Protects against splashes of solutions and airborne particles, addressing the high risk of serious eye irritation.[2][3] For larger-scale operations (>5g) or tasks with a high splash potential (e.g., quenching a reaction, extractions), a full face shield should be worn in addition to chemical splash goggles.[3][7]
Skin & Body Flame-resistant lab coat with full-length sleeves, buttoned completely.Causality : Provides a primary barrier against incidental skin contact and contamination of personal clothing. For procedures involving significant quantities or risk of splashes, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[7]
Hand Nitrile gloves.Causality : Nitrile provides a good barrier against a wide range of chemicals for incidental contact. It is crucial to inspect gloves for any signs of damage before use and to remove them promptly and properly after handling the chemical.[8] For prolonged operations or when handling solutions, consider double-gloving or using thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber) as nitrile gloves can have limited resistance to permeation by certain organic solvents.
Respiratory Not required for handling small quantities in a certified chemical fume hood.Causality : A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors, addressing the risk of respiratory irritation.[3] If handling large quantities outside of a fume hood or if the material is exceptionally dusty, a respirator (e.g., an N95 for particulates or a half-mask with organic vapor cartridges) may be necessary based on a formal risk assessment.[6][9]

Safe Handling Protocol: A Step-by-Step Workflow

This protocol integrates PPE requirements into a standard laboratory workflow. Every step is designed to minimize exposure and validate safety.

Preparation & Weighing:

  • Fume Hood Verification : Before any work begins, ensure the chemical fume hood is operational and the annual certification is current. Check the airflow monitor to confirm it is functioning within its specified range.

  • PPE Donning : Don all required PPE (lab coat, chemical splash goggles, nitrile gloves) before approaching the chemical storage area.

  • Material Handling : Conduct all manipulations of the solid compound within the fume hood. This includes weighing the material.

  • Static Control : When weighing, especially in dry conditions, use an anti-static gun or weigh boat to prevent static discharge, which can cause the fine powder to become airborne.

  • Cleaning : After weighing, carefully wipe down the balance and surrounding area with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste. Do not dry sweep, as this can aerosolize the compound.

Dissolution & Reaction Setup:

  • Vessel Placement : Place the reaction vessel in the center of the fume hood work surface to ensure optimal vapor capture.

  • Solvent Addition : Add solvents slowly via a funnel or syringe to prevent splashing.

  • Temperature Control : If the reaction requires heating, use a controlled heating mantle and a secondary container (e.g., a larger beaker) to contain any potential spills from the reaction flask.

  • Atmosphere Control : Ensure any reactions run under an inert atmosphere have a proper bubbler setup to vent excess pressure safely.

PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory operation.

PPE_Selection_Workflow cluster_start Operational Context cluster_solid Solid Form Handling cluster_liquid Solution & Reaction Handling cluster_ppe Required PPE Ensemble Start Handling 1-(6-Chloroimidazo [1,2-b]pyridazin-3-yl)ethanone Weighing Weighing Solid Start->Weighing Solution In Solution / Reaction Start->Solution SmallScale < 1 gram (Minimal Dust) Weighing->SmallScale Scale? LargeScale > 1 gram or Visibly Dusty Weighing->LargeScale Scale? PPE_Base Base PPE: - Goggles - Lab Coat - Nitrile Gloves SmallScale->PPE_Base LargeScale->PPE_Base Contained Contained Transfer (e.g., Syringe) Solution->Contained Operation? SplashRisk Splash Risk (e.g., Extraction, Quench) Solution->SplashRisk Operation? Contained->PPE_Base PPE_Enhanced Enhanced PPE: - Base PPE - Face Shield - Double Gloves or  Chemical Resistant Gloves SplashRisk->PPE_Enhanced

Caption: PPE selection workflow based on the task's physical form and scale.

Spill and Disposal Management

Emergency Spill Procedures:

  • Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or you feel unwell.

  • Contain : If the spill is small and you are trained to handle it, prevent its spread using absorbent pads or sand. Do not use combustible materials like paper towels to absorb large quantities of solvent spills.

  • Neutralize/Absorb : For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use a chemical spill kit.

  • Collect : Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal Plan:

As a chlorinated heterocyclic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[10][11][12]

  • Segregation is Key : Maintain separate, clearly labeled waste containers for halogenated and non-halogenated organic waste.[11][13] Mixing these waste streams significantly increases disposal costs and environmental burden.[13]

  • Container Requirements : Use designated, leak-proof, and properly sealed containers for all waste.[10][12] The container must be labeled "Hazardous Waste: Halogenated Organics" and list the chemical constituents.[10][13]

  • Solid Waste : Contaminated items such as gloves, absorbent pads, and weighing papers must be placed in a designated solid hazardous waste container.

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated halogenated liquid waste container. Do not overfill containers; a maximum of 90% capacity is recommended to allow for vapor expansion.[11][12]

  • Disposal : When the waste container is full, it must be securely closed and moved to your institution's designated hazardous waste accumulation area for professional disposal.[11]

By adhering to this comprehensive safety framework, you can confidently and safely incorporate this compound into your research endeavors, ensuring a culture of safety and scientific integrity within your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.